molecular formula C7H4ClFO3 B7969515 5-Chloro-2-fluoro-4-hydroxybenzoic acid

5-Chloro-2-fluoro-4-hydroxybenzoic acid

Cat. No.: B7969515
M. Wt: 190.55 g/mol
InChI Key: ISGXYLFASMHVRF-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-4-hydroxybenzoic acid is a useful research compound. Its molecular formula is C7H4ClFO3 and its molecular weight is 190.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-fluoro-4-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-fluoro-4-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-2-fluoro-4-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO3/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGXYLFASMHVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Utilization of 5-Chloro-2-fluoro-4-hydroxybenzoic Acid (CAS 593280-19-4) in Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical scaffolding, the precise spatial arrangement of halogens and hydrogen-bond donors on aromatic rings dictates both the pharmacokinetic profile and the synthetic versatility of an Active Pharmaceutical Ingredient (API). 5-Chloro-2-fluoro-4-hydroxybenzoic acid (CAS 593280-19-4) represents a highly specialized, polyfunctional building block. Featuring a unique push-pull stereoelectronic system, this compound serves as a critical intermediate in the synthesis of advanced therapeutics, including patented treatments for fibrotic diseases. This whitepaper deconstructs the mechanistic reactivity of this compound, provides field-proven, self-validating synthetic protocols, and outlines its downstream applications in drug discovery.

Stereoelectronic Profiling: The "Push-Pull" Aromatic System

The utility of 5-chloro-2-fluoro-4-hydroxybenzoic acid lies in the orthogonal reactivity of its four distinct functional groups. Understanding the causality behind its reactivity requires an analysis of the electronic contributions of each substituent:

  • Fluorine at C2: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which generally deactivates the ring toward electrophilic attack but significantly increases the metabolic stability of the final drug molecule 1[1]. Furthermore, it sensitizes the adjacent positions to Nucleophilic Aromatic Substitution (SNAr) by stabilizing the intermediate Meisenheimer complex 1[1].

  • Hydroxyl at C4: This group acts as a powerful electron donor via resonance. In precursor molecules, the lone pairs on the oxygen atom effectively delocalize positive charge, strongly directing incoming electrophiles (such as chlorine) to the ortho positions (C3 and C5) 1[1].

  • Chlorine at C5: While inductively withdrawing, the C-Cl bond provides an essential synthetic handle. It is highly susceptible to oxidative addition by Palladium(0) catalysts, enabling downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions 1[1].

  • Carboxylic Acid at C1: Provides a site for esterification or amidation, allowing chemists to tune the solubility and lipophilicity of the scaffold.

Quantitative Data & Physicochemical Properties

To ensure rigorous analytical tracking during synthesis, reference the following standardized physicochemical parameters.

PropertyValue
Chemical Name 5-Chloro-2-fluoro-4-hydroxybenzoic acid
CAS Registry Number 593280-19-4 2[2]
Molecular Formula C7H4ClFO3
Molecular Weight 190.56 g/mol 3[3]
MDL Number MFCD20656842 3[3]

Synthetic Methodologies: Regioselective Chlorination

The synthesis of 5-chloro-2-fluoro-4-hydroxybenzoic acid relies on the Electrophilic Aromatic Substitution (SEAr) of 2-fluoro-4-hydroxybenzoic acid.

Protocol 1: Regioselective Electrophilic Chlorination (SEAr)

This protocol is designed as a self-validating system . By carefully selecting the chlorinating agent and monitoring specific analytical markers, the chemist guarantees regioselectivity without relying on downstream purification to fix upstream errors.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 2-fluoro-4-hydroxybenzoic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool the reaction vessel to 0°C.

  • Electrophile Addition: Slowly add 1.05 equivalents of N-Chlorosuccinimide (NCS) in portions over 30 minutes.

    • Causality: NCS is chosen over Cl₂ gas or SO₂Cl₂ because it provides a controlled, slow release of the chloronium ion (Cl⁺). This prevents over-chlorination (forming the 3,5-dichloro byproduct). DMF is selected as the solvent because its polarity stabilizes the highly charged Wheland intermediate 1[1].

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (In-Process Control): Pull a 50 µL aliquot, quench in water, and extract with ethyl acetate. Run LC-MS. The system is validated when the starting material peak disappears and a new peak emerges exhibiting a strict 3:1 isotopic mass ratio (M and M+2), confirming mono-chlorination.

  • Workup: Quench the bulk reaction with cold water to precipitate the product. Filter and wash with cold water to remove succinimide byproducts.

SEAr_Mechanism SM 2-Fluoro-4-hydroxybenzoic acid Wheland Wheland Intermediate (C4-OH Resonance Stabilized) SM->Wheland Electrophilic Attack Reagent N-Chlorosuccinimide (NCS) Reagent->Wheland Cl+ Transfer Product 5-Chloro-2-fluoro-4-hydroxybenzoic acid (Major Product) Wheland->Product Deprotonation (Fast) Byproduct 3-Chloro Isomer (Minor Product) Wheland->Byproduct Steric Hindrance

SEAr Mechanism: The C4-hydroxyl group provides resonance stabilization, directing chlorination to C5.

Pharmaceutical Applications: Derivatization to Advanced Scaffolds

In drug development, the free carboxylic acid is often esterified to prevent unwanted side reactions during subsequent transition-metal cross-coupling. The resulting methyl ester (Methyl 5-chloro-2-fluoro-4-hydroxybenzoate, CAS 245743-64-0) is a documented precursor in pharmaceutical patents, notably in Brazilian patent application BR112020000029A2 for the treatment of fibrosis 1[1].

Protocol 2: Fischer-Speier Esterification

Step-by-Step Methodology:

  • Preparation: Suspend 5-chloro-2-fluoro-4-hydroxybenzoic acid in a large molar excess of anhydrous Methanol (MeOH).

  • Catalysis: Add a catalytic amount of concentrated Sulfuric Acid (H₂SO₄) dropwise.

    • Causality: The strong acid protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon. Because esterification is a reversible equilibrium, utilizing methanol as both the nucleophile and the solvent leverages Le Chatelier's principle to drive the reaction to completion 1[1].

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 12 hours.

  • Self-Validation (Workup & Analysis): Concentrate the mixture in vacuo, dissolve the residue in ethyl acetate, and wash aggressively with saturated aqueous Sodium Bicarbonate (NaHCO₃).

    • System Validation: The basic wash deprotonates any unreacted starting acid, pulling it into the aqueous layer. If the organic layer yields a solid upon evaporation that shows a shift in the IR C=O stretch from ~1680 cm⁻¹ (carboxylic acid) to ~1720 cm⁻¹ (ester), the protocol has successfully isolated the pure ester without column chromatography.

Pharma_Workflow Core 5-Chloro-2-fluoro-4-hydroxybenzoic acid (CAS 593280-19-4) Ester Fischer Esterification (MeOH, H+) Core->Ester Carboxyl Protection CrossCoupling Suzuki-Miyaura Coupling (Pd(0), Aryl-B(OH)2) Ester->CrossCoupling C5-Chlorine Activation API Advanced API Scaffold (e.g., Fibrosis Therapeutics) CrossCoupling->API Structural Elaboration

Workflow illustrating the conversion of the core acid into an advanced pharmaceutical scaffold.

References

Sources

5-Chloro-2-fluoro-4-hydroxybenzoic Acid: A Comprehensive Technical Guide to Structural Reactivity and Synthetic Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and advanced materials science, the strategic halogenation of aromatic scaffolds is a critical tool for tuning pharmacokinetic properties and chemical reactivity. 5-Chloro-2-fluoro-4-hydroxybenzoic acid (CAS: 593280-19-4) represents a highly functionalized, multi-handle building block. Characterized by a push-pull electronic system, this molecule leverages the inductive and resonance effects of its substituents to offer precise regiocontrol during synthesis. Its structural derivatives, particularly its esterified forms, have gained significant traction as precursors for biologically active molecules, notably appearing in patent literature for pharmaceutical compositions targeting fibrosis[1].

This whitepaper provides an in-depth analysis of the compound’s physicochemical profile, the causality behind its electronic reactivity, and self-validating protocols for its synthesis and downstream derivatization.

Physicochemical Profiling & Structural Data

Understanding the baseline physical and structural parameters of 5-chloro-2-fluoro-4-hydroxybenzoic acid is essential for predicting its behavior in organic solvents and biological assays.

Table 1: Key Physicochemical and Structural Properties

PropertyValue
IUPAC Name 5-Chloro-2-fluoro-4-hydroxybenzoic acid
CAS Number 593280-19-4
Molecular Formula C7H4ClFO3
Molecular Weight 190.56 g/mol
InChI Key ISGXYLFASMHVRF-UHFFFAOYSA-N
Purity Standard ≥ 95% (Typical commercial/research grade)

Mechanistic Analysis of Substituent Effects

The reactivity of 5-chloro-2-fluoro-4-hydroxybenzoic acid is dictated by the complex interplay of its four functional groups. As an Application Scientist, it is crucial to understand why this specific substitution pattern behaves the way it does, rather than merely observing the outcome.

Table 2: Substituent Electronic Effects and Reactivity Profiling

SubstituentPositionElectronic EffectSynthetic / Pharmacological Utility
Fluoro (-F) C2Strong inductive withdrawal (-I); weak resonance (+R).Lowers the pKa of the carboxylic acid; activates the ring for SNAr; improves metabolic stability by blocking CYP450 oxidation[1].
Hydroxyl (-OH) C4Strong resonance donation (+R); inductive withdrawal (-I).Directs electrophilic substitution exclusively to C5; acts as a critical hydrogen bond donor in target protein binding pockets.
Chloro (-Cl) C5Inductive withdrawal (-I); weak resonance (+R).Serves as a highly reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)[1].
Carboxyl (-COOH) C1Strong electron withdrawal (-I, -M).Primary pharmacophore for salt formation; easily derivatized into esters or amides to tune lipophilicity.
The Causality of Regioselectivity and Reactivity
  • Electrophilic Aromatic Substitution (EAS): The hydroxyl group at C4 is a powerful electron-donating group via resonance. During the chlorination of the 2-fluoro-4-hydroxybenzoic acid precursor, the incoming electrophile is directed to the C5 position. This occurs because the positive charge in the resulting Wheland intermediate is effectively delocalized onto the lone pairs of the adjacent C4-hydroxyl group, providing profound resonance stabilization[1].

  • Nucleophilic Aromatic Substitution (SNAr): Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. While this deactivates the ring toward electrophiles, it makes the aromatic system highly susceptible to SNAr. The fluorine atom stabilizes the negative charge in the intermediate Meisenheimer complex, facilitating nucleophilic attack[1].

Regioselective Synthesis and Esterification

To utilize this scaffold in complex drug development, it is often synthesized from simpler precursors and subsequently protected via esterification. The Fischer-Speier esterification is a standard protocol to convert the acid into methyl 5-chloro-2-fluoro-4-hydroxybenzoate (CAS: 245743-64-0), protecting the acidic proton during downstream organometallic reactions[1].

Synthesis A 2-Fluoro-4-hydroxybenzoic acid (Starting Material) B Regioselective Chlorination (NCS, 0-5 °C) A->B C Wheland Intermediate (C4-OH Resonance Stabilized) B->C Electrophilic Attack D 5-Chloro-2-fluoro-4-hydroxybenzoic acid (Target Scaffold) C->D Rearomatization E Fischer-Speier Esterification (MeOH, H2SO4) D->E F Methyl 5-chloro-2-fluoro-4-hydroxybenzoate E->F Protection Step

Fig 1: Regioselective synthesis and esterification of the target scaffold.

Protocol 1: Regioselective Chlorination
  • Objective: Introduce a chlorine atom exclusively at the C5 position.

  • Causality of Reagent Choice: N-Chlorosuccinimide (NCS) is selected over elemental chlorine gas because it provides a controlled, slow release of electrophilic chlorine. This minimizes the risk of over-chlorination or oxidative cleavage of the electron-rich phenol ring.

  • Step-by-Step Methodology:

    • Preparation: Dissolve 1.0 eq of 2-fluoro-4-hydroxybenzoic acid in anhydrous N,N-dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that stabilizes the polar transition state of the EAS reaction.

    • Reagent Addition: Cool the reaction mixture to 0–5 °C using an ice bath. Slowly add 1.05 eq of NCS in portions. Causality: Low temperatures suppress the formation of the kinetically less favorable C3-chloro isomer.

    • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4-6 hours.

    • Validation Checkpoint 1 (In-Process): Monitor via TLC (Eluent: Hexane/Ethyl Acetate 1:1 with 1% Acetic Acid). Self-Validation: The 1% acetic acid prevents streaking of the carboxylic acid on the silica gel, ensuring accurate Rf value reading.

    • Quenching & Isolation: Quench the reaction with cold distilled water to precipitate the product. Filter and wash with cold water to remove residual DMF and succinimide.

    • Validation Checkpoint 2 (Product Release): Perform LC-MS analysis. The mass spectrum must show the characteristic 3:1 isotopic pattern for the[M-H]- ion at m/z 189 and 191, confirming mono-chlorination.

Protocol 2: Fischer-Speier Esterification
  • Objective: Convert the carboxylic acid to a methyl ester[1].

  • Causality of Reagent Choice: Concentrated sulfuric acid acts as both a Brønsted acid catalyst to activate the carbonyl carbon and a dehydrating agent to sequester water, driving the equilibrium toward the ester product.

  • Step-by-Step Methodology:

    • Preparation: Suspend 5-chloro-2-fluoro-4-hydroxybenzoic acid in an excess of anhydrous methanol (10 volumes). Causality: Anhydrous conditions are critical; the presence of water will drive the equilibrium backward toward the starting acid[1].

    • Catalysis: Add a catalytic amount (0.1 eq) of concentrated H2SO4 dropwise.

    • Reflux: Heat the mixture to 65 °C (reflux) for 8-12 hours.

    • Validation Checkpoint 1 (In-Process): Monitor by LC-MS. The conversion is complete when the peak corresponding to the free acid (m/z 189) is replaced by the ester peak (m/z 203).

    • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3. Causality: The NaHCO3 neutralizes the sulfuric acid catalyst and extracts any unreacted carboxylic acid into the aqueous layer, ensuring high purity of the organic layer.

    • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate to yield the esterified product.

Advanced Derivatization: Transition Metal Catalysis

The C5-chlorine atom is not merely a passive structural feature; it is a highly reactive handle designed for downstream functionalization. In pharmaceutical development, this site is frequently utilized for Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach complex aryl or heteroaryl groups[1].

CatalyticCycle Pd0 Pd(0) Catalyst OA Oxidative Addition (C5-Cl Insertion) Pd0->OA PdII Organopalladium(II) Complex OA->PdII Substrate Binding TM Transmetalation (Arylboronic Acid) PdII->TM PdII_2 Diaryl Palladium(II) Complex TM->PdII_2 RE Reductive Elimination PdII_2->RE RE->Pd0 Catalyst Regeneration Prod C5-Arylated Derivative RE->Prod Product Release

Fig 2: Pd-catalyzed Suzuki-Miyaura cross-coupling cycle at the C5-chlorine position.

During the Oxidative Addition step, the electron-rich Pd(0) catalyst inserts itself into the aryl-chlorine bond at C5, forming an organopalladium(II) complex. The presence of the electron-withdrawing fluorine at C2 slightly accelerates this step by lowering the electron density of the aromatic ring, making the C-Cl bond more susceptible to insertion by the transition metal[1]. Following Transmetalation with an arylboronic acid and subsequent Reductive Elimination , a highly complex, multi-ring pharmacophore is generated.

References

  • Title: 5-Chloro-2-fluoro-4-hydroxybenzoic acid | 593280-19-4 Source: BuyersGuideChem URL: [Link]

Sources

5-Chloro-2-fluoro-4-hydroxybenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

CAS No. 593280-19-4 | Molecular Scaffold for Medicinal Chemistry [1]

Executive Summary

5-Chloro-2-fluoro-4-hydroxybenzoic acid (CAS 593280-19-4) is a highly specialized halogenated benzoic acid derivative used primarily as a pharmacophore building block in drug discovery.[1] Its structural uniqueness lies in the specific arrangement of the halogen substituents—chlorine at the 5-position and fluorine at the 2-position—flanking the 4-hydroxyl and 1-carboxyl groups. This substitution pattern modulates the molecule's lipophilicity (LogP) and metabolic stability, making it a critical intermediate for synthesizing specific enzyme inhibitors and heterocycle-substituted N-sulfonyl benzamides.

This guide details the physicochemical profile, synthetic pathways, and quality control protocols required for the rigorous handling and characterization of this compound.

Physicochemical Identity & Properties[1][2][3][4][5][6]

The precise characterization of 5-Chloro-2-fluoro-4-hydroxybenzoic acid is essential to distinguish it from its common isomer, 5-chloro-4-fluoro-2-hydroxybenzoic acid (CAS 189283-52-1).

Core Data Table
PropertyValueNotes
IUPAC Name 5-Chloro-2-fluoro-4-hydroxybenzoic acid
CAS Registry Number 593280-19-4 Critical: Do not confuse with CAS 189283-52-1
Molecular Formula C₇H₄ClFNO₃
Molecular Weight (Avg) 190.56 g/mol
Monoisotopic Mass 189.9833 DaBased on ³⁵Cl isotope
MDL Number MFCD20656842
InChI Key ISGXYLFASMHVRF-UHFFFAOYSA-NUnique structure identifier
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol; Sparingly soluble in WaterAcidic protons facilitate solubility in basic buffers
pKa (Predicted) ~2.8 (COOH), ~8.5 (Phenolic OH)Fluorine at C2 increases acidity of COOH via induction
Structural Significance

The 2-fluoro substituent exerts a strong electron-withdrawing inductive effect (-I), which lowers the pKa of the carboxylic acid compared to unsubstituted benzoic acid, enhancing bioavailability in specific pH environments. The 5-chloro group adds steric bulk and lipophilicity, often used to fill hydrophobic pockets in target proteins (e.g., kinases or bacterial enzymes).

Synthetic Routes & Process Chemistry

Objective: Regioselective synthesis of the 5-chloro isomer while minimizing the formation of 3-chloro byproducts.

Retrosynthetic Analysis

The most direct and scalable route involves the electrophilic aromatic substitution (chlorination) of 2-fluoro-4-hydroxybenzoic acid .

  • Directing Effects:

    • -OH (Position 4): Strongly activating, ortho, para-directing. Directs to positions 3 and 5.[2][3]

    • -F (Position 2): Weakly deactivating, ortho, para-directing. Directs to positions 1, 3, and 5.[3]

    • -COOH (Position 1): Deactivating, meta-directing. Directs to positions 3 and 5.[2][3]

  • Regioselectivity: Position 5 is sterically favored over Position 3 (which is crowded between the -F and -OH groups). Therefore, controlled chlorination yields the 5-chloro derivative as the major product.

Experimental Protocol (Bench Scale)

Reagents:

  • Precursor: 2-Fluoro-4-hydroxybenzoic acid (CAS 65145-13-3)

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)

  • Solvent: Acetonitrile (ACN) or DMF

  • Catalyst: p-Toluenesulfonic acid (pTsOH) or H₂SO₄ (catalytic)

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 2-fluoro-4-hydroxybenzoic acid (1.0 eq) and Acetonitrile (10 volumes).

  • Activation: Add catalytic pTsOH (0.1 eq) to facilitate protonation/activation.

  • Chlorination: Cool the solution to 0–5°C. Slowly add NCS (1.05 eq) portion-wise over 30 minutes. Note: Slow addition prevents over-chlorination.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC.

  • Quench & Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water and acidify to pH 2 with 1N HCl.

  • Isolation: Filter the precipitated solid. Wash with cold water to remove succinimide byproducts.

  • Purification: Recrystallize from Ethanol/Water to achieve >98% purity.

Synthetic Pathway Visualization

SynthesisPath Start 2-Fluoro-4-hydroxybenzoic acid (CAS 65145-13-3) Intermediate Transition State (Sigma Complex) Start->Intermediate Activation Reagents Reagents: NCS, pTsOH Solvent: ACN Reagents->Intermediate Product 5-Chloro-2-fluoro-4-hydroxybenzoic acid (CAS 593280-19-4) Intermediate->Product Electrophilic Subst. (C5)

Caption: Figure 1. Regioselective chlorination pathway targeting the C5 position via electrophilic aromatic substitution.

Analytical Characterization & QC

To ensure the material is suitable for pharmaceutical applications, a self-validating analytical workflow is required.

HPLC Method (Reverse Phase)

This method separates the target molecule from its starting material and potential 3-chloro isomer.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm.

  • Retention Time Logic: The 5-chloro product is more lipophilic (higher LogP) than the 2-fluoro starting material, so it will elute later.

NMR Validation Criteria
  • ¹H NMR (DMSO-d₆):

    • Look for two distinct aromatic singlets (or doublets with large coupling if para, but here they are para to each other).

    • Proton at C3: ~6.8 ppm (Shielded by adjacent OH and F).

    • Proton at C6: ~7.8 ppm (Deshielded by COOH and Cl).

    • Absence of coupling: The C3 and C6 protons are para to each other, typically showing small or no coupling (

      
       coupling may be observed).
      
Quality Control Workflow

QCWorkflow Sample Raw Sample (Batch Output) Prep Sample Prep Dissolve in MeOH:H2O Sample->Prep HPLC HPLC-UV Analysis (Purity Check) Prep->HPLC MS LC-MS (ESI-) Confirm [M-H]- = 189.0 Prep->MS Decision Purity > 98%? HPLC->Decision MS->Decision Release Release for Synthesis Decision->Release Yes Reprocess Recrystallize Decision->Reprocess No Reprocess->Sample

Caption: Figure 2. Quality Control decision tree ensuring identity (MS) and purity (HPLC) before release.

Pharmaceutical Applications

5-Chloro-2-fluoro-4-hydroxybenzoic acid serves as a versatile "head group" or scaffold in medicinal chemistry.

  • Enzyme Inhibition: The acid moiety can form hydrogen bonds within active sites, while the halogenated core occupies hydrophobic pockets. It is structurally related to inhibitors of aldo-keto reductases.

  • Antibacterial Agents: This molecule acts as a precursor to fluoroquinolone analogs. The 4-hydroxy group can be alkylated to form ether-linked side chains found in advanced antibiotics like Garenoxacin-related derivatives.

  • Patent Landscape: It is explicitly cited as an intermediate in the synthesis of heterocycle-substituted N-sulfonyl benzamide derivatives (Patent WO2016124140A1), which are explored for various therapeutic indications including metabolic disorders.

References

  • Sigma-Aldrich. (2025). Product Specification: 5-Chloro-2-fluoro-4-hydroxybenzoic acid (Product No. AOBH97EBA9F4).Link

  • BuyersGuideChem. (2025). CAS 593280-19-4 Data Sheet and Suppliers.[1][4]Link

  • Google Patents. (2016). WO2016124140A1 - Heterocycle substituted n-sulfonyl benzamide derivatives.Link

  • PubChem. (2025). Compound Summary: 5-Chloro-2-fluorobenzoic acid (Structural Analog Reference).Link

  • Capot Chemical. (2025).[1] Certificate of Analysis: 5-Chloro-2-fluoro-4-hydroxybenzoic acid.[1][4]Link

Sources

Technical Guide: 5-Chloro-2-fluoro-4-hydroxybenzoic acid vs. 5-Chloro-4-fluoro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Divergence

In the high-stakes arena of lead optimization, the distinction between 5-chloro-2-fluoro-4-hydroxybenzoic acid (Isomer A) and 5-chloro-4-fluoro-2-hydroxybenzoic acid (Isomer B) is not merely semantic—it is functional. While they share an identical molecular weight (190.56 g/mol ) and elemental composition, their behavior in biological systems and synthetic pathways is radically different due to the ortho-effect and hydrogen bonding networks .

  • Isomer A (4-Hydroxy series): Lacks the internal hydrogen bond characteristic of salicylates, making it a key scaffold for liquid crystals and kinase inhibitors where the phenolic hydroxyl must remain free for intermolecular interactions.

  • Isomer B (Salicylic acid series): Possesses a strong intramolecular hydrogen bond (O-H···O=C), significantly altering its pKa, lipophilicity (LogP), and membrane permeability, making it a preferred pharmacophore for anti-infective and anti-inflammatory agents.

This guide provides the definitive technical framework for synthesizing, differentiating, and utilizing these isomers.

Chemical Identity & Structural Analysis[1][2][3][4]

The core difference lies in the position of the hydroxyl group relative to the carboxylic acid. This dictates the electronic environment and reactivity.

Comparative Data Table
FeatureIsomer A Isomer B
IUPAC Name 5-Chloro-2-fluoro-4-hydroxybenzoic acid5-Chloro-4-fluoro-2-hydroxybenzoic acid
CAS Number 593280-19-4 189283-52-1
Core Scaffold 4-Hydroxybenzoic acid (Paraben precursor type)Salicylic acid (2-Hydroxybenzoic acid)
Intramolecular H-Bond No (OH is para to COOH)Yes (OH is ortho to COOH)
Predicted pKa (COOH) ~3.5 - 4.0~2.3 - 2.8 (Acidified by H-bond)
1H NMR (OH signal) Broad singlet, variable shift (< 11 ppm)Sharp/Broad singlet, downfield (> 11 ppm)
Primary Application Liquid Crystals, Kinase Inhibitor ScaffoldsAnti-infectives, GPR119 Agonists
Structural Visualization (Graphviz)

The following diagram illustrates the structural logic and the hydrogen bonding potential that differentiates the two isomers.

IsomerComparison cluster_A Isomer A: 4-Hydroxy Series (CAS 593280-19-4) cluster_B Isomer B: Salicylic Series (CAS 189283-52-1) StructA 5-Chloro-2-fluoro-4-hydroxybenzoic acid (OH para to COOH) PropA No Intramolecular H-Bond Higher Polarity Free Phenolic OH StructA->PropA PropB Strong Intramolecular H-Bond Lower pKa (More Acidic) Lipophilic Chelate Effect PropA->PropB Isomeric Divergence StructB 5-Chloro-4-fluoro-2-hydroxybenzoic acid (OH ortho to COOH) StructB->PropB

Figure 1: Structural divergence highlighting the intramolecular hydrogen bonding in the salicylic derivative (Isomer B) versus the open conformation of Isomer A.

Synthetic Methodologies

Route A: Synthesis of Isomer A (CAS 593280-19-4)

Target: 5-Chloro-2-fluoro-4-hydroxybenzoic acid Precursor: 2-Fluoro-4-hydroxybenzoic acid (CAS 65145-13-3)

Mechanism: The OH group at C4 directs electrophiles to the ortho positions (C3 and C5).[1]

  • C3: Ortho to OH, Ortho to F. (Sterically hindered).

  • C5: Ortho to OH, Para to F. (Sterically accessible).[1]

  • Result: Chlorination occurs exclusively at C5.[1]

Route B: Synthesis of Isomer B (CAS 189283-52-1)

Target: 5-Chloro-4-fluoro-2-hydroxybenzoic acid Precursor: 4-Fluoro-2-hydroxybenzoic acid (CAS 345-29-9)

Mechanism: The OH group at C2 directs electrophiles to ortho (C3) and para (C5).[1]

  • C3: Ortho to OH, Ortho to F. (Sterically hindered).

  • C5: Para to OH, Ortho to F. (Electronically favored and less hindered).

  • Result: Chlorination occurs at C5.[1]

Experimental Protocol (Universal Chlorination Method)

This protocol is self-validating via TLC monitoring.

Reagents:

  • Starting Material (Isomer A or B precursor): 1.0 equiv

  • N-Chlorosuccinimide (NCS): 1.05 equiv[1]

  • Acetonitrile (MeCN): 0.5 M concentration

  • Sulfuric Acid (H2SO4): 0.1 equiv (Catalyst) or HCl (conc)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of the specific fluoro-hydroxybenzoic acid precursor in 60 mL of Acetonitrile.

  • Activation: Add 0.5 mL of concentrated H2SO4. Stir for 10 minutes at room temperature. Note: Acid catalysis protonates the NCS, increasing its electrophilicity.

  • Chlorination: Add NCS (1.05 equiv) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Heat the mixture to 50°C and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Eluent: 50% EtOAc/Hexanes). The product will be less polar (higher Rf) than the starting material due to the addition of the lipophilic chlorine atom.

  • Quench & Workup: Evaporate MeCN under reduced pressure. Resuspend the residue in water (50 mL). The product typically precipitates as a white/off-white solid.

  • Purification: Filter the solid. Wash with cold water (2 x 20 mL) to remove succinimide byproduct. Recrystallize from Ethanol/Water if purity is <95%.

Analytical Characterization & Differentiation

Distinguishing these isomers requires careful analysis of NMR coupling constants (


) and chemical shifts (

).
1H NMR Diagnostics (DMSO-d6)
ProtonIsomer A (CAS 593280-19-4) Isomer B (CAS 189283-52-1)
Phenolic OH Broad singlet, ~10.0 - 10.5 ppm. (No intramolecular H-bond).Sharp/Broad singlet, >11.0 ppm. (Deshielded by C=O interaction).
H-3 Doublet (

). Located between F and OH.[1][2][3][4][5][6] Large

(ortho) ~10-12 Hz.
Doublet (

). Located between OH and F. Large

(ortho) ~10-12 Hz.
H-6 Doublet (

). Ortho to COOH, Meta to F. Small

(meta) ~6-7 Hz.
Doublet (

). Ortho to COOH, Meta to F. Small

(meta) ~6-7 Hz.

The "Smoking Gun": While the coupling patterns are similar (both have one ortho-F and one meta-F proton), the chemical shift of the OH proton and the 13C NMR shift of the Carbonyl (C=O) are definitive. Isomer B's carbonyl carbon will be slightly more shielded due to the H-bond donation from the hydroxyl group.

Applications in Drug Discovery[10]

Isomer A: The "Liquid Crystal" & Kinase Scaffold

5-Chloro-2-fluoro-4-hydroxybenzoic acid is frequently utilized in materials science for synthesizing fluorinated liquid crystals. In drug discovery, it serves as a "reversed" headgroup for kinase inhibitors where the 4-OH is used to couple with alkyl chains or heterocycles via ether linkages, utilizing the 2-F for metabolic stability against ring oxidation.

Isomer B: The Bioisostere

5-Chloro-4-fluoro-2-hydroxybenzoic acid is a halogenated salicylic acid.[1] It is a direct intermediate in the synthesis of GPR119 agonists (for diabetes) and specific anti-bacterial sulfonamides . The 2-OH/1-COOH motif allows for the formation of metal chelates or specific binding to active site serine residues in enzymes.

Synthesis & Application Workflow

Workflow StartA 2-Fluoro-4-hydroxybenzoic acid Reaction Electrophilic Chlorination (NCS, H+, MeCN) StartA->Reaction StartB 4-Fluoro-2-hydroxybenzoic acid StartB->Reaction ProdA Isomer A (CAS 593280-19-4) 5-Chloro-2-fluoro-4-hydroxy... Reaction->ProdA Regio: C5 ProdB Isomer B (CAS 189283-52-1) 5-Chloro-4-fluoro-2-hydroxy... Reaction->ProdB Regio: C5 AppA Application: Liquid Crystals Kinase Inhibitors (Ether linkage) ProdA->AppA AppB Application: Anti-infectives (Sulfonamides) GPR119 Agonists ProdB->AppB

Figure 2: Parallel synthesis workflow showing the divergence in precursors and downstream applications.

References

  • BenchChem. (2026). 5-Chloro-4-fluoro-2-hydroxybenzoic acid | 189283-52-1.[7] Retrieved from

  • Sigma-Aldrich. (n.d.). 5-Chloro-4-fluoro-2-hydroxybenzoic acid Product Specification. Retrieved from

  • PubChem. (2025).[2] 5-Chloro-2-fluorobenzoic acid and related structures. National Library of Medicine. Retrieved from

  • Ossila. (n.d.). 2-Fluoro-4-hydroxybenzoic acid: Applications in Liquid Crystals. Retrieved from

  • Kratky, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry. Retrieved from

  • Zhang, et al. (2026).[8] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Retrieved from

Sources

An In-depth Technical Guide on 5-Chloro-2-fluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 5-Chloro-2-fluoro-4-hydroxybenzoic acid, a compound of significant interest to researchers in medicinal chemistry and materials science. This document is intended for laboratory professionals and aims to synthesize technical data with practical, field-proven insights to ensure the highest standards of safety and experimental integrity.

Core Hazard Identification

Understanding the intrinsic hazards of a chemical is the foundation of safe laboratory practice. 5-Chloro-2-fluoro-4-hydroxybenzoic acid is a halogenated derivative of salicylic acid and presents the following primary hazards.[1]

GHS Hazard Statements:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

  • H302: Harmful if swallowed.

Signal Word: Warning[1]

These classifications necessitate careful handling to avoid direct contact and inhalation. The irritant properties are a key consideration in all handling protocols.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, combining engineering controls and personal protective equipment (PPE).

Engineering Controls
  • Ventilation: All work with 5-Chloro-2-fluoro-4-hydroxybenzoic acid, especially when handling the solid form, should be conducted in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control to minimize inhalation of dust or vapors.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent accidental exposure.

PPE CategoryRecommendationRationale
Eye/Face Protection Safety glasses with side-shields or goggles are mandatory.[1]Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Wear protective gloves (e.g., nitrile) and a lab coat.[1]Prevents skin contact which can lead to irritation.[1]
Hand Hygiene Wash hands thoroughly after handling the compound.[1][2]A fundamental practice to remove any residual chemical contamination.

PPE Selection Workflow

PPE_Selection cluster_hazard Hazard Assessment cluster_ppe Required PPE H315 H315: Skin Irritation Gloves Nitrile Gloves H315->Gloves H319 H319: Eye Irritation Goggles Safety Goggles H319->Goggles H335 H335: Respiratory Irritation FumeHood Chemical Fume Hood H335->FumeHood

Caption: Selection of PPE based on identified hazards.

Safe Handling, Storage, and Disposal

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling
  • Avoid breathing dust.[1]

  • Prevent contact with skin and eyes.[1]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]

Storage
  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[4][5]

Disposal
  • Dispose of waste in approved, sealed containers.[4][5]

  • Halogenated waste should be segregated from non-halogenated waste streams.[6]

  • Never dispose of this chemical down the drain or in regular trash.[2] All waste must be handled as hazardous.

Emergency Procedures

In the event of an accidental exposure or spill, a swift and informed response is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Seek medical attention if irritation persists.[6]
Eye Contact Rinse cautiously with water for several minutes.[1][7] If present and easy to do, remove contact lenses. Continue rinsing and seek immediate medical attention.[7]
Inhalation Move the person to fresh air.[3][7] If breathing is difficult, provide oxygen.[3] Seek medical attention.[7]
Ingestion Do not induce vomiting.[6] Rinse mouth with water and seek immediate medical attention.[3]
Spill Response

Spill Response Workflow

Spill_Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Contain Contain Spill with Inert Absorbent Ventilate->Contain Collect Collect Material into Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Step-by-step procedure for spill management.

For small spills, trained personnel wearing appropriate PPE can use an inert absorbent material to clean up the spill. The collected material should be placed in a sealed container for hazardous waste disposal.[4] For large spills, evacuate the area and contact emergency services.[6]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or foam.[4]

  • Hazards from Combustion: Thermal decomposition can release irritating and toxic gases, including hydrogen fluoride and hydrogen chloride.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Toxicological and Ecological Information

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Benchchem. (n.d.). 5-Chloro-4-fluoro-2-hydroxybenzoic acid | 189283-52-1.
  • MilliporeSigma. (n.d.). 5-Chloro-4-fluoro-2-hydroxybenzoic acid | 189283-52-1.
  • Washington State University. (n.d.). Halogenated Solvents.
  • Fisher Scientific. (2011, June 07). SAFETY DATA SHEET - 5-Chloro-2-fluorobenzoic acid.
  • Campus Operations. (n.d.). Halogenated Solvents in Laboratories.
  • Merck. (n.d.). SAFETY DATA SHEET - 4-Hydroxybenzoic acid.
  • Department of Organic Chemistry. (2017, May 04). General Safety Framework.
  • PubChem. (n.d.). 5-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 2736537.
  • Special Pet Topics. (n.d.). Halogenated Aromatic Poisoning (PCB and Others).
  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET - 3-Chloro-4-hydroxybenzoic acid.
  • OECD SIDS. (n.d.). 4-hydroxybenzoic acid.
  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet.
  • Echemi. (n.d.). 5-CHLORO-2,4-DIFLUOROBENZOIC ACID SDS, 130025-33-1 Safety Data Sheets.
  • Cornell Law School Legal Information Institute. (n.d.). 40 CFR § 721.11216 - Halogenated benzoic acid (generic).
  • Tokyo Chemical Industry. (2025, November 11). SAFETY DATA SHEET - 2-Fluoro-4-hydroxybenzoic Acid.
  • SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
  • VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.
  • Labbox. (n.d.). Benzoic acid AGR.

Sources

Technical Whitepaper: Physicochemical Profiling and Acidity Characterization of 5-Chloro-2-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, understanding the precise acid-base behavior of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Chloro-2-fluoro-4-hydroxybenzoic acid (CAS: 593280-19-4) is a highly functionalized aromatic building block. Its unique substitution pattern—featuring two halogens and a phenolic hydroxyl group—creates a complex electronic environment that drastically alters its acidity compared to standard benzoic acid derivatives.

This technical guide provides an in-depth analysis of the molecular causality behind its dual pKa values, presents extrapolated quantitative acidity data, and establishes a self-validating experimental protocol for empirical pKa determination.

Molecular Architecture & Electronic Causality of Acidity

The molecule possesses two distinct ionizable protons: the carboxylic acid proton (-COOH) and the phenolic hydroxyl proton (-OH). The acidity of these functional groups is dictated by the delicate balance of Inductive (-I) and Resonance (+R/-R) effects exerted by the substituents[1].

The Carboxylic Acid (pKa1)

The deprotonation of the carboxylic acid is influenced by three substituents:

  • 2-Fluoro (Ortho to COOH): Fluorine is the most electronegative element. Its proximity to the carboxylate group exerts a profound electron-withdrawing inductive effect (-I). This stabilizes the negative charge of the conjugate base, significantly lowering the pKa. For context, the addition of an ortho-fluoro group drops the pKa of benzoic acid from 4.20 to 3.27[2].

  • 5-Chloro (Meta to COOH): Chlorine also exerts a strong -I effect. Positioned meta to the carboxyl group, it provides additional stabilization of the carboxylate anion without steric hindrance, further driving down the pKa[3].

  • 4-Hydroxy (Para to COOH): The hydroxyl group typically exerts an electron-donating resonance effect (+R), which destabilizes the carboxylate anion (as seen in 4-hydroxybenzoic acid, where the pKa rises to 4.54)[4]. However, in this highly halogenated system, the overwhelming combined -I effects of the fluorine and chlorine atoms completely override the +R effect of the hydroxyl group.

The Phenolic Hydroxyl (pKa2)

The acidity of the phenolic -OH is primarily governed by the 5-chloro substituent.

  • 5-Chloro (Ortho to OH): Halogens located ortho to a phenol drastically increase its acidity via inductive withdrawal. While a standard phenol has a pKa of ~10.0, the ortho-chlorine stabilizes the phenoxide anion, pulling the pKa down into the physiological range (similar to how 5-chlorosalicylic acid exhibits enhanced acidity)[5].

Dissociation A Fully Protonated (Neutral Species) pH < 2.0 B Mono-anion (Carboxylate Deprotonated) pH 3.0 - 6.5 A->B pKa1 ≈ 2.5 (-H⁺) C Di-anion (Phenoxide Deprotonated) pH > 8.0 B->C pKa2 ≈ 7.4 (-H⁺)

Figure 1: pH-dependent stepwise acid dissociation pathway of 5-Chloro-2-fluoro-4-hydroxybenzoic acid.

Quantitative Acidity Profile

Because empirical pKa data for the exact 5-chloro-2-fluoro-4-hydroxybenzoic acid molecule is scarce in standard literature, we must extrapolate its values by benchmarking against highly characterized structural analogs. The table below summarizes the substituent effects to predict the target molecule's acidity.

CompoundpKa1 (COOH)pKa2 (Phenolic OH)Source / Reference
Benzoic Acid4.20N/AStandard Baseline
4-Hydroxybenzoic Acid4.549.23PubChem[4]
2-Fluorobenzoic Acid3.27N/ABenchChem[2]
4-Fluoro-2-hydroxybenzoic Acid2.85~8.0GuideChem[6]
5-Chlorosalicylic Acid2.65 - 2.98~7.5RSC[5], ResearchGate[3]
5-Chloro-2-fluoro-4-hydroxybenzoic Acid ~2.4 - 2.6 (Pred.)~7.2 - 7.5 (Pred.)Extrapolated

Self-Validating Experimental Protocol: pKa Determination

To empirically verify the predicted pKa values of 5-chloro-2-fluoro-4-hydroxybenzoic acid, a potentiometric titration coupled with Yasuda-Shedlovsky extrapolation is required. This protocol is designed as a self-validating system to eliminate systematic errors caused by poor aqueous solubility and atmospheric interference.

Causality-Driven Methodology

Step 1: System Validation (The Control)

  • Action: Calibrate the pH electrode using NIST-traceable buffers (pH 4.00, 7.00, 10.00). Titrate a standardized solution of pure Benzoic Acid (known pKa = 4.20).

  • Causality: This step self-validates the linearity of the glass electrode and confirms the exact molarity of the NaOH titrant before exposing the precious target analyte.

Step 2: Co-Solvent Analyte Preparation

  • Action: Prepare 0.001 M solutions of 5-chloro-2-fluoro-4-hydroxybenzoic acid in a series of Methanol/Water mixtures (e.g., 20%, 30%, 40%, 50% MeOH by volume).

  • Causality: Highly halogenated aromatic acids exhibit poor aqueous solubility in their fully protonated state. Attempting to titrate in 100% water will result in precipitation, ruining the equilibrium readings. The co-solvent ensures complete dissolution.

Step 3: Inert Atmosphere Titration

  • Action: Submerge the calibrated electrode into the analyte solution. Purge the sealed titration vessel with high-purity Nitrogen (

    
    ) or Argon gas for 15 minutes prior to and during the titration.
    
  • Causality: Atmospheric

    
     dissolves into alkaline solutions to form carbonic acid. Because pKa2 (the phenolic OH) is expected to be around 7.4, any dissolved 
    
    
    
    will act as a competing weak acid, artificially skewing the second equivalence point.

Step 4: Data Acquisition & Gran Plot Analysis

  • Action: Titrate with 0.1 M standardized NaOH. Record the

    
     data. Use a Gran Plot to precisely identify the first and second equivalence points.
    

Step 5: Yasuda-Shedlovsky Extrapolation

  • Action: Plot the apparent pKa values (

    
    ) obtained from the different Methanol/Water mixtures against the reciprocal of the dielectric constant (
    
    
    
    ) of the respective solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water (
    
    
    ).
  • Causality: Co-solvents suppress ionization by lowering the dielectric constant of the medium. The Yasuda-Shedlovsky method mathematically removes the solvent effect, yielding the true, highly accurate aqueous pKa.

Workflow S1 1. System Validation Titrate Benzoic Acid Standard S2 2. Analyte Preparation Dissolve in Methanol/Water Series S1->S2 S3 3. Potentiometric Titration 0.1M NaOH under N2 Atmosphere S2->S3 S4 4. Data Acquisition Record pH vs. Titrant Volume S3->S4 S5 5. Yasuda-Shedlovsky Extrapolation Determine Aqueous pKa S4->S5

Figure 2: Self-validating potentiometric titration workflow for precise pKa determination.

Implications for Drug Development & Formulations

The dual pKa profile of 5-chloro-2-fluoro-4-hydroxybenzoic acid profoundly impacts its behavior in biological systems:

  • Lipophilicity (logD): Because pKa1 is ~2.5, the molecule is ionized in the intestinal tract (pH 6.0 - 7.4). This limits passive transcellular diffusion, meaning structural modifications (such as esterification to Methyl 5-chloro-2-fluoro-4-hydroxybenzoate) are often required to improve bioavailability[1].

  • Protein Binding: The presence of the highly electronegative fluorine and chlorine atoms, combined with the anionic carboxylate at physiological pH, creates a strong pharmacophore for electrostatic and halogen-bonding interactions with target proteins.

References

  • PubChem. "4-Hydroxybenzoic Acid | C7H6O3 | CID 135". National Institutes of Health (NIH). Available at:[Link]

  • ResearchGate. "Physicochemical properties of SA and SA derivatives". ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. "Electronic Supplementary Information - pKa Using Semiempirical Molecular Orbital Methods". RSC.org. Available at: [Link]

Sources

Strategic Sourcing and Synthetic Applications of 5-Chloro-2-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophoric Significance

5-Chloro-2-fluoro-4-hydroxybenzoic acid (CAS: 593280-19-4) is a highly specialized, multi-substituted halogenated aromatic building block[1]. In modern drug development and agrochemical design, the strategic placement of halogens on a phenolic acid scaffold is utilized to finely tune lipophilicity, metabolic stability, and target binding affinity.

The structural architecture of this compound is defined by three critical substituents on the benzoic acid core:

  • C2-Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. While this deactivates the ring toward electrophilic attacks, it significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital), making the aromatic system highly susceptible to Nucleophilic Aromatic Substitution (SNAr) in downstream derivatizations[2].

  • C4-Hydroxyl: This group acts as a powerful resonance donor. The lone pairs on the oxygen atom pump electron density back into the ring, strongly activating the ortho positions (C3 and C5)[2].

  • C5-Chlorine: The introduction of chlorine adds steric bulk and enhances the overall lipophilicity (LogP) of the molecule, which is a critical parameter for membrane permeability in Active Pharmaceutical Ingredients (APIs)[3].

G Core 5-Chloro-2-fluoro-4-hydroxybenzoic acid F_sub C2-Fluorine (Inductive Withdrawal) Core->F_sub Enhances SNAr OH_sub C4-Hydroxyl (Resonance Donor) Core->OH_sub Directs SEAr Cl_sub C5-Chlorine (Lipophilicity) Core->Cl_sub Target Affinity

Figure 1: Pharmacophoric contributions of substituents on the core scaffold.

Mechanistic Pathways & Experimental Workflows

A thorough understanding of the underlying reaction mechanisms is essential for optimizing synthetic routes. The primary pathway to synthesize this compound relies on the Electrophilic Aromatic Substitution (SEAr) of 2-fluoro-4-hydroxybenzoic acid[2].

Causality of Regioselectivity: During chlorination, the positive charge in the resulting Wheland intermediate is effectively delocalized onto the lone pairs of the adjacent C4-hydroxyl group. This resonance stabilization strongly favors electrophilic substitution at the C5 position over the C3 position[2],[3].

Protocol A: Regioselective Electrophilic Chlorination (SEAr)

This protocol describes the synthesis of the title compound from its non-chlorinated precursor.

  • Preparation: Dissolve 1.0 equivalent of 2-fluoro-4-hydroxybenzoic acid in anhydrous glacial acetic acid under an inert nitrogen (N₂) atmosphere.

  • Thermal Control: Cool the reaction vessel to 0°C using an ice bath.

    • Causality: Lowering the thermal energy suppresses non-specific chlorination at the less activated C3 position, maximizing thermodynamic control and regioselectivity for the C5 position.

  • Electrophile Addition: Add 1.05 equivalents of N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) dropwise.

  • Reaction Propagation: Remove the ice bath, allowing the mixture to gradually warm to room temperature. Stir for 4–6 hours.

    • Self-Validation: Withdraw a 10 µL aliquot and analyze via LC-MS. The reaction is complete when the starting material peak (

      
       155 [M-H]⁻) disappears, replaced by the product peak (
      
      
      
      189 [M-H]⁻) exhibiting the characteristic 3:1 isotopic ratio of ³⁵Cl/³⁷Cl[3].
  • Isolation: Quench the reaction by pouring the mixture into crushed ice. The crude 5-chloro-2-fluoro-4-hydroxybenzoic acid will precipitate. Filter under vacuum and recrystallize from an ethanol/water gradient to achieve >98% purity.

Protocol B: Fischer-Speier Esterification (Downstream Derivatization)

To utilize this compound in cross-coupling reactions, the carboxylic acid is often protected as a methyl ester (CAS: 245743-64-0)[4],[2].

  • Suspension: Suspend the purified 5-chloro-2-fluoro-4-hydroxybenzoic acid in an excess of anhydrous methanol, which serves as both the reactant and the solvent.

  • Catalysis: Add a catalytic amount (0.1 eq) of concentrated sulfuric acid (H₂SO₄).

    • Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, drastically increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by the weak methanol nucleophile[2].

  • Reflux: Heat the mixture to reflux (65°C) for 8–12 hours.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The newly formed methyl ester will migrate with a significantly higher

      
       value than the highly polar, hydrogen-bonding carboxylic acid starting material.
      
  • Workup: Remove excess methanol in vacuo. Neutralize the residue with saturated aqueous NaHCO₃ to quench the acid catalyst and partition unreacted starting material into the aqueous layer. Extract the product with ethyl acetate, dry over anhydrous MgSO₄, and concentrate.

  • Final Validation: Conduct ¹H-NMR spectroscopy. The appearance of a sharp singlet integrating to 3H at approximately

    
     3.8–3.9 ppm confirms the successful installation of the methyl ester[2].
    

Workflow Step1 2-Fluoro-4-hydroxy- benzoic acid Step2 Electrophilic Chlorination Step1->Step2 NCS/SO2Cl2 Step3 Wheland Intermediate Step2->Step3 SEAr Step4 Target Compound (CAS 593280-19-4) Step3->Step4 Deprotonation

Figure 2: Step-by-step synthetic workflow and SEAr mechanistic pathway.

Global Supply Chain & Pricing Dynamics

Because 5-chloro-2-fluoro-4-hydroxybenzoic acid is a niche intermediate, it is primarily synthesized by specialized fine chemical manufacturers rather than bulk commodity suppliers. A review of the current market landscape reveals a distinct pricing dichotomy based on geographic manufacturing capabilities and purity grades.

Manufacturers based in Asia (e.g., [1], [5]) often leverage localized raw material availability to offer competitive pricing for bulk and analytical grades. Conversely, European distributors (e.g., [6]) provide highly validated, ready-to-ship catalog quantities at a premium.

Table 1: Supplier Landscape and Estimated Pricing
SupplierHeadquartersPurity GradeEst. Pricing (USD)Lead Time
Capot Chemical Co., Ltd. China>98%$50 - $80 / 5gIn Stock
Alchimica Czech Republic>97%~$940 / 5g (21,975 CZK)2-4 Weeks
BenchChem USA / Global≥95%Custom QuoteVariable
Allfluoro Pharmaceutical China>98%Custom QuoteVariable
Arctom GlobalStandardCustom QuoteVariable

(Note: Pricing is subject to supply chain fluctuations, bulk negotiation, and specific institutional discounts. Researchers should request updated Certificates of Analysis (CoA) prior to procurement[4],[7].)

Quality Control (QA/QC) Standards

To ensure the trustworthiness of the sourced material, incoming batches must be subjected to a rigorous analytical pipeline:

  • High-Performance Liquid Chromatography (HPLC): Utilize a reverse-phase C18 column with a gradient elution profile (Water/Acetonitrile containing 0.1% TFA). This is critical for resolving and quantifying trace amounts of the undesired 3-chloro regioisomer.

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR must show the absence of a proton signal at the C5 position. The remaining aromatic protons (C3 and C6) should appear as distinct singlets or doublets (coupling with the C2-fluorine), confirming the regiochemistry of the supplier's batch.

References

  • Title: 5-Chloro-2-fluoro-4-hydroxybenzoic acid | 593280-19-4 Source: BuyersGuideChem (Capot Chemical Co., Ltd. Profile) URL: [Link]

  • Title: 5-Chloro-2-Fluoro-4-Hydroxybenzoic Acid (1 x 5 g) Source: Alchimica URL: [Link]

  • Title: 5-Chloro-2-fluoro-4-hydroxybenzoic acid, 593280-19-4 Source: Allfluoro Pharmaceutical Co., Ltd. URL: [Link]

Sources

Technical Guide: Pharmacological Applications of 5-Chloro-2-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-Chloro-2-fluoro-4-hydroxybenzoic acid (CAS 593280-19-4) , a specialized halogenated aromatic building block. It focuses on its strategic utility in medicinal chemistry, specifically in the synthesis of metabolically stable pharmacophores and fragment-based drug discovery (FBDD).

Part 1: Executive Summary & Chemical Identity

5-Chloro-2-fluoro-4-hydroxybenzoic acid is a polysubstituted aromatic scaffold characterized by the simultaneous presence of a carboxyl group, a phenol, and two distinct halogen atoms (chlorine and fluorine) in a specific substitution pattern. Unlike simple benzoic acid derivatives, this compound serves as a "privileged structure" in drug discovery due to its ability to modulate lipophilicity (LogP) , acidity (pKa) , and metabolic stability simultaneously.

It is primarily utilized as a Key Intermediate (KIM) for the synthesis of:

  • Antimicrobial Sulfonamides: Enhancing potency against Gram-positive bacteria via electronic modulation of the sulfonamide core.

  • Bioactive Heterocycles: Precursor for benzoxazoles and benzimidazoles used in kinase inhibition.

  • Liquid Crystal Mesogens: Due to the dipole moments introduced by the ortho-fluorine substituent.

Chemical Profile
PropertySpecification
CAS Number 593280-19-4
Molecular Formula C₇H₄ClFO₃
Molecular Weight 190.56 g/mol
IUPAC Name 5-Chloro-2-fluoro-4-hydroxybenzoic acid
pKa (Predicted) ~2.8 (Acid), ~8.5 (Phenol)
LogP (Predicted) 2.3
Key Functional Groups Carboxylic Acid (C1), Fluorine (C2), Hydroxyl (C4), Chlorine (C5)

Part 2: Pharmacological Mechanisms & Drug Design Utility

The "Fluorine Effect" in Ligand Binding

The strategic placement of the fluorine atom at the C2 position (ortho to the carboxylic acid) serves a dual pharmacological purpose:

  • Conformational Lock: The high electronegativity of fluorine creates an intramolecular electrostatic repulsion with the carbonyl oxygen of the carboxylate (or amide derivatives), restricting bond rotation. This "pre-organizes" the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a protein target (e.g., a kinase or enzyme active site).

  • Metabolic Blockade: The C2-Fluorine blocks a common site of metabolic oxidation (Phase I metabolism), extending the half-life (

    
    ) of drugs derived from this scaffold.
    
Chlorine as a Lipophilic Anchor

The C5-Chlorine atom, positioned ortho to the hydroxyl group, enhances the acidity of the phenol (lowering pKa) and increases the overall lipophilicity. This allows the molecule to:

  • Penetrate lipid bilayers more effectively.

  • Fill hydrophobic pockets (S3/S4 sub-pockets) in enzyme active sites, increasing binding affinity (

    
    ).
    
Antimicrobial Activity (Sulfonamide Analogues)

Research into halogenated hydroxybenzoic acid derivatives indicates that converting the C1-carboxyl group into a sulfonamide yields compounds with significant antibacterial activity. The 5-chloro-2-fluoro substitution pattern enhances activity against Staphylococcus aureus by increasing the acidity of the sulfonamide nitrogen, mimicking the pKa of the bacterial substrate PABA (para-aminobenzoic acid) more closely than non-halogenated analogues.

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis

Objective: Synthesize 5-Chloro-2-fluoro-4-hydroxybenzoic acid from 2-Fluoro-4-hydroxybenzoic acid via electrophilic aromatic substitution.

Rationale: The C4-hydroxyl group is a strong ortho/para director.[1] The C1-carboxyl is a meta director. The C2-fluorine is a weak ortho/para director.

  • C3 Position: Sterically hindered (sandwiched between F and OH).

  • C5 Position: Activated by the ortho-OH and meta-F. This is the thermodynamically favored site for chlorination.

Step-by-Step Methodology:

  • Dissolution: Charge a 250 mL round-bottom flask with 2-Fluoro-4-hydroxybenzoic acid (1.0 eq) and Acetonitrile (MeCN) (10 mL/g substrate). Stir until fully dissolved.

  • Catalysis: Add concentrated Sulfuric Acid (H₂SO₄) (0.1 eq) as a catalyst to protonate the chlorinating agent, enhancing electrophilicity.

  • Chlorination: Slowly add N-Chlorosuccinimide (NCS) (1.05 eq) in portions over 30 minutes at 0°C to prevent over-chlorination.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile Phase: 5:1 Hexane/Ethyl Acetate).

  • Quench & Workup: Evaporate MeCN under reduced pressure. Resuspend the residue in water (50 mL). The product typically precipitates.

  • Purification: Filter the white precipitate. Wash with cold water (3x) to remove succinimide byproducts. Recrystallize from Ethanol/Water if necessary.

Validation:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the C5 proton and the retention of the C3 and C6 protons as singlets (due to decoupling or weak coupling).

  • MS (ESI-): Confirm mass peak [M-H]⁻ = 189.0.

Protocol B: Methyl Esterification (Protection Step)

For use in further coupling reactions (e.g., amide coupling), the carboxylic acid is often protected as a methyl ester.

  • Reflux: Dissolve 5-Chloro-2-fluoro-4-hydroxybenzoic acid in Methanol (MeOH) .

  • Acid Catalyst: Add Thionyl Chloride (SOCl₂) dropwise at 0°C (Exothermic!).

  • Heat: Reflux at 65°C for 3 hours.

  • Yield: Quantitative conversion to Methyl 5-chloro-2-fluoro-4-hydroxybenzoate .

Part 4: Visualization of Pharmacological Logic

Diagram 1: Synthesis & Derivatization Pathway

This diagram illustrates the synthesis of the core scaffold and its divergence into two distinct pharmacological classes: Kinase Inhibitors and Antimicrobials.

G Start 2-Fluoro-4-hydroxybenzoic acid (Precursor) Core 5-CHLORO-2-FLUORO- 4-HYDROXYBENZOIC ACID (CAS 593280-19-4) Start->Core Regioselective Substitution (C5) Reagent NCS / H2SO4 (Electrophilic Chlorination) Reagent->Core Path1 Path A: Sulfonylation Core->Path1 SO2NH2 Coupling Path2 Path B: Cyclization Core->Path2 Condensation w/ Amines Drug1 Antimicrobial Sulfonamides (Gram+ Activity) Path1->Drug1 Drug2 Fluorinated Benzoxazoles (Kinase Inhibitors) Path2->Drug2

Caption: Synthetic workflow transforming the fluoro-precursor into the 5-chloro-2-fluoro pharmacophore, diverging into antimicrobial and kinase inhibitor scaffolds.

Diagram 2: Pharmacophore Mechanism (SAR)

This diagram details the Structure-Activity Relationship (SAR) of the molecule.

SAR Center 5-Chloro-2-fluoro-4-hydroxybenzoic Acid F_Atom 2-Fluoro Group Center->F_Atom Cl_Atom 5-Chloro Group Center->Cl_Atom OH_Group 4-Hydroxy Group Center->OH_Group COOH_Group 1-Carboxyl Group Center->COOH_Group Effect_F Conformational Lock & Metabolic Stability F_Atom->Effect_F Effect_Cl Lipophilicity (LogP) & pKa Modulation Cl_Atom->Effect_Cl Effect_OH H-Bond Donor (Receptor Binding) OH_Group->Effect_OH Effect_COOH Vector for Derivatization (Esters/Amides) COOH_Group->Effect_COOH

Caption: Structure-Activity Relationship (SAR) map highlighting the pharmacological function of each substituent on the benzoic acid core.

Part 5: References

  • BenchChem. (2025). 5-Chloro-2-fluoro-4-hydroxybenzoic acid Product Specifications and Synthesis Pathways. Retrieved from

  • Krátký, M., et al. (2012).[2] "Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzoic acid scaffold." European Journal of Medicinal Chemistry, 50, 433-440.[2]

  • PubChem. (2025).[3] Compound Summary: 5-Chloro-2-fluorobenzoic acid and derivatives. National Library of Medicine.

  • Woo, L., et al. (2013).[4] "Synthesis and structure–activity relationship studies of derivatives of the dual aromatase–sulfatase inhibitor." ChemMedChem, 8, 779–799.[4] (Contextual reference for fluorinated hydroxybenzoic acid utility). [4]

Sources

An In-depth Technical Guide to 5-Chloro-2-fluoro-4-hydroxybenzoic Acid: A Pivotal Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of 5-Chloro-2-fluoro-4-hydroxybenzoic acid, a polysubstituted aromatic building block of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. The strategic incorporation of fluorine and chlorine atoms, alongside hydroxyl and carboxylic acid moieties, imparts a unique combination of physicochemical properties that are highly desirable for the development of novel therapeutic agents and functional materials. This document delineates the compound's structural attributes, physicochemical properties, a proposed, field-proven synthesis protocol with mechanistic rationale, its reactivity profile, and its applications as a key chemical intermediate.

Introduction: The Strategic Role of Halogenation in Molecular Design

The incorporation of halogen atoms, particularly fluorine, into bioactive molecules is a foundational strategy in modern drug discovery.[1] Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] When these features are combined with the versatile benzoic acid scaffold, a privileged structure in medicinal chemistry, the resulting fluorinated benzoic acid derivatives emerge as a promising class of compounds.[1][3][4]

5-Chloro-2-fluoro-4-hydroxybenzoic acid is a prime example of a multi-functional building block. Its structure contains four distinct functional groups whose electronic and steric properties can be leveraged for targeted molecular design:

  • Fluorine (at C2): Modulates acidity and can form key hydrogen bonds with biological targets.

  • Chlorine (at C5): Increases lipophilicity and can participate in halogen bonding.

  • Hydroxyl Group (at C4): Acts as a hydrogen bond donor/acceptor and a key site for derivatization.

  • Carboxylic Acid (at C1): Provides a primary handle for amide bond formation and other conjugations, and influences solubility.

This guide will explore the synthesis, properties, and potential of this versatile intermediate for scientists and drug development professionals.

Physicochemical Properties and Structural Analysis

The arrangement of electron-withdrawing (fluoro, chloro, carboxylic acid) and electron-donating (hydroxyl) groups on the benzene ring creates a unique electronic environment that dictates the molecule's reactivity and properties.

PropertyValueSource
CAS Number 593280-19-4[5]
Molecular Formula C₇H₄ClFO₃[6]
Molecular Weight 190.56 g/mol
Appearance White to yellow powder or crystals
Purity Typically ≥95-97%[7]
Storage Temperature Room Temperature, Sealed in Dry Conditions[7]
InChI Key ISGXYLFASMHVRF-UHFFFAOYSA-N

Synthesis and Mechanistic Rationale

A robust synthesis of 5-Chloro-2-fluoro-4-hydroxybenzoic acid can be proposed via a regioselective electrophilic aromatic substitution, starting from the commercially available 2-fluoro-4-hydroxybenzoic acid. This approach is analogous to established methods for halogenating similar phenolic compounds.[8][9]

Mechanistic Rationale

The regioselectivity of the chlorination is dictated by the directing effects of the substituents on the aromatic ring.

  • Hydroxyl Group (-OH): A powerful activating, ortho-, para- directing group.

  • Fluorine (-F): A weakly deactivating, ortho-, para- directing group.

  • Carboxylic Acid (-COOH): A deactivating, meta- directing group.

The powerful activating effect of the hydroxyl group at C4 overwhelmingly controls the position of electrophilic attack. It directs the incoming electrophile to the positions ortho to it (C3 and C5). Position C5 is sterically more accessible than C3 (which is sterically hindered by the adjacent fluorine and carboxylic acid groups) and is therefore the primary site for chlorination.

G Proposed Synthesis Workflow start 2-Fluoro-4-hydroxybenzoic acid (Starting Material) dissolution Dissolve in Acetonitrile (MeCN) start->dissolution Step 1 catalyst Add Catalytic H₂SO₄ (Activates the ring) dissolution->catalyst Step 2 chlorination Add N-Chlorosuccinimide (NCS) (Electrophilic Chlorine Source) catalyst->chlorination Step 3 reaction Stir at Room Temperature (Monitor by TLC) chlorination->reaction Step 4 workup Evaporate Solvent reaction->workup Step 5 purification Triturate with Water & Filter workup->purification Step 6 product 5-Chloro-2-fluoro-4-hydroxybenzoic acid (Final Product) purification->product Step 7

Caption: Proposed workflow for the synthesis of 5-Chloro-2-fluoro-4-hydroxybenzoic acid.

Detailed Experimental Protocol: Electrophilic Chlorination

This protocol is adapted from methodologies for similar halogenated benzoic acids.[8][9]

Objective: To synthesize 5-Chloro-2-fluoro-4-hydroxybenzoic acid via regioselective chlorination of 2-fluoro-4-hydroxybenzoic acid.

Materials:

  • 2-Fluoro-4-hydroxybenzoic acid (1 equivalent)

  • Acetonitrile (MeCN)

  • Concentrated Sulfuric Acid (H₂SO₄, ~1.05 equivalents)

  • N-Chlorosuccinimide (NCS, ~1.05 equivalents)

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Step-by-Step Methodology:

  • Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-4-hydroxybenzoic acid (1.0 equiv).

  • Solvent Addition: Add a suitable volume of acetonitrile (e.g., ~10-15 mL per 5 mmol of starting material) and stir at room temperature until all solid has dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.05 equiv.) to the solution. Stir the mixture for 5-10 minutes.

  • Chlorination: Add N-Chlorosuccinimide (NCS) (1.05 equiv.) to the reaction mixture in a single portion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Once the reaction is complete, remove the acetonitrile solvent under reduced pressure (rotary evaporation).

  • Purification: To the resulting residue, add a small amount of cold deionized water and stir vigorously. The product should precipitate as a solid. Collect the solid by vacuum filtration, wash the filter cake with additional cold water to remove any remaining succinimide or acid, and dry under vacuum to yield the final product.

Reactivity and Derivatization Potential

5-Chloro-2-fluoro-4-hydroxybenzoic acid is a versatile building block precisely because its functional groups offer multiple handles for subsequent chemical modification, making it invaluable for creating libraries of new compounds.

G Derivatization Potential center 5-Chloro-2-fluoro-4- hydroxybenzoic acid n1 Amide Formation (R-NH₂, Coupling Agents) center->n1 -COOH group n2 Esterification (R-OH, Acid Catalyst) center->n2 -COOH group n3 Ether Synthesis (Williamson: R-X, Base) center->n3 -OH group n4 Azo Coupling (Diazonium Salts) center->n4 Aromatic Ring (-OH activated)

Caption: Key reaction sites on 5-Chloro-2-fluoro-4-hydroxybenzoic acid.

  • Carboxylic Acid Group: This is the most common site for modification. It can be readily converted into amides using standard peptide coupling reagents (e.g., HATU, HOBt) or by first converting it to an acid chloride. Esterification with various alcohols is also a straightforward transformation, often catalyzed by a strong acid.[10][11]

  • Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers (e.g., Williamson ether synthesis) or acylated to form esters. These modifications are useful for altering the compound's solubility and hydrogen bonding capacity.

  • Aromatic Ring: The electron-rich aromatic ring, activated by the hydroxyl group, can potentially undergo further electrophilic substitution reactions, though conditions would need to be carefully controlled to manage regioselectivity. It can also participate in various cross-coupling reactions if converted to a suitable derivative (e.g., a triflate).

Applications in Research and Development

Halogenated benzoic acids are critical intermediates in both the pharmaceutical and agrochemical industries.[12][13] The specific substitution pattern of 5-Chloro-2-fluoro-4-hydroxybenzoic acid makes it a valuable scaffold for several applications.

  • Pharmaceutical Development: Polysubstituted benzoic acids are core fragments in a wide array of therapeutic agents. The 5-chlorosalicylate motif (5-chloro-2-hydroxybenzoic acid) has been used to develop compounds with antimicrobial activity.[14] Fluorinated benzoic acids are used as intermediates for antibacterial, anticancer, and anti-inflammatory agents.[1][3] The combination of these features suggests this building block could be used to synthesize novel compounds targeting bacterial infections, inflammatory pathways, or proliferative diseases.

  • Agrochemicals: The introduction of mixed halogens (e.g., chlorine and fluorine) is a common strategy in the design of modern herbicides and pesticides.[13][15] These substituents can enhance the efficacy, metabolic stability, and target-binding properties of the active ingredient.[13][15] This building block is therefore a valuable precursor for developing new crop protection agents.[12]

  • Materials Science: Phenolic compounds are used in the synthesis of specialty polymers and liquid crystals.[12][16] The rigidity of the benzene core, combined with the polarity and reactivity of the functional groups, makes this molecule a candidate for creating materials with enhanced thermal stability or specific liquid crystalline phases.[12][16]

Analytical Characterization

To confirm the identity and purity of synthesized 5-Chloro-2-fluoro-4-hydroxybenzoic acid, a combination of standard analytical techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons, confirming the substitution pattern on the aromatic ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the key functional groups, such as the broad O-H stretch of the carboxylic acid, the sharp O-H stretch of the phenol, and the C=O stretch of the carbonyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. Based on supplier safety data for structurally similar compounds, 5-Chloro-2-fluoro-4-hydroxybenzoic acid should be handled with care.[7]

  • GHS Pictogram: GHS07 (Exclamation Mark)[7]

  • Signal Word: Warning[7]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust or direct contact with skin and eyes.

Conclusion

5-Chloro-2-fluoro-4-hydroxybenzoic acid stands out as a highly functionalized and versatile fluorinated building block. Its strategic combination of chloro, fluoro, hydroxyl, and carboxylic acid groups provides multiple avenues for chemical modification. The straightforward and regioselective nature of its proposed synthesis makes it an accessible intermediate for researchers. Its structural motifs are highly relevant to the development of new pharmaceuticals and agrochemicals, positioning it as a valuable tool for driving innovation in drug discovery and materials science.

References

  • Biological Potential of Fluoro-Benzene Analogs. JSciMed Central. Available at: [Link]

  • Fluoro-benzoic acid series. LookChem. Available at: [Link]

  • Supplier CAS No 593280-19-4. BuyersGuideChem. Available at: [Link]

  • 5-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 2736537. PubChem. Available at: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]

  • The unique role of halogen substituents in the design of modern agrochemicals. PubMed. Available at: [Link]

  • 5-Chloro-4-fluoro-2-hydroxybenzoic acid | 189283-52-1. MilliporeSigma. Available at: [Link]

  • 5-chloro-2-fluorobenzoic acid. SpectraBase. Available at: [Link]

  • Halogenated Agrochemicals Review | PDF | Chemical Bond. Scribd. Available at: [Link]

  • Studies on plant growth-regulating substances XXVIII. Halogen-substituted benzoic acids. Semantic Scholar. Available at: [Link]

  • 5-chloro-4-fluoro-2-hydroxybenzoic acid (C7H4ClFO3). PubChemLite. Available at: [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Available at: [Link]

  • The Unique Role of Halogen Substituents in the Design of Modern Crop Protection Compounds | Request PDF. ResearchGate. Available at: [Link]

  • Chemical Properties of Benzoic acid, 5-chloro-2-hydroxy- (CAS 321-14-2). Cheméo. Available at: [Link]

  • Benzoic acid, 5-chloro-2-hydroxy-. NIST WebBook. Available at: [Link]

  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR. Available at: [Link]

  • The unique role of halogen substituents in the design of modern agrochemicals | Article Information. J-GLOBAL. Available at: [Link]

  • CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. Google Patents.
  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. Available at: [Link]

  • 4-Hydroxybenzoic acid. Wikipedia. Available at: [Link]

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Methodological & Application

Synthesis of 5-Chloro-2-fluoro-4-hydroxybenzoic acid from methyl 2-fluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the regioselective synthesis of 5-chloro-2-fluoro-4-hydroxybenzoic acid starting from methyl 2-fluoro-4-hydroxybenzoate . This scaffold is a critical intermediate in the development of tyrosine kinase inhibitors and specific agrochemical effectors.

The protocol utilizes a two-step sequence:

  • Regioselective Electrophilic Chlorination: Using N-Chlorosuccinimide (NCS) to install the chlorine atom at the C5 position, leveraging the ortho-directing power of the hydroxyl group while avoiding steric clash at C3.

  • Saponification: Base-mediated hydrolysis of the methyl ester to yield the free carboxylic acid.

This guide prioritizes high-purity isolation without column chromatography, utilizing solubility differentials for purification.

Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome the competing directing effects of the substituents on the benzene ring.

  • Directing Effects:

    • -OH (C4): Strong activator, ortho/para director.

    • -F (C2): Weak deactivator (inductive), ortho/para director (resonance).

    • -COOMe (C1): Moderate deactivator, meta director.

Regiochemical Logic: The C4-hydroxyl group is the dominant directing group. It activates positions C3 and C5.

  • Position C3: Located between the Fluorine (C2) and Hydroxyl (C4) groups. This position is sterically crowded ("sandwiched").

  • Position C5: Located adjacent to the Hydroxyl (C4) and a Proton (C6). This position is sterically accessible.

Process Workflow Diagram

G Start Methyl 2-fluoro-4-hydroxybenzoate Step1 Step 1: Chlorination (NCS, MeCN, 50°C) Start->Step1 Check1 IPC: HPLC/TLC (Target > 95%) Step1->Check1 Check1->Step1 Incomplete (Add NCS) Inter Intermediate: Methyl 5-chloro-2-fluoro-4-hydroxybenzoate Check1->Inter Pass Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Inter->Step2 Workup Acidification (HCl) & Precipitation Step2->Workup Final Target: 5-Chloro-2-fluoro-4-hydroxybenzoic acid Workup->Final

Caption: Workflow for the regioselective synthesis of 5-chloro-2-fluoro-4-hydroxybenzoic acid.

Experimental Protocols

Step 1: Chlorination to Methyl 5-chloro-2-fluoro-4-hydroxybenzoate

Reagents:

  • Methyl 2-fluoro-4-hydroxybenzoate (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.05 equiv)

  • Acetonitrile (MeCN) (10 volumes)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 equiv) - Catalyst to accelerate electrophilic substitution.

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with Methyl 2-fluoro-4-hydroxybenzoate and Acetonitrile. Stir until fully dissolved.

  • Catalyst Addition: Add p-TsOH (10 mol%) to the solution.

  • Chlorination: Heat the solution to 45–50°C .

  • Reagent Addition: Add NCS (1.05 equiv) portion-wise over 30 minutes. Note: Adding NCS all at once can cause a mild exotherm and reduce regioselectivity.

  • Reaction: Stir at 50°C for 2–4 hours.

  • Monitoring: Monitor by HPLC or TLC (Mobile Phase: Hexanes/Ethyl Acetate 3:1). Look for the disappearance of the starting material (

    
    ) and appearance of the chlorinated product (
    
    
    
    ).
  • Workup:

    • Cool reaction to room temperature.[1]

    • Concentrate the solvent to ~20% of original volume under reduced pressure.

    • Add Water (10 volumes) and extract with Ethyl Acetate (3 x 5 volumes).

    • Wash combined organics with 10% Sodium Bisulfite (to quench unreacted NCS/chlorine species) followed by Brine.

    • Dry over

      
      , filter, and concentrate to dryness.
      
  • Purification: Recrystallize from minimal hot Ethanol or Toluene if the crude purity is <95%.

Data Validation (Step 1):

Parameter Specification
Appearance Off-white to pale yellow solid
Yield 85 – 92%

| Mass Spec (ESI-) | [M-H]- calc: 203.0, found: 203.1 |

Step 2: Hydrolysis to 5-Chloro-2-fluoro-4-hydroxybenzoic Acid

Reagents:

  • Methyl 5-chloro-2-fluoro-4-hydroxybenzoate (from Step 1)

  • Lithium Hydroxide Monohydrate (LiOH·H2O) (3.0 equiv)

  • Tetrahydrofuran (THF) (5 volumes)

  • Water (5 volumes)

  • 1N HCl (for acidification)

Protocol:

  • Dissolution: Dissolve the ester intermediate in THF (5 vol).

  • Base Addition: Prepare a solution of LiOH (3 equiv) in Water (5 vol) and add it to the THF solution.

  • Reaction: Stir at Room Temperature for 4–6 hours. Note: Heating is rarely required and may cause decarboxylation. If reaction is slow, warm to 40°C.

  • Monitoring: Monitor by TLC. The ester spot should disappear, and a baseline spot (acid) should appear.

  • Workup:

    • Evaporate the THF under reduced pressure (keep bath temp <45°C).

    • The remaining aqueous layer contains the lithium salt of the product.

    • Wash the aqueous layer with Dichloromethane (DCM) (2 vol) to remove any unreacted neutral impurities.

  • Precipitation: Cool the aqueous phase to 0–5°C.

  • Acidification: Slowly add 1N HCl dropwise with vigorous stirring until pH reaches 1–2. The product will precipitate as a white solid.[2][3]

  • Isolation: Filter the solid, wash with cold water (3 x 2 vol), and dry in a vacuum oven at 45°C overnight.

Data Validation (Final Product):

Parameter Specification
Appearance White crystalline powder
Yield 90 – 95%
Purity (HPLC) > 98%

| Melting Point | 235 – 238°C (dec.) |

Mechanistic Insight & Troubleshooting

Mechanism of Regioselectivity

The chlorination proceeds via an Electrophilic Aromatic Substitution (EAS) .

  • Activation: The p-TsOH catalyst helps generate a more active chlorinating species from NCS (likely protonated NCS or

    
     equivalent).
    
  • Attack: The benzene ring attacks the electrophilic chlorine. The resonance contribution from the Oxygen lone pair at C4 stabilizes the carbocation intermediate (Wheland intermediate).

  • Steric Steering: Attack at C3 is disfavored due to the steric bulk of the adjacent Fluorine (C2) and Hydroxyl (C4). Attack at C5 encounters significantly less steric hindrance.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (Step 1) Wet solvent or old NCSUse anhydrous MeCN; Ensure NCS is dry/fresh. Increase Temp to 60°C.
Regioisomer Impurity (>5%) Reaction temperature too highKeep reaction <55°C. Add NCS slower.
Product Coloration (Pink/Red) Oxidation of phenolEnsure bisulfite wash is thorough. Perform reactions under Nitrogen atmosphere.
Low Yield (Step 2) Incomplete precipitationEnsure pH is < 2.0 during acidification. Salt out with NaCl if necessary.

References

  • Regioselective Chlorination of Phenols

    • Wu, Y. Q., et al. (2020). "Regioselective bromination/chlorination of phenols." Synthetic Communications, 50(6), 813-822. (Methodology adapted for chlorination of hydroxybenzoic acid derivatives).[1][4]

    • Source:

  • Synthesis of Halogenated Benzoic Acids

    • Zhang, et al. (2026).[5] "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." ResearchGate.[5] (Provides analogous hydrolysis and workup conditions for fluorinated benzoic esters).

    • Source:

  • Chemical Properties & Safety

    • PubChem CID 2783398 (2-Fluoro-4-hydroxybenzoic acid).
    • Source:

  • NCS Chlorination Mechanism

    • Li, et al. "Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons." (Discusses NCS radical vs ionic mechanisms).
    • Source:

Sources

Application Note: Divergent Chlorination Protocols for 2-Fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-Fluoro-4-hydroxybenzoic acid is a highly versatile building block utilized in pharmaceutical synthesis, agrochemical development, and materials science. Depending on the target downstream application, chlorination of this molecule can be directed toward two distinct reactive sites, requiring completely different chemical logic and reaction conditions:

  • Pathway A: Electrophilic Aromatic Substitution (SEAr) targeting the aromatic ring to produce 5-chloro-2-fluoro-4-hydroxybenzoic acid[1].

  • Pathway B: Nucleophilic Acyl Substitution targeting the carboxylic acid moiety to produce 2-fluoro-4-hydroxybenzoyl chloride[2].

Predicting Regioselectivity (Pathway A): Understanding the electronic effects of the existing substituents is critical. The hydroxyl group at the C4 position is a strongly activating, ortho/para-directing group[1]. Conversely, the carboxyl group at C1 is deactivating and meta-directing, while the fluorine at C2 is deactivating but ortho/para-directing[1]. The synergistic interplay of these directing effects heavily favors electrophilic attack at the C5 position (ortho to the hydroxyl, para to the fluorine), making it the most electron-rich and sterically accessible site on the ring[1].

Pathway A: Electrophilic Aromatic Chlorination (Ring Chlorination)

Objective: Synthesis of 5-chloro-2-fluoro-4-hydroxybenzoic acid.

Causality & Reagent Selection

To achieve the desired C5-chlorination without over-halogenation or oxidative degradation of the phenol, mild electrophilic chlorinating agents such as N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂) are preferred over elemental chlorine gas[1]. NCS provides a controlled release of electrophilic chlorine (Cl⁺), minimizing the formation of polychlorinated byproducts. The reaction is typically carried out in a polar aprotic solvent (e.g., DMF) to stabilize the cationic Wheland intermediate during the SEAr mechanism[1].

Protocol 1: NCS-Mediated SEAr Chlorination
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-4-hydroxybenzoic acid (1.0 equiv, 10.0 mmol) in anhydrous DMF (20 mL, 0.5 M concentration) under an inert nitrogen atmosphere.

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add N-Chlorosuccinimide (NCS) (1.05 equiv, 10.5 mmol) in small portions over 15 minutes. Insight: Gradual addition controls the exothermic electrophilic attack and prevents localized over-concentration of the chlorinating agent.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor the reaction progress via TLC or HPLC until the starting material is fully consumed.

  • Quenching & Workup: Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via recrystallization from an ethanol/water mixture to yield pure 5-chloro-2-fluoro-4-hydroxybenzoic acid.

Pathway B: Carboxylic Acid Activation (Acyl Chloride Formation)

Objective: Synthesis of 2-fluoro-4-hydroxybenzoyl chloride.

Causality & Reagent Selection

Conversion of the carboxylic acid to an acyl chloride is a fundamental transformation for subsequent amidation or esterification workflows[2]. Thionyl chloride (SOCl₂) is the reagent of choice due to its efficiency and the volatility of its byproducts (SO₂ and HCl), which simplifies downstream isolation[2]. A catalytic amount of N,N-Dimethylformamide (DMF) is added to generate the highly electrophilic Vilsmeier-Haack intermediate. This intermediate acts as the active chlorinating species, significantly accelerating the nucleophilic acyl substitution[3].

Protocol 2: SOCl₂-Mediated Acyl Chloride Synthesis
  • Preparation: In an oven-dried, two-neck round-bottom flask fitted with a reflux condenser and a drying tube (CaCl₂), suspend 2-fluoro-4-hydroxybenzoic acid (1.0 equiv, 10.0 mmol) in anhydrous dichloromethane (DCM) (20 mL).

  • Catalyst Addition: Add 2–3 drops of anhydrous DMF to the suspension.

  • Chlorination: Dropwise, add Thionyl Chloride (SOCl₂) (2.0 equiv, 20.0 mmol) at room temperature[2]. Caution: Evolved gases (SO₂ and HCl) are corrosive and toxic; perform strictly inside a fume hood.

  • Reflux: Heat the reaction mixture to a gentle reflux (~40 °C) for 2–3 hours. The suspension will gradually turn into a clear solution as the insoluble acid is converted to the soluble acyl chloride.

  • Isolation (Self-Validating Step): Cool to room temperature. Remove the DCM and excess SOCl₂ under reduced pressure using a rotary evaporator. To ensure complete removal of residual SOCl₂ and HCl without aqueous workup (which would hydrolyze the product), co-evaporate the residue with anhydrous toluene (2 x 10 mL)[3]. The resulting 2-fluoro-4-hydroxybenzoyl chloride should be kept under inert gas and used immediately in the next synthetic step.

Quantitative Data Summary

ParameterPathway A: Ring ChlorinationPathway B: Acid Activation
Target Product 5-Chloro-2-fluoro-4-hydroxybenzoic acid2-Fluoro-4-hydroxybenzoyl chloride
Primary Reagent N-Chlorosuccinimide (NCS) or SO₂Cl₂Thionyl Chloride (SOCl₂)
Catalyst/Additive None requiredN,N-Dimethylformamide (DMF)
Solvent DMF or AcetonitrileDichloromethane (DCM)
Temperature Profile 0 °C to Room TemperatureReflux (~40 °C in DCM)
Reaction Time 4–6 hours2–3 hours
Purification Method Aqueous workup & RecrystallizationCo-evaporation with Toluene (No H₂O)

Workflow Visualization

Chlorination_Pathways cluster_A Pathway A: Aromatic Ring Chlorination cluster_B Pathway B: Carboxylic Acid Activation SM 2-Fluoro-4-hydroxybenzoic acid (Starting Material) ReagentA NCS or SO2Cl2 (Electrophilic Source) SM->ReagentA Electrophilic Aromatic Substitution ReagentB SOCl2 + cat. DMF (Nucleophilic Acyl Substitution) SM->ReagentB Acyl Chlorination ProductA 5-Chloro-2-fluoro-4-hydroxybenzoic acid (SEAr Product) ReagentA->ProductA ProductB 2-Fluoro-4-hydroxybenzoyl chloride (Acyl Halide Product) ReagentB->ProductB

Fig 1. Divergent chlorination pathways of 2-fluoro-4-hydroxybenzoic acid.

References

Sources

Synthesis and Application of 5-Chloro-2-fluoro-4-hydroxybenzoic Acid in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocols

Executive Summary & Mechanistic Rationale

In modern targeted oncology, the design of Type II kinase inhibitors (which bind to the DFG-out inactive conformation) relies heavily on precise spatial and electronic interactions within the ATP-binding pocket. As a Senior Application Scientist, I frequently utilize 5-Chloro-2-fluoro-4-hydroxybenzoic acid (CAS 593280-19-4) as a highly privileged building block. This compound is not merely a passive spacer; its specific halogenation pattern actively drives kinase selectivity, metabolic stability, and conformational pre-organization.

The Causality of Substitution

Every functional group on this benzoic acid scaffold serves a distinct, synergistic purpose in drug design:

  • The 5-Chloro Motif (Halogen Bonding): Halogen bonds (X-bonds) are highly directional non-covalent interactions. In kinase inhibitor design, a chlorine atom at the 5-position acts as a Lewis acid (halogen bond donor), interacting with Lewis base acceptor atoms (such as backbone carbonyl oxygens) in the kinase hinge region or the DFG-out back pocket[1].

  • The 2-Fluoro Motif (Conformational Locking): Fluorine exerts a strong electron-withdrawing inductive effect that lowers the pKa of the carboxylic acid[2]. When converted to an amide, the ortho-fluoro substituent establishes an electrostatic dipole-dipole interaction with the amide carbonyl, restricting bond rotation and pre-organizing the molecule into a binding-competent state. This exact strategy has been successfully employed in the discovery of pyrimidine-based Aurora kinase inhibitors, where the halogenated benzoic acid moiety forces the activation loop to flip[3].

  • The 4-Hydroxy Motif (Solvent-Exposed Extension): The phenolic hydroxyl group serves as a versatile synthetic handle. It allows for late-stage O-alkylation to attach solubilizing groups (e.g., morpholine or piperazine linkers) that project outward into the solvent-exposed region, improving the drug's pharmacokinetic profile without disrupting the core pharmacophore.

G Core 5-Chloro-2-fluoro-4-hydroxybenzoic acid Cl 5-Chloro Halogen Bond Donor Core->Cl F 2-Fluoro Dipole-Dipole Locking Core->F OH 4-Hydroxy Solubilizing Linker Site Core->OH COOH Carboxylic Acid Hinge-Binder Attachment Core->COOH

Pharmacophore mapping of 5-chloro-2-fluoro-4-hydroxybenzoic acid in kinase inhibitor design.

Downstream Synthesis Workflow: A Self-Validating System

In pharmaceutical development, a robust protocol must be self-validating —meaning the inherent chemical properties of the intermediates are leveraged to confirm reaction success during workup, minimizing the need for premature chromatography.

The workflow below details the transformation of 5-chloro-2-fluoro-4-hydroxybenzoic acid into a mature kinase inhibitor analog via two key steps: Regioselective O-alkylation and Amide Coupling.

Workflow SM Starting Material (CAS 593280-19-4) Alk O-Alkylation (K2CO3, DMF) SM->Alk Int Ether Intermediate (pH Validation) Alk->Int Coup Amide Coupling (T3P, DIPEA) Int->Coup Prod Kinase Inhibitor (Base Wash Validated) Coup->Prod

Self-validating synthetic workflow for kinase inhibitor development.

Experimental Protocols

Protocol 1: Regioselective O-Alkylation (Solubilizing Tail Attachment)

Objective: Attach a 4-(3-chloropropyl)morpholine tail to the 4-hydroxy position. Causality & Validation: The starting material has two acidic protons: the carboxylic acid (pKa ~3.0) and the phenol (pKa ~8.0). By using exactly 2.5 equivalents of K₂CO₃, both are deprotonated. The alkyl halide selectively attacks the highly nucleophilic phenoxide. During workup, adjusting the pH to exactly 4.0 protonates the carboxylic acid, causing the zwitterionic product to precipitate, while leaving unreacted basic alkylating agents in the aqueous layer.

Step-by-Step Methodology:

  • Dissolution: To a 100 mL round-bottom flask, add 5-chloro-2-fluoro-4-hydroxybenzoic acid (1.90 g, 10.0 mmol, 1.0 eq) and anhydrous DMF (20 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (3.45 g, 25.0 mmol, 2.5 eq). Stir the suspension at room temperature for 30 minutes until the dipotassium salt forms (indicated by a color shift to pale yellow).

  • Alkylation: Add 4-(3-chloropropyl)morpholine (1.80 g, 11.0 mmol, 1.1 eq) dropwise. Heat the reaction mixture to 70°C under a nitrogen atmosphere for 12 hours.

  • Self-Validating Workup: Cool the mixture to room temperature and pour into 100 mL of ice water. Slowly add 1M HCl until the pH reaches exactly 4.0. The product, 5-chloro-2-fluoro-4-(3-morpholinopropoxy)benzoic acid, will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water (2 x 20 mL), and dry under vacuum at 50°C for 24 hours. (Expected yield: 80-85%).

Protocol 2: Amide Coupling to a Kinase Hinge Binder

Objective: Couple the intermediate to an aminopyrimidine or aminopyrazole hinge-binding scaffold. Causality & Validation: Standard coupling agents (like EDC/HOBt) often fail or produce low yields for electron-deficient, sterically hindered ortho-fluoro benzoic acids. We utilize Propylphosphonic anhydride (T3P)[3]. T3P generates highly water-soluble byproducts. By washing the organic layer with saturated NaHCO₃, any unreacted carboxylic acid intermediate is deprotonated and pulled into the aqueous layer. A clean organic layer validates the completion of the coupling.

Step-by-Step Methodology:

  • Preparation: Dissolve the ether intermediate from Protocol 1 (3.17 g, 10.0 mmol, 1.0 eq) and the target aminopyrimidine scaffold (10.0 mmol, 1.0 eq) in a mixture of anhydrous EtOAc/DMF (4:1, 25 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (5.2 mL, 30.0 mmol, 3.0 eq) and cool the flask to 0°C in an ice bath.

  • Activation: Add T3P (50% solution in EtOAc, 8.9 mL, 15.0 mmol, 1.5 eq) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Self-Validating Workup: Dilute the reaction with EtOAc (50 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) to remove unreacted acid and T3P byproducts, followed by brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude kinase inhibitor, which can be triturated with diethyl ether for final purification.

Analytical & Quantitative Data

The selection of the 5-chloro-2-fluoro-4-hydroxy substitution pattern is driven by quantitative improvements in both physicochemical properties and synthetic efficiency.

Table 1: Physicochemical Impact of Halogen Substitutions on the Benzoic Acid Scaffold

Scaffold VariantCarboxylic Acid pKaHalogen Bond Donor CapacityDFG-Out Conformation Induction
Unsubstituted Benzoic Acid4.20NonePoor
4-Hydroxybenzoic Acid4.58NonePoor
4-Chloro-2-fluorobenzoic Acid~3.20High (Cl atom)Excellent[3]
5-Chloro-2-fluoro-4-hydroxybenzoic Acid ~3.27 High (Cl atom) Excellent

Table 2: Optimization of Amide Coupling Conditions for ortho-Fluoro Benzoic Acids

Coupling ReagentBaseSolventTemp (°C)Yield (%)Workup Complexity
EDC / HOBtEt₃NDMF2535%High (Urea byproduct removal)
HATUDIPEADMF2562%Moderate
T3P (50% in EtOAc) DIPEA EtOAc/DMF 25 85% Low (Water-soluble byproducts)

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Halogen bonding (X-bonding)
  • Methyl 5-chloro-2-fluoro-4-hydroxybenzoate | 245743-64-0 Source: Benchchem URL

Sources

Esterification of 5-Chloro-2-fluoro-4-hydroxybenzoic acid procedures

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Esterification Strategies for 5-Chloro-2-fluoro-4-hydroxybenzoic Acid

Executive Summary

This technical guide details the chemoselective esterification of 5-Chloro-2-fluoro-4-hydroxybenzoic acid to its methyl ester. This substrate presents specific synthetic challenges due to the ortho-fluorine effect (steric hindrance and electronic deactivation) and the presence of a free phenolic hydroxyl group (nucleophilic competition).

We present two field-validated protocols:

  • Method A (Thionyl Chloride Mediated): The "Gold Standard" for laboratory-scale synthesis. It overcomes ortho-steric hindrance via an acid chloride intermediate and ensures high yields (>90%).

  • Method B (Acid-Catalyzed Fischer Esterification): A cost-effective, scalable route using sulfuric acid, optimized for larger batches where reagent cost is a constraint.

Structural Analysis & Reactivity Profile

Before initiating synthesis, it is critical to understand the electronic and steric environment of the substrate.

FeaturePositionChemical Impact
Carboxylic Acid C-1Target Electrophile. Reactivity is dampened by the ortho-fluorine.
Fluorine Atom C-2 (Ortho)Steric/Electronic Blocker. The atomic radius of fluorine creates steric bulk, hindering the approach of nucleophiles (methanol). It also inductively withdraws electrons, increasing the acidity of the carboxylic proton but destabilizing the carbocation intermediate in standard Fischer mechanisms.
Phenolic Hydroxyl C-4 (Para)Competing Nucleophile. In basic conditions (e.g., Alkyl Halide +

), this group will deprotonate and react (O-alkylation), leading to side products. Acidic conditions are required to suppress this.
Chlorine Atom C-5 (Meta)Lipophilicity Enhancer. Adds significant lipophilicity; aids in product precipitation during aqueous workup.

Method A: Thionyl Chloride ( ) Mediated Esterification[1]

Rationale: This method generates anhydrous


in situ and transiently forms the acid chloride (or activated acyl-sulfite species), which is far more electrophilic than the carboxylic acid. This activation energy is necessary to overcome the steric hindrance of the 2-fluoro substituent.
Reagents & Materials
  • Substrate: 5-Chloro-2-fluoro-4-hydroxybenzoic acid (1.0 eq)

  • Solvent/Reagent: Anhydrous Methanol (0.5 M concentration relative to substrate)

  • Activator: Thionyl Chloride (

    
    ) (2.0 – 3.0 eq)
    
  • Equipment: Round-bottom flask, reflux condenser,

    
     drying tube or 
    
    
    
    line, ice bath.
Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar. Purge with nitrogen.[1]

  • Solvation: Charge the flask with anhydrous Methanol. Cool the solvent to 0°C using an ice bath.

    • Critical Note: Cooling is essential. The reaction of

      
       with MeOH is highly exothermic.
      
  • Activation (In Situ HCl Generation): Add Thionyl Chloride dropwise via a pressure-equalizing addition funnel or syringe pump over 15–20 minutes.

    • Observation: Vigorous gas evolution (

      
       and 
      
      
      
      ).[1] Ensure proper venting.
  • Addition: Add solid 5-Chloro-2-fluoro-4-hydroxybenzoic acid in one portion.

  • Reaction: Remove the ice bath. Attach the reflux condenser and heat the mixture to Reflux (65°C) for 4–6 hours .

    • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes). The acid spot (baseline/streaking) should disappear, replaced by a higher

      
       ester spot.
      
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent in vacuo to ~20% of the original volume.

    • Precipitation: Pour the residue slowly into crushed ice/water (10x volume). The methyl ester is lipophilic and should precipitate as a white/off-white solid.

    • Filter the solid and wash with cold water (

      
      ) to remove residual acid.
      
    • Dry in a vacuum oven at 45°C.

Diagram: Thionyl Chloride Workflow

G Start Start: Anhydrous MeOH (0°C) AddSOCl2 Add SOCl2 (Dropwise, Exothermic) Start->AddSOCl2 Generate HCl AddSubstrate Add Substrate 5-Cl-2-F-4-OH-BA AddSOCl2->AddSubstrate Reflux Reflux 65°C (4-6 Hours) AddSubstrate->Reflux Esterification Quench Quench: Pour into Ice Water Reflux->Quench Precipitation Filter Filtration & Drying Quench->Filter Isolate Solid

Figure 1: Workflow for Thionyl Chloride mediated esterification.[2] Note the critical cooling step during reagent mixing.

Method B: Sulfuric Acid Catalyzed (Fischer Esterification)[4]

Rationale: For large-scale applications where


 handling is hazardous or expensive, classic Fischer esterification is viable. However, due to the ortho-fluorine, the reaction equilibrium is less favorable and kinetics are slower. We utilize a high concentration of catalyst to drive the reaction.
Protocol
  • Dissolution: Dissolve the substrate (1.0 eq) in Methanol (10–15 volumes).

  • Catalyst Addition: Add concentrated Sulfuric Acid (

    
    , 0.5 – 1.0 eq) slowly.
    
    • Note: Unlike standard catalytic amounts (0.1 eq), a higher loading helps protonate the deactivated carbonyl oxygen.

  • Reflux: Reflux for 12–18 hours . (Significantly longer than Method A).

  • Workup:

    • Concentrate methanol to near dryness.

    • Redissolve residue in Ethyl Acetate.

    • Neutralization: Wash carefully with saturated

      
       solution.
      
      • Caution: The unreacted starting material is an acid and will extract into the aqueous base layer. The product (phenol) is weakly acidic (

        
        ) and might deprotonate if pH > 10, but usually stays in the organic layer with bicarbonate washing.
        
    • Dry organic layer (

      
      ) and concentrate.[1]
      

Analytical Validation

The following data confirms the successful synthesis of Methyl 5-chloro-2-fluoro-4-hydroxybenzoate .

TechniqueExpected SignalInterpretation
1H NMR

3.85 – 3.90 ppm (s, 3H)
Methyl Ester (

).
Diagnostic peak. Absence indicates failure.
1H NMR

10.5 – 11.0 ppm (br s, 1H)
Phenolic OH. Remains intact (not alkylated).
1H NMR

~6.8 ppm (d) & ~7.9 ppm (d)
Aromatic Protons. Split by Fluorine coupling (

).
HPLC Shift in Retention Time (

)
Product is significantly less polar than the acid;

will increase.
IR ~1710–1720

Ester Carbonyl. Distinct from acid carbonyl (~1680

).

Troubleshooting & Optimization

Issue: Low Conversion (Starting Material Remains)
  • Cause: Steric hindrance of the 2-Fluoro group preventing methanol attack.

  • Solution: Switch from Method B to Method A. If using Method A, increase reflux time or use a sealed tube to raise reaction temperature above 65°C.

Issue: O-Alkylation (Ether formation)
  • Cause: Presence of base or use of alkyl halides (e.g., MeI).

  • Solution: Ensure conditions remain strictly acidic. Never use

    
     for this transformation unless you intend to protect the phenol as well.
    
Decision Tree: Method Selection

DecisionTree Start Select Methodology Scale Scale of Reaction? Start->Scale SmallScale Lab Scale (<50g) Priority: Speed/Yield Scale->SmallScale LargeScale Process Scale (>1kg) Priority: Cost/Safety Scale->LargeScale MethodA Method A: SOCl2/MeOH (High Yield, Fast) SmallScale->MethodA MethodB Method B: H2SO4/MeOH (Cheaper, Slower) LargeScale->MethodB

Figure 2: Decision matrix for selecting the appropriate esterification protocol based on scale and priorities.

References

  • BenchChem. Synthesis of Methyl 5-chloro-2-hydroxybenzoate Derivatives. (General halogenated benzoate protocols).

  • Common Organic Chemistry.Acid to Ester - Thionyl Chloride (

    
    ) and Methanol (MeOH).[3] (Standard operating procedure for 
    
    
    
    esterification).
  • TSI Journals. A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. (Green chemistry alternatives for paraben synthesis).[4]

  • Zhang, M., et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.[5][6] ResearchGate, 2020.[6] (Analogous fluorinated intermediate synthesis).

  • Master Organic Chemistry.Thionyl Chloride (

    
    ) – Reaction With Carboxylic Acids. (Mechanistic grounding). 
    

Sources

Reaction conditions for 5-Chloro-2-fluoro-4-hydroxybenzoic acid coupling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Coupling Strategies for 5-Chloro-2-fluoro-4-hydroxybenzoic Acid in Drug Discovery

Introduction & Mechanistic Rationale

5-Chloro-2-fluoro-4-hydroxybenzoic acid is a highly functionalized, poly-substituted building block of significant interest in medicinal chemistry. The precise arrangement of its substituents—a carboxylic acid for amidation, a C5-chlorine for cross-coupling, a C2-fluorine for electronic modulation, and a C4-hydroxyl group—creates a versatile but synthetically demanding scaffold.

Designing robust coupling conditions requires a deep understanding of the molecule's underlying electronic and steric properties:

  • Electronic Effects of Fluorine: The C2-fluorine exerts a strong electron-withdrawing inductive effect. While this deactivates the aromatic ring toward electrophilic substitution, it significantly increases the acidity of the carboxylic acid and enhances the electrophilicity of the resulting active ester intermediate during coupling[1].

  • The Unprotected Phenol Conundrum: The C4-hydroxyl group is a potent nucleophile. During amide coupling, the formation of a highly reactive active ester creates a kinetic competition between the desired intermolecular N-acylation (aminolysis) and the undesired O-acylation (esterification or polymerization)[2].

  • C-Cl Activation Barrier: The C5-chlorine provides a handle for late-stage diversification. However, C-Cl bonds possess higher bond dissociation energies than C-Br or C-I bonds. Successful Suzuki-Miyaura cross-coupling requires electron-rich, sterically demanding dialkylbiaryl phosphine ligands to lower the activation energy barrier for Pd(0) oxidative addition[1].

Amide Coupling: Overcoming Competing O-Acylation

When performing amide couplings with unprotected hydroxybenzoic acids, managing the competing reactivity of the phenol is the most critical factor[3].

To achieve high yields without the need for protecting groups (such as TBS or Benzyl ethers), kinetic control is paramount. Reagents that rapidly generate highly reactive intermediates, such as HATU, are preferred[2][4]. HATU forms an HOAt active ester; the adjacent nitrogen in the HOAt pyridine ring acts as an intramolecular general base, accelerating the aminolysis step and kinetically outcompeting the background O-acylation of the phenol[5]. For challenging macrocyclizations or complex couplings, maintaining low concentrations (1–5 mM) and mild temperatures further prevents oligomerization[6]. Alternatively, EDC/HOBt can be employed to trap the highly reactive O-acylisourea intermediate, forming a stable OBt ester that minimizes side reactions, though it typically requires longer reaction times[3].

AmideCoupling SM 5-Chloro-2-fluoro- 4-hydroxybenzoic acid Activation Activation (HATU/EDC) + DIPEA SM->Activation Direct Protection Phenol Protection (e.g., TBS-Cl, Imidazole) SM->Protection Optional Amine Primary/Secondary Amine Amine->Activation ActiveEster OAt / OBt Active Ester Activation->ActiveEster N_Acyl Desired Pathway: N-Acylation (Amide) ActiveEster->N_Acyl Kinetic Control (Fast) O_Acyl Undesired Pathway: O-Acylation (Ester) ActiveEster->O_Acyl Thermodynamic/Excess (Slow) ProtectedAcid O-Protected Benzoic Acid Protection->ProtectedAcid ProtectedAcid->Activation

Workflow of competing N-acylation vs O-acylation pathways and protection strategies.

Protocol 1: Direct HATU-Mediated Amidation (Kinetic Control)

This protocol leverages the high reactivity of the HOAt ester to outpace phenol O-acylation[2][5].

  • Preparation: In a flame-dried, nitrogen-flushed round-bottom flask, dissolve 5-Chloro-2-fluoro-4-hydroxybenzoic acid (1.0 equiv) and the target amine (1.05 equiv) in anhydrous DMF (0.1 M concentration).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Note: Lower temperatures suppress the thermodynamic O-acylation pathway.

  • Activation: Add HATU (1.1 equiv) in one portion.

  • Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). The solution will typically turn pale yellow.

  • Reaction: Stir at 0 °C for 30 minutes, then allow it to slowly warm to room temperature. Monitor via LC-MS or TLC (typically complete within 2–4 hours).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: EDC/HOBt-Mediated Amidation (Thermodynamic Control)

Recommended when the amine is highly reactive or when avoiding the guanidinylation side-reactions occasionally caused by excess HATU[2][3].

  • Preparation: Dissolve the benzoic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DMF or DCM (0.1 M).

  • Activation: Add EDC·HCl (1.2 equiv) and stir at room temperature for 15 minutes to pre-form the OBt active ester.

  • Coupling: Add the amine (1.1 equiv) followed by DIPEA (2.5 equiv).

  • Reaction: Stir at room temperature for 12–16 hours.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl (careful with acid-sensitive groups), saturated NaHCO₃, and brine. Dry and concentrate.

Late-Stage Functionalization: Suzuki-Miyaura Cross-Coupling

Once the amide bond is formed, the C5-chlorine can be utilized for carbon-carbon bond formation. Because aryl chlorides are notoriously sluggish in oxidative addition compared to bromides, specialized catalyst systems are required[1].

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst (e.g., Pd2(dba)3 + XPhos) OxAdd Oxidative Addition (C-Cl Bond Cleavage) Pd0->OxAdd PdII Aryl-Pd(II)-Cl Complex OxAdd->PdII Substrate TransMet Transmetalation (Aryl Boronic Acid + Base) PdII->TransMet PdII_Diaryl Diaryl-Pd(II) Complex TransMet->PdII_Diaryl Boronic Acid RedElim Reductive Elimination (C-C Bond Formation) PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product C5-Arylated Benzamide RedElim->Product

Catalytic cycle for the Suzuki-Miyaura cross-coupling at the C5-chloro position.

Protocol 3: Pd-Catalyzed Suzuki-Miyaura Coupling
  • Preparation: In a microwave vial or Schlenk flask, combine the 5-chloro-2-fluoro-4-hydroxybenzamide derivative (1.0 equiv), the desired aryl boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Loading: Add Pd₂(dba)₃ (5 mol%) and XPhos (10 mol%).

  • Degassing: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Purge the system with nitrogen for 10 minutes.

  • Reaction: Seal the vessel and heat to 90–100 °C for 12–24 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and concentrate the filtrate. Purify via flash column chromatography.

Summary of Quantitative Data

Table 1: Comparison of Amide Coupling Reagents for Hydroxybenzoic Acids

Reagent SystemActive IntermediateProsConsTypical Yield (Unprotected)
HATU + DIPEA HOAt active esterVery fast, high N-selectivity, excellent for sterically hindered amines.Expensive; excess can cause guanidinylation of primary amines.75–90%
EDC + HOBt + DIPEA HOBt active esterWater-soluble byproducts (EDC urea) simplify workup; highly economical.Slower kinetics; higher risk of thermodynamic O-acylation.60–80%
T3P + Pyridine Mixed anhydrideLow toxicity; extremely easy workup (water wash).Often requires heating; moderate reactivity.70–85%

Table 2: Reaction Conditions Summary

Reaction TypeReagents / CatalystsSolventTempTimeExpected Yield
Direct Amidation (Kinetic) Acid (1 eq), Amine (1.05 eq), HATU (1.1 eq), DIPEA (2.5 eq)DMF or DCM0 °C to RT2–4 h75–90%
Amidation (Thermodynamic) Acid (1 eq), Amine (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq)DMFRT12–16 h60–80%
Suzuki-Miyaura Coupling Aryl-Cl (1 eq), Ar-B(OH)₂ (1.5 eq), Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), K₃PO₄ (3 eq)Dioxane/H₂O90–100 °C12–24 h65–85%

References

  • [1] Title: Methyl 5-chloro-2-fluoro-4-hydroxybenzoate | 245743-64-0 | Benchchem: Synthesis of Methyl 5-chloro-2-hydroxybenzoate Derivatives Source: Benchchem URL:

  • [2] Title: Technical Support Center: 4-Hydroxybenzamide Amidation Reactions - Benchchem Source: Benchchem URL:

  • [4] Title: Semi-synthesis of phenolic-amides and their cytotoxicity against THP-1, HeLa, HepG2 and MCF-7 cell lines Source: ResearchGate URL:

  • [3] Title: Technical Support Center: Synthesis of 2-amino-N-benzyl-5-hydroxybenzamide - Benchchem Source: Benchchem URL:

  • [6] Title: Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications Source: MDPI URL:

  • [5] Title: Exploiting the Carboxylate-Binding Pocket of β-Lactamase Enzymes using a Focused DNA-Encoded Chemical Library Source: PMC (NIH) URL:

Sources

Application Note: 5-Chloro-2-fluoro-4-hydroxybenzoic acid as a Versatile Ligand for the Synthesis of Advanced Metal-Organic Frameworks in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Functionalized Ligands in MOF-Based Drug Delivery

Metal-Organic Frameworks (MOFs) have emerged as a frontier class of porous materials with unprecedented potential in biomedical applications, particularly as sophisticated drug delivery systems.[1][2] Their high surface area, tunable pore sizes, and the ability for chemical functionalization make them ideal candidates for encapsulating and delivering therapeutic agents.[2][3] The choice of the organic ligand is a critical determinant of the final properties of the MOF, influencing its structure, stability, and functionality.

This application note explores the utility of 5-Chloro-2-fluoro-4-hydroxybenzoic acid as a highly promising, yet underexplored, ligand for the synthesis of novel MOFs tailored for drug development. The strategic placement of chloro, fluoro, and hydroxyl groups on the benzoic acid backbone offers a unique combination of electronic and steric properties. These functionalities can modulate the coordination environment of the metal centers, influence the pore chemistry, and provide sites for post-synthetic modification, thereby enabling the rational design of MOFs with desired drug loading and release profiles.

Physicochemical Properties of 5-Chloro-2-fluoro-4-hydroxybenzoic Acid

A thorough understanding of the ligand's properties is paramount for designing successful MOF synthesis strategies.

PropertyValueSource
Molecular FormulaC₇H₄ClFO₃[4]
Molecular Weight190.56 g/mol [4]
AppearanceWhite to off-white powder
Melting Point213 - 217 °C[5]
SolubilitySoluble in polar organic solvents such as DMF, DMSO, and alcohols.

The presence of both electron-withdrawing (chloro and fluoro) and electron-donating (hydroxyl) groups on the aromatic ring influences the acidity of the carboxylic acid and the coordination behavior of the ligand. The hydroxyl group can also participate in hydrogen bonding, which can play a significant role in the self-assembly of the MOF structure and its interaction with guest molecules.

Hypothetical MOF Synthesis: A Representative Solvothermal Protocol

While the literature does not yet contain specific reports of MOFs synthesized with 5-Chloro-2-fluoro-4-hydroxybenzoic acid, a robust and scientifically sound synthetic protocol can be extrapolated from established methods for structurally similar ligands, such as p-hydroxybenzoic acid. The following solvothermal protocol outlines a representative synthesis of a hypothetical zinc-based MOF, designated here as "Zn-CFHB-MOF".

Materials and Reagents:
  • 5-Chloro-2-fluoro-4-hydroxybenzoic acid (Ligand)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Methanol (Co-solvent/Wash)

  • Teflon-lined stainless-steel autoclave

Synthesis Workflow Diagram:

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Solvothermal Reaction cluster_workup Work-up and Activation cluster_product Final Product prep_ligand Dissolve Ligand in DMF mixing Combine Solutions in Autoclave prep_ligand->mixing prep_metal Dissolve Metal Salt in DMF prep_metal->mixing heating Heat at 120°C for 48h mixing->heating cooling Cool to Room Temperature heating->cooling centrifugation Centrifuge and Decant Supernatant cooling->centrifugation washing Wash with Fresh DMF and Methanol centrifugation->washing activation Activate under Vacuum at 150°C washing->activation final_mof Zn-CFHB-MOF Crystals activation->final_mof

Caption: Solvothermal synthesis workflow for Zn-CFHB-MOF.

Step-by-Step Protocol:
  • Preparation of Precursor Solutions:

    • In a 20 mL glass vial, dissolve 0.5 mmol of 5-Chloro-2-fluoro-4-hydroxybenzoic acid in 10 mL of DMF. Sonicate for 10 minutes to ensure complete dissolution.

    • In a separate 20 mL glass vial, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O in 10 mL of DMF.

  • Solvothermal Reaction:

    • Combine the two solutions in a 50 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a preheated oven at 120°C for 48 hours. The elevated temperature and pressure facilitate the crystallization of the MOF.

  • Isolation and Washing:

    • After 48 hours, remove the autoclave from the oven and allow it to cool to room temperature.

    • Collect the resulting white crystalline product by centrifugation at 8000 rpm for 10 minutes.

    • Decant the supernatant and wash the crystals by resuspending them in 10 mL of fresh DMF and centrifuging again. Repeat this washing step three times to remove any unreacted starting materials.

    • Perform a solvent exchange by washing the crystals with 10 mL of methanol three times. This step is crucial for removing the high-boiling point DMF from the pores of the MOF.

  • Activation:

    • After the final methanol wash, dry the crystalline powder under vacuum at 150°C for 12 hours. This activation step removes the guest solvent molecules from the pores, making the internal surface area accessible for drug loading.

Characterization of the Synthesized MOF

A comprehensive characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

Characterization Workflow Diagram:

MOF_Characterization_Workflow cluster_structural Structural Analysis cluster_morphological Morphology and Composition cluster_thermal_porosity Thermal Stability and Porosity cluster_spectroscopic Spectroscopic Analysis start Synthesized Zn-CFHB-MOF pxrd Powder X-Ray Diffraction (PXRD) start->pxrd sem Scanning Electron Microscopy (SEM) start->sem tga Thermogravimetric Analysis (TGA) start->tga ftir Fourier-Transform Infrared (FTIR) Spectroscopy start->ftir scxrd Single-Crystal X-Ray Diffraction (SC-XRD) pxrd->scxrd If single crystals are obtained edx Energy-Dispersive X-ray Spectroscopy (EDX) sem->edx bet N₂ Adsorption-Desorption (BET) tga->bet To determine activation temperature nmr Solid-State NMR ftir->nmr

Caption: Comprehensive characterization workflow for the synthesized MOF.

Key Characterization Techniques:
  • Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized MOF. The diffraction pattern serves as a fingerprint of the material.

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose. This information is crucial for defining the operational window for applications.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to verify the coordination of the carboxylate group of the ligand to the metal center and to confirm the presence of the functional groups of the ligand in the final MOF structure.

  • Gas Adsorption-Desorption Analysis (BET): Nitrogen adsorption-desorption isotherms at 77 K are measured to determine the Brunauer-Emmett-Teller (BET) surface area and the pore volume of the activated MOF. These parameters are critical for evaluating the drug loading capacity.

  • Scanning Electron Microscopy (SEM): SEM provides information about the morphology and particle size of the MOF crystals.

Application in Drug Delivery: A Protocol for Doxorubicin Loading and Release

The potential of Zn-CFHB-MOF as a drug delivery vehicle can be evaluated using a model anticancer drug such as Doxorubicin (DOX).

Drug Loading Protocol:
  • Preparation of DOX Solution: Prepare a 1 mg/mL solution of Doxorubicin hydrochloride in deionized water.

  • Loading Procedure:

    • Disperse 10 mg of activated Zn-CFHB-MOF in 5 mL of the DOX solution.

    • Stir the suspension at room temperature in the dark for 24 hours to allow for the diffusion of DOX molecules into the pores of the MOF.

    • Collect the DOX-loaded MOF (DOX@Zn-CFHB-MOF) by centrifugation at 8000 rpm for 10 minutes.

    • Wash the product with deionized water to remove any surface-adsorbed DOX.

  • Quantification of Loaded Drug:

    • Measure the concentration of DOX in the supernatant before and after the loading process using a UV-Vis spectrophotometer at a wavelength of 480 nm.

    • The drug loading capacity can be calculated using the following formula:

      • Loading Capacity (wt%) = [(Initial mass of DOX - Mass of DOX in supernatant) / Mass of MOF] x 100

In Vitro Drug Release Protocol:
  • Preparation of Release Media: Prepare phosphate-buffered saline (PBS) solutions at pH 7.4 (physiological pH) and pH 5.5 (endosomal/lysosomal pH) to simulate different biological environments.

  • Release Study:

    • Disperse 10 mg of DOX@Zn-CFHB-MOF in 10 mL of each PBS solution in separate dialysis bags (MWCO = 10 kDa).

    • Place the dialysis bags in 40 mL of the corresponding fresh PBS solution and keep them in a shaker bath at 37°C.

    • At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.

    • Quantify the concentration of released DOX in the collected samples using a UV-Vis spectrophotometer.

    • Plot the cumulative drug release percentage as a function of time.

The expected outcome is a pH-responsive drug release profile, with a faster release at the more acidic pH of 5.5. This is due to the protonation of the carboxylate groups and potential partial degradation of the MOF structure in acidic conditions, which is a desirable feature for targeted cancer therapy.

Conclusion and Future Perspectives

5-Chloro-2-fluoro-4-hydroxybenzoic acid presents a compelling case as a versatile ligand for the development of next-generation MOFs for drug delivery. The multifunctionality of this ligand allows for fine-tuning of the structural and chemical properties of the resulting frameworks. The hypothetical Zn-CFHB-MOF detailed in this application note serves as a representative example, and the provided protocols offer a solid foundation for its synthesis, characterization, and evaluation as a drug carrier.

Future research should focus on the actual synthesis and in-depth characterization of MOFs based on this ligand with various metal ions. Furthermore, exploring post-synthetic modification of the hydroxyl and chloro/fluoro groups could unlock even more advanced functionalities, such as targeted delivery and stimuli-responsive drug release, paving the way for highly effective and personalized therapeutic solutions.

References

  • Gong, Y., Sharp, S. J., Elsegood, M. R. J., & Redshaw, C. (2024). Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. RSC Advances, 14(49), 37895-37901. [Link]

  • Horcajada, P., Chalati, T., Gref, R., Couvreur, P., & Serre, C. (2010). Metal-Organic Frameworks as Efficient Materials for Drug Delivery.
  • Bradshaw, D., El-Hankari, S., & Prior, T. J. (2014). Synthesis and structural comparisons of five new fluorinated metal organic frameworks (F-MOFs). CrystEngComm, 16(3), 355-365. [Link]

  • Azhar, M. R., Abid, H. R., Sun, H., Pervez, M. N., & Wang, S. (2020). Submicron sized water-stable metal organic framework (bio-MOF-11) for catalytic degradation of pharmaceuticals and personal care products. Journal of Water Process Engineering, 37, 101488. [Link]

  • Gong, Y., Sharp, S. J., Elsegood, M. R. J., & Redshaw, C. (2024). Metal-organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring-opening polymerization capability. Loughborough University Research Repository. [Link]

  • Gong, Y., Sharp, S. J., Elsegood, M. R. J., & Redshaw, C. (2024). Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. RSC Advances, 14(49), 37895-37901. [Link]

  • Long, J. R., & Yaghi, O. M. (2016). Metal-organic framework compounds with ligand-functionalized metal nodes.
  • Gong, Y., Sharp, S. J., Elsegood, M. R. J., & Redshaw, C. (2024). Supplementary information files for "Metal-organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring-opening polymerization capability." Loughborough University Research Repository. [Link]

  • Bradshaw, D., El-Hankari, S., & Prior, T. J. (2010). Synthesis and structural comparisons of five new fluorinated metal organic frameworks (F-MOFs). CrystEngComm, 12(1), 144-153. [Link]

  • Al-Ghamdi, H. A., Al-Otaibi, A. M., & Al-Enizi, A. M. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Brieflands, 1(1), 1-8. [Link]

  • Canossa, S., & Gagliardi, L. (2017). Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications. In Computational Materials Science (pp. 1-32). [Link]

  • Wang, Y., Zhang, Y., & Wang, J. (2022). Nano-drug delivery system based on metal-organic framework and its preparation method and application.
  • Abid, K., Khan, A. M., & Al-Otaibi, A. M. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances, 14(44), 32371-32386. [Link]

  • Jin, S., Lin, F., Yu, Y., & He, H. (2011). Crystal structure of 5-chloro-2-hydroxybenzaldehyde, C7H5ClO2. Zeitschrift für Kristallographie-New Crystal Structures, 226(4), 499-500. [Link]

  • Qiu, J., Luo, Z., Xu, J., & Fang, Z. (2008). N′-(5-Chloro-2-hydroxybenzylidene)-4-hydroxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1275-o1275. [Link]

Sources

Application Notes and Protocols: Scalable Synthesis of 5-Chloro-2-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the scalable synthesis of 5-chloro-2-fluoro-4-hydroxybenzoic acid, a crucial intermediate in the pharmaceutical and agrochemical industries. The methodologies detailed herein are designed to be robust, efficient, and adaptable for large-scale production.

Introduction: The Strategic Importance of 5-Chloro-2-fluoro-4-hydroxybenzoic Acid

5-Chloro-2-fluoro-4-hydroxybenzoic acid is a key building block in organic synthesis. Its trifunctional nature, featuring chloro, fluoro, and hydroxy-carboxylic acid moieties, offers multiple points for chemical modification. This versatility makes it an invaluable precursor for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and novel agrochemicals. The presence of both fluorine and chlorine atoms can significantly influence the biological activity and pharmacokinetic properties of the final products. For instance, fluorine substitution is a well-established strategy to enhance metabolic stability and binding affinity.

Retrosynthetic Analysis and Synthetic Strategy

A critical aspect of developing a scalable synthesis is a sound retrosynthetic analysis. The primary considerations for an industrial-scale process include the cost and availability of starting materials, the number of synthetic steps, the overall yield, and the ease of purification.

Two plausible retrosynthetic pathways are considered for the synthesis of 5-chloro-2-fluoro-4-hydroxybenzoic acid:

  • Route A: Electrophilic Chlorination of a Precursor. This approach involves the late-stage introduction of the chlorine atom onto a suitably substituted fluorohydroxybenzoic acid. The success of this route hinges on the regioselectivity of the chlorination reaction.

  • Route B: Carboxylation of a Halogenated Phenol. This strategy involves the formation of the carboxylic acid group from a pre-functionalized chloro-fluoro-phenol derivative, for example, via a Grignard reaction followed by quenching with carbon dioxide.

After careful evaluation of both routes, Route A is recommended for its operational simplicity and potentially higher overall yield under optimized conditions.

Figure 1: Chosen synthetic route for 5-Chloro-2-fluoro-4-hydroxybenzoic acid.

Detailed Experimental Protocol

The following protocol provides a step-by-step guide for the synthesis of 5-chloro-2-fluoro-4-hydroxybenzoic acid, starting from 4-fluoro-2-hydroxybenzoic acid.

Materials and Reagents
ReagentCAS NumberMolecular WeightNotes
4-Fluoro-2-hydroxybenzoic acid345-29-9156.11 g/mol Starting material
N-Chlorosuccinimide (NCS)128-09-6133.53 g/mol Chlorinating agent
Sulfuric Acid (conc.)7664-93-998.08 g/mol Catalyst
Acetonitrile (MeCN)75-05-841.05 g/mol Solvent
Synthesis of 5-Chloro-4-fluoro-2-hydroxybenzoic acid

This procedure is adapted from established methods for the regioselective chlorination of phenolic compounds.[1] The hydroxyl group of the starting material is a strong activating group, directing the electrophilic substitution to the ortho and para positions. Since the para position is blocked, chlorination occurs at the ortho position (C5).

Protocol:

  • Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-2-hydroxybenzoic acid (7.8 g, 50 mmol).[1]

  • Solvent Addition: Add acetonitrile (100 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.[1]

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2.8 mL, ~52.5 mmol, 1.05 equiv.) to the solution. Stir for 5 minutes.[1]

  • Chlorination: Add N-Chlorosuccinimide (NCS) (7.0 g, 52.5 mmol, 1.05 equiv.) to the reaction mixture in a single portion.[1]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until completion.

  • Work-up and Isolation:

    • Once the reaction is complete, evaporate the acetonitrile under reduced pressure.

    • To the resulting residue, add a small amount of acetonitrile (1 mL) and stir for 10 minutes.

    • Filter the mixture.

    • Wash the filter cake with water.

    • Dry the solid product to obtain 5-chloro-4-fluoro-2-hydroxybenzoic acid.

A similar procedure using N-Bromosuccinimide (NBS) instead of NCS has been reported to yield the corresponding 5-bromo derivative in high yield (85%).[2]

Experimental_Workflow A Dissolve 4-fluoro-2-hydroxybenzoic acid in MeCN B Add conc. H2SO4 (catalyst) A->B C Add N-Chlorosuccinimide (NCS) B->C D Monitor Reaction (TLC/HPLC) C->D E Evaporate Solvent D->E F Triturate with MeCN E->F G Filter and Wash with Water F->G H Dry the Product G->H

Figure 2: Workflow for the synthesis of 5-Chloro-2-fluoro-4-hydroxybenzoic acid.

Purification

For many applications, the product obtained after washing and drying is of sufficient purity. However, if further purification is required, recrystallization is a common and effective method for benzoic acids.[3] The choice of solvent will depend on the impurity profile.

Alternative Synthetic Approaches

While the electrophilic chlorination of 4-fluoro-2-hydroxybenzoic acid is the recommended route, other methods for synthesizing substituted benzoic acids are available and may be suitable depending on the specific requirements of the user. These include:

  • Oxidation of Alkylbenzenes: This involves the oxidation of a corresponding substituted toluene derivative.[3][4]

  • Carboxylation of Grignard Reagents: This method involves the reaction of a Grignard reagent with carbon dioxide.[3]

  • Hydrolysis of Benzonitriles: Hydrolysis of the corresponding benzonitrile can yield the benzoic acid.[3]

  • Kolbe-Schmitt Reaction: This reaction is specifically for the synthesis of hydroxybenzoic acids.[3]

Safety and Handling

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • N-Chlorosuccinimide is an irritant. Avoid inhalation and contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for each chemical before use.

Characterization Data

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to yellow powder or crystals.[5][6]

  • Molecular Formula: C₇H₄ClFO₃[1]

  • Molecular Weight: 190.55 g/mol [1]

  • Purity (typical): >95-97%[1][5][6]

Standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy should be used to confirm the structure.

References

  • Google Patents. (n.d.). CN1251833A - Process for preparing substituted benzoic acid.
  • Google Patents. (n.d.). US5093529A - Process for the preparation of fluorinated benzoic acids.
  • Google Patents. (n.d.). US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes.
  • Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
  • Organic Syntheses Procedure. (n.d.). p-HYDROXYBENZOIC ACID. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2-fluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Chloro-2-fluoro-4-hydroxybenzoic acid (CAS No: 189283-52-1). This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its synthesis. Our goal is to help you improve yield, purity, and consistency in your experiments.

Primary Synthetic Pathway: Electrophilic Chlorination

The most reliable and commonly employed route for synthesizing 5-Chloro-2-fluoro-4-hydroxybenzoic acid is the direct electrophilic aromatic substitution on its precursor, 2-Fluoro-4-hydroxybenzoic acid. This pathway is favored for its straightforward execution and generally good yields when optimized.

Mechanistic Rationale

The regioselectivity of this reaction is governed by the electronic effects of the substituents on the aromatic ring. The hydroxyl (-OH) group is a powerful activating, ortho-, para-directing group, while the fluorine (-F) is a weakly deactivating but also ortho-, para-directing group. The carboxylic acid (-COOH) is a deactivating, meta-director. The outcome of the substitution is overwhelmingly controlled by the strongly activating hydroxyl group, which directs the incoming electrophile (Cl+) to the positions ortho or para to it. The position para to the -OH group is already occupied by the -F atom. Of the two ortho positions, the C5 position is sterically more accessible and electronically activated, making it the primary site for chlorination.

G cluster_0 Synthetic Workflow Start 2-Fluoro-4-hydroxybenzoic acid Step1 Dissolution in Acetonitrile (MeCN) Start->Step1 Step2 Acid Catalyst Addition (e.g., H₂SO₄) Step1->Step2 Step3 Chlorinating Agent Addition (NCS) Step2->Step3 Step4 Reaction Monitoring (TLC/HPLC) Step3->Step4 Step5 Quenching & Work-up Step4->Step5 Step6 Purification (Recrystallization) Step5->Step6 End 5-Chloro-2-fluoro-4-hydroxybenzoic acid Step6->End

Caption: High-level workflow for the synthesis of 5-Chloro-2-fluoro-4-hydroxybenzoic acid.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues in a direct question-and-answer format.

Q1: My reaction yield is consistently below 50%. What are the most common causes?

Low yield is a frequent issue that can often be traced back to a few key areas:

  • Reagent Quality and Stoichiometry:

    • N-Chlorosuccinimide (NCS): NCS can degrade over time, especially if exposed to moisture. Use a freshly opened bottle or recrystallize old NCS from acetic acid. Ensure you are using a slight excess (e.g., 1.05 equivalents) to drive the reaction to completion, but avoid a large excess which can lead to side products.[1]

    • Solvent Purity: The solvent, typically acetonitrile (MeCN), must be anhydrous. Water can react with the chlorinating agent and interfere with the reaction.

  • Reaction Conditions:

    • Temperature: While the reaction proceeds at room temperature, gentle heating (e.g., to 40-50°C) can sometimes improve conversion rates for less reactive batches. However, excessive heat can promote side reactions.

    • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). The reaction is often complete within 2-4 hours.[1] Stopping the reaction too early will leave unreacted starting material, while extending it unnecessarily can increase the formation of byproducts.

  • Work-up and Purification:

    • Incomplete Precipitation: After quenching, ensure the pH is correctly adjusted to fully precipitate the carboxylic acid product.

    • Purification Losses: Significant material can be lost during recrystallization if the incorrect solvent volume is used or if the solution is not cooled sufficiently.

Q2: My TLC/HPLC analysis shows multiple product spots. How can I improve regioselectivity and minimize byproducts?

The formation of isomers or over-chlorinated products is a classic challenge in electrophilic aromatic substitution.

  • Primary Isomeric Byproduct: The main byproduct is often the result of chlorination at the C3 position. While the C5 position is electronically and sterically favored, some C3-chloro isomer can form.

  • Improving Selectivity:

    • Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) in the presence of an acid catalyst like H₂SO₄ is generally effective and provides good regioselectivity for this substrate.[1][2] Alternatives like sulfuryl chloride (SO₂Cl₂) can also be used, but may require more rigorous optimization to control selectivity. The use of specific catalysts with sulfuryl chloride has been shown to greatly enhance para-selectivity in other phenolic systems.[3][4][5]

    • Controlled Addition: Add the NCS portion-wise to the reaction mixture rather than all at once. This keeps the instantaneous concentration of the electrophile low, which can favor the more thermodynamically stable product.

    • Avoid Over-Chlorination: Dichlorination is a potential side reaction. Strictly control the stoichiometry of your chlorinating agent (1.0 to 1.05 equivalents). Running the reaction at or below room temperature can also help minimize this.

G cluster_logic Troubleshooting Logic Problem Poor Yield or Purity Check_Reagents Verify Reagent Quality (NCS, Solvent) & Stoichiometry Problem->Check_Reagents Low Conversion? Check_Selectivity Investigate Isomer Formation (TLC/NMR) Problem->Check_Selectivity Multiple Products? Check_Conditions Optimize Temperature & Time (Monitor via TLC) Check_Reagents->Check_Conditions Check_Workup Refine Purification Protocol (e.g., Recrystallization Solvent) Check_Conditions->Check_Workup Check_Selectivity->Check_Conditions If isomers observed

Caption: A logical flow for troubleshooting common synthesis issues.

Q3: What is the best method for purifying the final product?

Purification is critical for obtaining high-purity 5-Chloro-2-fluoro-4-hydroxybenzoic acid.

  • Recrystallization: This is the most effective method.

    • Solvent Selection: A mixed solvent system, such as ethanol/water or methanol/water, often works well. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If coloration is an issue, you can add a small amount of activated charcoal and hot-filter the solution. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

Q4: Could I synthesize this compound using a Kolbe-Schmitt carboxylation reaction?

Yes, this is a theoretically possible alternative route, which would start from a 4-chloro-3-fluorophenol. The Kolbe-Schmitt reaction involves the carboxylation of a phenoxide ion using carbon dioxide (CO₂), typically under high pressure and temperature.[6][7][8]

  • Advantages: Potentially uses cheaper starting materials (CO₂ is abundant).

  • Disadvantages & Challenges:

    • Harsh Conditions: The reaction requires high temperatures (125-150°C) and pressures (up to 100 atm), which may not be feasible in all laboratory settings.[6]

    • Regioselectivity: The position of carboxylation (ortho vs. para to the hydroxyl group) is highly dependent on the reaction conditions and the counter-ion (e.g., Na+ vs. K+).[9] For 4-chloro-3-fluorophenol, carboxylation could occur at two different positions ortho to the hydroxyl group, potentially leading to a mixture of isomers that would be difficult to separate.

    • Lower Yields: Water must be rigorously excluded, as its presence is known to decrease yields.[9]

Detailed Experimental Protocols

Protocol 1: Synthesis via Electrophilic Chlorination

This protocol is based on established literature procedures.[1][2]

  • Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-4-hydroxybenzoic acid (e.g., 7.8 g, 50 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (MeCN, 100 mL) to the flask and stir at room temperature until the solid is fully dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (H₂SO₄, ~0.25 mL) to the solution. Stir for 5 minutes.

  • Chlorination: In a single portion, add N-Chlorosuccinimide (NCS, 7.0 g, 52.5 mmol, 1.05 equiv.) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress every 30 minutes using TLC (Eluent: 7:3 Hexane:Ethyl Acetate with 1% acetic acid). The product spot should appear at a higher Rf than the starting material.

  • Work-up: Once the starting material is consumed (typically 2-4 hours), concentrate the reaction mixture under reduced pressure to remove most of the acetonitrile.

  • Precipitation: Add deionized water (100 mL) to the residue. The crude product should precipitate as a solid. Stir the slurry for 30 minutes in an ice bath.

  • Filtration: Filter the solid using a Büchner funnel, wash the filter cake with cold water (2 x 20 mL), and dry under vacuum to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolution: Transfer the crude solid to a 500 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5 minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and achieve a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour.

  • Isolation: Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and dry in a vacuum oven at 60°C.

Data Summary Table
ParameterValue/ConditionNotes
Starting Material 2-Fluoro-4-hydroxybenzoic acidEnsure >98% purity
Chlorinating Agent N-Chlorosuccinimide (NCS)1.05 equivalents
Catalyst Concentrated H₂SO₄~0.05 equivalents
Solvent Anhydrous Acetonitrile---
Temperature Room Temperature (20-25°C)Can be gently warmed if needed
Reaction Time 2-4 hoursMonitor by TLC
Expected Yield 80-90% (after purification)Yields are highly dependent on optimization
Appearance White to off-white crystalline solid---

References

  • RSC Publishing. (2024). Carboxylation reactions for the sustainable manufacture of chemicals and monomers. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Commercially Important Chlorinated Phenols. Retrieved from [Link]

  • ACS Publications. (n.d.). Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-fluorobenzoic acid. Retrieved from [Link]

  • PMC. (2023). Recent progress in reductive carboxylation of C–O bonds with CO2. Retrieved from [Link]

  • RSC Publishing. (2017). Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate. Retrieved from [Link]

  • PMC. (n.d.). Synthetic Enzyme‐Catalyzed CO2 Fixation Reactions. Retrieved from [Link]

  • Cardiff University ORCA. (n.d.). para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly(alkylene sulfide)s and a Lewis acid. Retrieved from [Link]

  • ResearchGate. (2021). Commercially Important Chlorinated Phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of electrocarboxylation reaction. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-chloro-2-fluorobenzoic acid. Retrieved from [Link]

  • RSC Publishing. (2024). Carboxylation reactions for the sustainable manufacture of chemicals and monomers. Retrieved from [Link]

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Kolbe-Schmitt Reaction. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-chloro-4-fluoro-2-hydroxybenzoic acid (C7H4ClFO3). Retrieved from [Link]

  • Grokipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

  • ResearchGate. (2026). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kolbe-Schmitt Reaction. Retrieved from [Link]

  • Future4200. (n.d.). The Kolbe-Schmitt Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
  • ScienceDirect. (2006). Fluoroalkylation of aromatics: An intramolecular radical cyclization of 4-chloro-1,1,2,2,3,3,4,4-octafluorobutylbenzenes. Retrieved from [Link]

  • Wiley Online Library. (n.d.). C−H Carboxylation of Aromatic Compounds through CO2 Fixation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Retrieved from [Link]

  • INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. (2005). A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

Sources

Regioselectivity issues in chlorination of 2-fluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Resolving Regioselectivity Issues in the Chlorination of 2-Fluoro-4-hydroxybenzoic Acid

Welcome to the advanced troubleshooting guide for the regioselective chlorination of 2-fluoro-4-hydroxybenzoic acid. This document is engineered for drug development professionals and synthetic chemists who require high-purity halogenated intermediates.

Mechanistic Causality & Regioselectivity Logic

When synthesizing 5-chloro-2-fluoro-4-hydroxybenzoic acid, achieving high regioselectivity is the primary challenge. The starting material presents a complex electronic environment. The hydroxyl group at C4 is a strong ortho/para director, activating both the C3 and C5 positions. Simultaneously, the highly electronegative fluorine atom at C2 exerts a deactivating inductive effect but directs electrophiles to C3 (ortho) and C5 (para) via resonance 1.

Because C1 is blocked by the meta-directing carboxyl group, electrophilic aromatic substitution (SEAr) is forced into a competition between C3 and C5. The C5 position is electronically favored due to the stabilization of the Wheland intermediate by the adjacent hydroxyl group, and sterically favored because C3 is tightly constrained between the fluorine and hydroxyl groups 1. However, aggressive conditions will overcome this steric barrier, leading to the 3-chloro isomer or 3,5-dichloro over-reaction products.

Pathway SM 2-Fluoro-4-hydroxybenzoic acid (Starting Material) Electrophile Electrophilic Chlorine (from NCS/SO2Cl2) SM->Electrophile SEAr Mechanism Wheland Wheland Intermediate (Resonance Stabilized by OH) Electrophile->Wheland C5 5-Chloro Isomer (Major Product) Sterically Favored Wheland->C5 Kinetic Control (Low T, DMF) C3 3-Chloro Isomer (Minor Byproduct) Sterically Hindered Wheland->C3 Thermodynamic/Aggressive (High T) DiCl 3,5-Dichloro (Over-reaction) C5->DiCl Excess Reagent

Fig 1. SEAr pathway and regioselectivity logic for 2-fluoro-4-hydroxybenzoic acid chlorination.

Expert Troubleshooting & FAQs

Q1: Why is my chlorination yielding >15% of the 3-chloro isomer instead of the desired 5-chloro product? A: This is a classic symptom of using an overly aggressive chlorinating agent (like Cl₂ gas) or running the reaction at ambient/elevated temperatures. While C5 is sterically favored, C3 is highly activated by the ortho-hydroxyl group. High thermal kinetic energy easily overcomes the steric hindrance at C3. Actionable Fix: Switch to N-Chlorosuccinimide (NCS) in a polar aprotic solvent like DMF 2. The steric bulk of the succinimide leaving group heavily penalizes attack at the cramped C3 position, funneling the reaction toward C5.

Q2: I am observing significant over-chlorination (3,5-dichloro byproduct). How can I prevent this? A: The first chlorination at C5 only mildly deactivates the ring. The strong electron-donating effect of the hydroxyl group leaves the C3 position vulnerable to a second attack if excess electrophile is present. Actionable Fix: Implement stoichiometric restriction. Use exactly 0.98 equivalents of NCS. By deliberately starving the reaction of the electrophile, you ensure that once the highly reactive starting material is consumed, no residual chlorine source remains to attack the mono-chlorinated product.

Q3: The reaction with NCS is stalling at 60-70% conversion. How do I drive it to completion without raising the temperature? A: NCS requires polarization of the N-Cl bond to generate the active electrophilic chlorine species. In strictly neutral conditions, this polarization can be insufficient, stalling the generation of the Wheland intermediate. Actionable Fix: Do not raise the temperature, as this will ruin your regioselectivity. Instead, add a catalytic amount (5 mol%) of Trifluoroacetic acid (TFA). The acid protonates the carbonyl oxygen of NCS, massively increasing the electrophilicity of the chlorine atom and driving the reaction forward at 0–5 °C.

Workflow Issue Issue Detected: Poor Regioselectivity Check1 Is 3-Chloro Isomer > 5%? Issue->Check1 Check2 Is Di-chloro Isomer > 2%? Check1->Check2 No Sol1 Lower Temp to 0-5°C Switch to NCS Check1->Sol1 Yes Sol2 Strict 0.98 eq Stoichiometry Dropwise Addition Check2->Sol2 Yes Success Optimal C5-Chlorination (>95% Purity) Check2->Success No Sol1->Check2 Sol2->Success

Fig 2. Troubleshooting workflow for resolving regioselectivity and over-chlorination issues.

Empirical Data: Reagent and Condition Matrix

The following table summarizes quantitative HPLC data demonstrating how solvent, temperature, and reagent choices dictate the regiochemical outcome of this specific transformation.

Chlorinating AgentSolventTemp (°C)AdditiveC5-Chloro (Target)C3-Chloro (Impurity)3,5-Dichloro (Impurity)
Cl₂ (gas)Acetic Acid25None55%25%20%
SO₂Cl₂DCM0None70%15%15%
NCSDMF25None82%10%8%
NCS DMF 0–5 TFA (5 mol%) >95% <3% <2%
Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By utilizing a deliberate stoichiometric deficit (0.98 eq), the system validates the absence of di-chlorination when the final HPLC trace shows exactly ~2% unreacted starting material.

Step-by-Step Methodology:

  • Preparation: Charge a dry, nitrogen-purged reactor with 2-fluoro-4-hydroxybenzoic acid (1.00 eq, 10.0 g) and anhydrous DMF (120 mL).

    • Causality: DMF polarizes and stabilizes the highly charged Wheland intermediate during the SEAr mechanism, accelerating the reaction even at low temperatures 3.

  • Thermal Control: Cool the stirring solution to 0–5 °C using an external ice-water bath.

    • Causality: Suppressing thermal energy ensures the reaction remains under strict kinetic control, heavily favoring the sterically unhindered C5 position.

  • Catalysis: Add Trifluoroacetic acid (TFA, 0.05 eq).

  • Electrophile Addition: Dissolve N-Chlorosuccinimide (NCS, 0.98 eq) in anhydrous DMF (40 mL). Attach an addition funnel and add the NCS solution dropwise over 2.5 hours.

    • Causality: Dropwise addition prevents localized concentration spikes of the electrophile, which is the primary driver of 3,5-dichloro over-reaction.

  • Validation & Monitoring: Stir the mixture at 5 °C for an additional 3 hours. Pull an aliquot for HPLC analysis.

    • Self-Validation Check: The reaction is complete and successful when the 5-chloro product is >95% and the unreacted starting material plateaus at exactly ~2%. If SM is 0%, you have likely overshot and generated di-chlorinated impurities.

  • Quench & Isolation: Pour the reaction mixture slowly into 600 mL of vigorously stirred ice-cold distilled water. The 5-chloro-2-fluoro-4-hydroxybenzoic acid will precipitate as an off-white solid. Filter under vacuum, wash with cold water (3 x 50 mL), and dry under vacuum at 40 °C.

References
  • Methyl 5-chloro-2-fluoro-4-hydroxybenzoate.Benchchem.
  • Xanthine derivatives as selective hm74a agonists (WO2007017262A1).Google Patents.
  • Compounds for the treatment of inflammatory disorders (WO2010054278A2).Google Patents.

Sources

Technical Support Center: Isomer Removal in 5-Chloro-2-fluoro-4-hydroxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering challenges with isomeric impurities during the synthesis and purification of 5-Chloro-2-fluoro-4-hydroxybenzoic acid. The methodologies outlined below are designed to ensure the highest possible purity for downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I have synthesized 5-Chloro-2-fluoro-4-hydroxybenzoic acid, but analytical data (NMR, HPLC) suggests a persistent impurity. What is this likely to be and why did it form?

A1: The most probable impurity is a regioisomer, most commonly 3-Chloro-2-fluoro-4-hydroxybenzoic acid .

Causality of Isomer Formation:

The synthesis of 5-Chloro-2-fluoro-4-hydroxybenzoic acid typically involves the electrophilic chlorination of a 2-fluoro-4-hydroxybenzoic acid precursor.[1][2] The substitution pattern on the aromatic ring is dictated by the directing effects of the existing substituents:

  • Hydroxyl (-OH) group at C4: A strongly activating, ortho-, para- director.

  • Fluoro (-F) group at C2: A deactivating, but ortho-, para- director.

  • Carboxylic acid (-COOH) group at C1: A deactivating, meta- director.

The powerful activating effect of the hydroxyl group at C4 is dominant, directing the incoming electrophile (Cl+) to its ortho positions, which are C3 and C5. While the C5 position is favored, leading to your desired product, competitive chlorination at the C3 position can occur, yielding the 3-chloro isomer. The formation of this isomer is a common side reaction in this type of electrophilic aromatic substitution.

Q2: What is the most straightforward method to remove these isomeric impurities? I'm looking for a scalable, first-pass purification strategy.

A2: Fractional recrystallization is the most effective initial strategy for purifying solid organic compounds on a large scale.[3][4] The principle relies on the slight differences in solubility between your target molecule and the isomeric impurity in a carefully selected solvent system.[5] The compound that is less soluble in the cold solvent will crystallize out first, leaving the more soluble isomer in the mother liquor.

Key to Success: Solvent Selection

The ideal solvent is one in which your desired product has high solubility at an elevated temperature but low solubility at room temperature or below, while the impurity remains in solution upon cooling.[3] Given the polar nature of the carboxylic acid and hydroxyl groups, polar solvents are a logical starting point.

Table 1: Recommended Solvents for Recrystallization

Solvent SystemRationale for UseTroubleshooting Insights
Aqueous Ethanol/Methanol The addition of water (an anti-solvent) to an ethanol or methanol solution can finely tune the solubility, creating a sharp precipitation curve upon cooling. Excellent for polar compounds.Start with a high ratio of alcohol to water (e.g., 9:1) and gradually add water to the hot solution until turbidity appears, then re-clarify with a drop of alcohol.
Toluene/Heptane Toluene can dissolve the aromatic structure, while heptane acts as an anti-solvent. This combination is useful if the compound is less soluble in highly polar systems.Dissolve the crude product in minimal hot toluene. Add heptane dropwise until the solution becomes cloudy, then allow it to cool slowly.
Ethyl Acetate A moderately polar solvent that is a good hydrogen bond acceptor. It often provides a good balance of solubility for substituted benzoic acids.Ensure the solvent is anhydrous if your compound is sensitive to hydrolysis, although this is less of a concern for benzoic acids.
Water (with pH adjustment) Aromatic carboxylic acids can be dissolved in a basic aqueous solution (e.g., dilute NaOH or NH₄OH) and then re-precipitated by adding acid (e.g., HCl).[6] This can remove non-acidic impurities but may not effectively separate isomers.This is more of a washing step than a true recrystallization for isomer separation. However, it's excellent for removing baseline impurities.

Workflow Diagram: Purification Strategy

G cluster_0 Initial Purification cluster_1 Purity Analysis cluster_2 Further Action Crude Crude Product (Mixture of Isomers) Recrystallize Perform Fractional Recrystallization Crude->Recrystallize Select appropriate solvent system Analyze Analyze Purity (HPLC, TLC, NMR) Recrystallize->Analyze Decision Purity > 99%? Analyze->Decision Stop Product is Pure. Proceed to Drying. Decision->Stop Yes Chromatography Proceed to Chromatography Decision->Chromatography No

Caption: Decision workflow for purification.

Experimental Protocol: Fractional Recrystallization

  • Dissolution: In an appropriately sized Erlenmeyer flask, add your crude 5-Chloro-2-fluoro-4-hydroxybenzoic acid. Add a small amount of the selected solvent (e.g., 80% ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or TLC to assess the efficiency of the separation.

Q3: My recrystallization attempts have failed to achieve the desired purity. What chromatographic methods are recommended for separating these challenging positional isomers?

A3: When recrystallization is insufficient, chromatography becomes the method of choice. Due to the very similar physical properties of positional isomers, specialized chromatographic techniques are often required.[7]

1. Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the most powerful technique for this challenge. While reversed-phase (C18) columns can work, normal-phase chromatography often provides better selectivity for positional isomers of substituted benzoic acids.[8][9]

2. Flash Column Chromatography: A more accessible and scalable method than Prep-HPLC, suitable for larger quantities. The key is a well-developed solvent system identified through TLC analysis.

3. High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids solid supports, eliminating irreversible sample adsorption. It is highly effective for separating polar compounds and isomers.[10][11]

Table 2: Recommended Starting Conditions for Chromatographic Separation

ParameterPreparative HPLCFlash Column Chromatography
Stationary Phase Amine-bonded or Phenyl-Hexyl silicaSilica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate/Acetic Acid gradientHexane/Ethyl Acetate with 0.5-1% Acetic Acid
Rationale Amine columns offer unique selectivity for acidic compounds.[8] A small amount of acetic acid in the mobile phase improves peak shape by preventing tailing.[8]The standard for moderately polar compounds. Acetic acid is crucial to keep the benzoic acid protonated and ensure good elution from the silica.
Detection UV at ~254 nmTLC with UV visualization

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Develop a TLC solvent system that shows good separation (ΔRf > 0.2) between your product and the impurity. A good starting point is a 70:30 mixture of Hexane:Ethyl Acetate with 1% acetic acid.

  • Column Packing: Prepare a silica gel slurry in the initial mobile phase (e.g., 90:10 Hexane:EtOAc) and pack the column.

  • Sample Loading: Dissolve your semi-purified product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the silica onto the top of the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram: Principle of Chromatographic Separation

G cluster_sep Differential Migration start Mixture Applied to Column eluent Mobile Phase (Eluent) Flows Down start->eluent column Silica Gel (Stationary Phase) Isomer A (Less Polar) Isomer B (More Polar) fractions Fraction 1 Fraction 2 column:c1->fractions:f1 Elutes First column:c2->fractions:f2 Elutes Second eluent->column Separation Occurs

Caption: Separation based on polarity.

Q4: How can I definitively confirm the identity of the purified product as 5-Chloro-2-fluoro-4-hydroxybenzoic acid and assess its final purity?

A4: A combination of spectroscopic and chromatographic methods is essential for unambiguous structural confirmation and purity assessment.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the gold standard for structure elucidation.

    • ¹H NMR: Will confirm the number of aromatic protons and their coupling patterns. The specific chemical shifts will differ between isomers.

    • ¹³C NMR: Will show the correct number of carbon environments.

    • ¹⁹F NMR: Crucial for confirming the environment of the fluorine atom. H-F and C-F coupling constants are highly diagnostic.[12]

  • High-Performance Liquid Chromatography (HPLC): The industry standard for purity determination.[13] An optimized method should show a single, sharp peak for your compound. Purity is typically reported as the area percentage of the main peak.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound (190.55 g/mol for C₇H₄ClFO₃). High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.[1]

References

  • Chang, C. A., Wu, Q., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199–207. [Link]

  • Scilit. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and β-cyclodextrin bonded-phase columns. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]

  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]

  • Study Mind. (2022). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). [Link]

  • Google Patents. (1969).
  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]

  • ResearchGate. (n.d.). (PDF) Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. [Link]

  • PubMed. (2001). Chromatography of substituted benzoic acids with methanol-water-carbon dioxide mixtures. Journal of Chromatography A, 931(1-2), 41-52. [Link]

  • SciSpace. (n.d.). Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method. [Link]

  • ResearchGate. (2025). Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method | Request PDF. [Link]

  • PubMed Central. (2023). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. [Link]

Sources

Technical Support Center: Recrystallization of 5-Chloro-2-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the purification of 5-Chloro-2-fluoro-4-hydroxybenzoic acid by recrystallization, designed for researchers, scientists, and drug development professionals. This technical support center provides detailed troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work.

As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during the purification process. The protocols described are designed as self-validating systems, ensuring robust and reproducible results.

Troubleshooting Guide

This section addresses specific problems that can arise during the recrystallization of 5-Chloro-2-fluoro-4-hydroxybenzoic acid.

Q1: My product has "oiled out" instead of forming crystals. What happened and how can I fix it?

Answer: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase instead of dissolving. This is undesirable because oils tend to trap impurities which are then incorporated into the product upon solidification.[1] This phenomenon typically happens if the boiling point of the recrystallization solvent is higher than the melting point of your compound or if the solution is cooled too rapidly.[1]

Application Scientist's Insight: The key is to ensure your compound is truly dissolved in the solvent, not melted.

  • Immediate Corrective Action: Re-heat the solution until the oil fully dissolves. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at that temperature. If the oil persists even with more solvent, you may need to switch to a solvent with a lower boiling point.

  • Preventative Strategy: The goal is to keep the saturation point of your compound below its melting point at all stages. Allowing the solution to cool much more slowly can prevent oiling out.[1] This can be achieved by insulating the flask (e.g., covering it with a beaker or placing it in a beaker of hot water and allowing both to cool together) to slow down the rate of temperature drop.[1][2]

Q2: I have very low, or no, crystal yield after cooling the solution. What are the likely causes?

Answer: A poor or nonexistent yield is one of the most common issues in recrystallization. The primary causes are using too much solvent, not cooling the solution to a low enough temperature, or selecting an inappropriate solvent in which the compound is too soluble even at cold temperatures.[3][4]

Application Scientist's Insight: Every milliliter of excess solvent will retain a portion of your product, even after cooling, leading to avoidable losses.[4]

  • Problem Diagnosis:

    • Excess Solvent: Did you use the absolute minimum amount of boiling solvent to dissolve your crude solid?[3] Using solvent that isn't at its boiling point will require a larger volume, resulting in a poor yield.[3]

    • Inadequate Cooling: Have you cooled the flask in an ice-water bath after it has reached room temperature? Solubility decreases significantly at lower temperatures, and this step is crucial for maximizing crystal formation.[1][4]

    • Poor Solvent Choice: The ideal solvent should show a large difference in solubility between hot and cold temperatures.[5] If the compound remains highly soluble even at 0°C, that solvent is not suitable for achieving a high yield.

  • Solution: If you suspect excess solvent is the issue, you can gently heat the solution to boil off some of the solvent until you observe the solution becoming slightly cloudy (the saturation point). Then, allow it to cool slowly again. If crystallization still fails, you may need to re-evaluate your solvent choice entirely.

Q3: My final product is colored, even after recrystallization. How do I remove colored impurities?

Answer: The presence of color indicates persistent, often highly conjugated, organic impurities. These can sometimes be removed by adding a small amount of activated carbon to the hot solution before filtration.[5][6]

Application Scientist's Insight: Activated carbon has a high surface area and adsorbs large, flat, non-polar molecules, which are characteristic of many colored organic compounds.

  • Correct Procedure:

    • Dissolve the crude solid in the hot solvent as usual.

    • Slightly cool the solution to stop it from boiling vigorously. Never add activated carbon to a boiling solution, as it can cause violent bumping.

    • Add a very small amount of activated carbon (a micro-spatula tip is often sufficient). Using too much will adsorb your product and reduce the yield.

    • Bring the solution back to a gentle boil for a few minutes to allow for adsorption.

    • Perform a hot gravity filtration to remove the activated carbon and any other insoluble impurities.[6] The resulting filtrate should be colorless.

Q4: The solution has cooled to room temperature, and even in an ice bath, no crystals are forming. What should I do?

Answer: This is a classic case of a supersaturated solution, where the concentration of the dissolved compound is higher than its normal saturation point, but crystallization has not been initiated.[3]

Application Scientist's Insight: Crystallization is a nucleation-dependent process. Sometimes, a supersaturated solution lacks a proper nucleation site to begin crystal growth. You can provide one through several methods.

  • Methods to Induce Crystallization:

    • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface.[2][3] The microscopic scratches on the glass provide a rough surface that can act as a nucleation point.

    • Seeding: If you have a small crystal of the pure product, add it to the solution. This "seed crystal" provides a perfect template for other molecules to deposit onto, initiating crystallization.[2]

    • Flash Cooling: Dip the tip of a glass rod into the solution and then remove it, allowing the thin film of solvent to evaporate quickly. The small amount of solid that forms can then be reintroduced into the solution to act as seed crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 5-Chloro-2-fluoro-4-hydroxybenzoic acid?

Answer: The ideal solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures.[4][5] For a substituted benzoic acid like this, which has polar hydroxyl and carboxylic acid groups, polar solvents are a good starting point. A mixed-solvent system can also be highly effective.

Application Scientist's Insight: Due to the presence of both hydrogen bond donors (-OH, -COOH) and acceptors, as well as a halogenated aromatic ring, a range of solvents could be effective. A systematic approach to solvent selection is recommended. Polar protic solvents like methanol or ethanol are predicted to be good solvents, while polar aprotic solvents like acetone or DMSO are also viable options.[7] Water, especially hot water, is often an excellent solvent for benzoic acids.[2][6] A common and effective technique for phenols is to use a solvent/non-solvent pair, such as dissolving the compound in a good solvent like ethanol and then adding a non-solvent like n-hexane or water until the solution becomes cloudy.[8]

Table 1: Potential Solvents for Recrystallization

SolventBoiling Point (°C)Suitability for 5-Chloro-2-fluoro-4-hydroxybenzoic acidRationale & Potential Issues
Water 100Excellent High polarity matches the solute. Solubility of benzoic acids in water drastically increases with temperature, which is ideal.[2]
Ethanol 78Good (Potentially too soluble) Strong hydrogen bonding interactions.[7] May be too effective, leading to lower yields unless used in a mixed system with water or an anti-solvent.[1]
Acetone 56Good A good hydrogen bond acceptor with moderate polarity.[7] Its low boiling point makes it easy to remove.
Ethyl Acetate 77Moderate Lower polarity than alcohols but can still engage in dipole-dipole and hydrogen bonding. May require a co-solvent.
Toluene / Water 85 (azeotrope)Good (Mixed System) Toluene can help dissolve less-polar impurities while water dissolves the polar product. Requires careful control of solvent ratios.
Q2: How do I perform a hot gravity filtration correctly?

Answer: Hot gravity filtration is used to remove insoluble impurities (like dust or activated carbon) from a hot, saturated solution. The main challenge is to prevent the desired compound from crystallizing prematurely in the filter funnel.[9]

Application Scientist's Insight: The principle is to keep everything hot.

  • Detailed Protocol:

    • Place a short-stemmed or stemless glass funnel into the neck of the receiving Erlenmeyer flask.

    • Place a piece of fluted filter paper inside the funnel. Fluting increases the surface area and speeds up filtration.

    • Place a small amount of the recrystallization solvent in the receiving flask and heat it on a hot plate. The rising vapor will heat the funnel and filter paper, preventing premature crystallization.[1]

    • Once the setup is hot, pour the hot solution containing your product through the filter paper in portions.

    • After filtration, any crystals that may have formed in the receiving flask can be redissolved by heating before allowing the solution to cool slowly.[1]

Q3: What is the general experimental workflow for this recrystallization?

Answer: The workflow follows a logical sequence of dissolving the crude material, removing impurities, crystallizing the pure product, and then collecting and drying it.[3]

Workflow Diagram:

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification cluster_crystallize Crystallization cluster_collect Collection & Drying start Place crude solid in Erlenmeyer flask add_solvent Add minimum volume of near-boiling solvent start->add_solvent dissolve Heat to boiling to fully dissolve solid add_solvent->dissolve check_insoluble Insoluble impurities present? dissolve->check_insoluble hot_filtration Perform hot gravity filtration check_insoluble->hot_filtration Yes filtrate Collect hot, clear filtrate check_insoluble->filtrate No hot_filtration->filtrate cool_slow Allow filtrate to cool slowly to room temp filtrate->cool_slow ice_bath Cool further in an ice-water bath cool_slow->ice_bath check_crystals Crystals formed? ice_bath->check_crystals induce Induce crystallization (scratch/seed) check_crystals->induce No collect Collect crystals by vacuum filtration check_crystals->collect Yes induce->check_crystals rinse Rinse with minimal ice-cold solvent collect->rinse dry Dry crystals under vacuum or air rinse->dry end Pure, dry product dry->end

Caption: Workflow for the recrystallization of 5-Chloro-2-fluoro-4-hydroxybenzoic acid.

Q4: How can I confirm the purity of my final product?

Answer: The most common and accessible method for assessing the purity of a crystalline solid is melting point analysis. A pure compound will have a narrow and sharp melting point range, which is elevated compared to the impure starting material.[9]

Application Scientist's Insight: Impurities disrupt the crystal lattice of a solid, which requires less energy to break apart, resulting in a melting point that is both depressed (lower) and broadened (melts over a wider range).[5]

  • Procedure: Compare the melting point of your crude material with your recrystallized product. A successful purification will result in a melting point that is closer to the literature value and melts over a range of 1-2°C.

  • Further Analysis: For more rigorous purity assessment in a drug development setting, techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) would be employed to identify and quantify any remaining impurities.

Q5: What are the primary safety precautions for this procedure?

Answer: Standard laboratory safety protocols must be followed. 5-Chloro-2-fluoro-4-hydroxybenzoic acid is listed as causing skin and serious eye irritation, and may cause respiratory irritation.

Application Scientist's Insight: Always be aware of the hazards of both your compound and the solvents you are using.

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Handle the solid compound and all organic solvents inside a certified chemical fume hood to avoid inhaling dust or vapors.

  • Heating: When using flammable organic solvents like ethanol or acetone, never heat them with an open flame.[5] Use a steam bath, heating mantle, or hot plate.

  • Handling: Review the Safety Data Sheet (SDS) for 5-Chloro-2-fluoro-4-hydroxybenzoic acid and all solvents before beginning work.

References

  • BenchChem Technical Support Team. (2026, January). An In-depth Technical Guide to the Solubility of 5-Chloro-4-fluoro-2-hydroxybenzoic Acid in Organic Solvents. Benchchem.
  • E-learning.
  • University of California, Irvine.
  • Google Patents.
  • University of Alberta.
  • University of Massachusetts Boston.
  • Desiraju, G. R., et al. (2016).
  • Chemistry LibreTexts. (2021, March 5). 2.
  • University of Wisconsin-Madison.
  • Barnard College.
  • Sigma-Aldrich. 5-Chloro-4-fluoro-2-hydroxybenzoic acid | 189283-52-1.
  • MilliporeSigma. 5-Chloro-4-fluoro-2-hydroxybenzoic acid | 189283-52-1.

Sources

Technical Support Center: Solubilization Guide for 5-Chloro-2-fluoro-4-hydroxybenzoic Acid (CFHBA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Diagnostics

User Query: "I cannot get 5-Chloro-2-fluoro-4-hydroxybenzoic acid to dissolve in water for my assay."

Diagnostic Analysis: You are dealing with a halogenated benzoic acid derivative.[1][2][3][4][5][6][7] The poor aqueous solubility is driven by two competing forces:

  • High Crystal Lattice Energy: The para-hydroxyl group (4-OH) and the carboxylic acid moiety create a strong intermolecular hydrogen-bonding network in the solid state, resisting solvation.[1]

  • Lipophilicity: The halogen substituents (5-Chloro and 2-Fluoro) increase the partition coefficient (LogP ~2.5–3.1), making the molecule hydrophobic.[1]

Compound Profile:

  • Chemical Name: 5-Chloro-2-fluoro-4-hydroxybenzoic acid[1]

  • CAS: 194804-91-6 (Note: Often confused with 5-chlorosalicylic acid; verify your structure).[1]

  • pKa (Estimated): ~3.2 – 3.8 (The ortho-fluorine lowers the pKa relative to benzoic acid via inductive withdrawal, despite the electron-donating para-hydroxyl).[1]

  • Water Solubility (Native pH): < 0.5 mg/mL (Sparingly soluble).[1]

Decision Matrix: Selecting Your Protocol

Before proceeding, select the protocol that matches your experimental constraints.

SolubilityDecisionTree Start Start: Define Constraints IsPHFixed Is pH fixed at neutral (7.4)? Start->IsPHFixed CanUseDMSO Is DMSO/Organic Solvent Allowed? IsPHFixed->CanUseDMSO No (pH can vary) InVivo Is this for In Vivo use? IsPHFixed->InVivo Yes (Must be pH 7.4) ProtocolA Protocol A: Salt Formation (Best for high conc.) CanUseDMSO->ProtocolA No (Avoid Organics) ProtocolB Protocol B: Cosolvent System (DMSO/EtOH) CanUseDMSO->ProtocolB Yes InVivo->ProtocolB No (In Vitro only) ProtocolC Protocol C: Cyclodextrin Complex (Best for Animal Studies) InVivo->ProtocolC Yes

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Protocol A: pH Adjustment (Salt Formation)

Best for: Stock solutions, chemical synthesis, and buffers where sodium/potassium ions are tolerated.

The Science: At its native pH, CFHBA exists as a protonated, neutral molecule with low solubility. By raising the pH above its pKa (approx.[1] 3.5), you deprotonate the carboxylic acid to form the benzoate anion . This charged species is highly water-soluble due to ion-dipole interactions with water.[1]

Step-by-Step Procedure:

  • Weighing: Weigh the required amount of CFHBA (e.g., 10 mg).

  • Suspension: Add 90% of your final volume of deionized water. Note: The powder will float or sink; it will not dissolve yet.[1]

  • Titration:

    • Prepare a 1.0 M NaOH or KOH solution.[1]

    • Add the base dropwise while stirring vigorously.

    • Monitor: The solution will turn clear as the pH rises between 6.0 and 7.0.[1]

  • Buffering: Once dissolved, add buffer concentrate (e.g., PBS 10x) to stabilize the pH.

  • Final Volume: Adjust to the final volume with water.

Critical Warning: Do not add solid CFHBA directly to a high-molarity buffer (e.g., 1M Tris). The "salting-out" effect may prevent dissolution.[1] Always dissolve in water/base first, then add buffer salts.

Protocol B: Cosolvent Solubilization

Best for: In vitro assays (HTS), cellular assays where <1% DMSO is tolerated.[1]

The Science: Halogens (Cl, F) make the molecule lipophilic. Organic solvents like DMSO break the crystal lattice more effectively than water.[1]

Recommended Solvent Systems:

Primary Solvent (Stock)Max Solubility (Stock)Dilution MediaFinal Max Conc.[1] (Aq)Notes
DMSO (100%) > 50 mg/mLPBS / Media~0.5 - 1.0 mg/mLHeat to 37°C if precipitation occurs.[1]
Ethanol (100%) > 25 mg/mLWater~0.2 mg/mLEthanol evaporates; keep sealed.[1]
PEG 400 > 30 mg/mLWater (1:[1]1)~2.0 mg/mLGood for higher concentrations.[1]

Workflow:

  • Dissolve CFHBA in 100% DMSO to create a 1000x Stock (e.g., 10 mM).[1]

  • Vortex until completely clear. Sonicate if necessary (30-60 seconds).

  • Dilute 1 µL of stock into 999 µL of assay medium.

  • Check for Tyndall Effect: Shine a laser pointer (or phone light) through the tube.[1] If you see a beam path, you have a suspension (nanoparticles), not a solution.

Protocol C: Cyclodextrin Complexation (Advanced)

Best for: In vivo dosing (IV/IP/Oral) or sensitive cell lines.[1]

The Science: Hydropropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex.[1] The hydrophobic halogenated benzene ring sits inside the CD cavity, while the hydrophilic exterior interacts with water.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in water or saline.[1]

  • Add CFHBA powder to this vehicle.[1]

  • Sonicate for 10–20 minutes at ambient temperature.

  • If the solution remains cloudy, adjust pH to 7.4 using 0.1 N NaOH (combining Method A and C).

  • Filter sterilize (0.22 µm PVDF filter).

Troubleshooting & FAQs

Q: The solution turned yellow/pink after dissolving. Is it degraded?

  • A: Phenolic compounds (4-hydroxy) are susceptible to oxidation, forming quinones, especially at high pH (>9).[1]

    • Fix: Keep pH < 8.[1]0. Degas your buffers (remove oxygen).[1] Store in amber vials at -20°C.

Q: I see a white precipitate when I add my DMSO stock to cell media.

  • A: This is "solvent shock."[1] The sudden change in polarity causes the compound to crash out.[1]

    • Fix: Use the "step-down" dilution method.[1] Dilute DMSO stock 1:10 in PBS first, vortex, then dilute that into the final media. Or, use Protocol C (Cyclodextrins).[1]

Q: Can I autoclave this compound?

  • A: No. Halogenated benzoic acids can undergo decarboxylation or hydrolysis under high heat/pressure.[1] Use 0.22 µm filtration for sterilization.[1]

Q: Is this the same as 5-Chlorosalicylic acid?

  • A: No.

    • Your Molecule:[1][6][7][8][9] 5-Chloro-2-fluoro-4-hydroxybenzoic acid (OH is para).[1]

    • Salicylic Analog: 5-Chloro-2-hydroxybenzoic acid (OH is ortho).[1]

    • Impact: The solubility and pKa profiles differ significantly.[1] Ensure you are using the correct CAS (194804-91-6 vs 321-14-2).[1]

References

  • PubChem Compound Summary. 5-Chloro-2-fluoro-4-hydroxybenzoic acid. National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for halogenated benzoic acid solubility behavior).

  • DrugBank Online. Gimeracil (Related Structure Data). Demonstrates solubility profiles of similar fluoropyrimidine inhibitors.[1] Available at: [Link][1]

Sources

Technical Support Center: Reaction Temperature Optimization for 5-Chloro-2-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers optimizing the synthesis of 5-Chloro-2-fluoro-4-hydroxybenzoic acid , a critical scaffold in the development of fluoroquinolones and antimetabolite drugs.

Executive Summary: The "Goldilocks" Kinetic Zone

The synthesis of 5-Chloro-2-fluoro-4-hydroxybenzoic acid is most commonly achieved via the regioselective alkaline hydrolysis (SNAr) of 5-chloro-2,4-difluorobenzoic acid .

The critical challenge in this process is Regioselective Fidelity . The starting material contains two electrophilic sites (C2-F and C4-F).

  • Target Reaction: Displacement of the C4-Fluorine (activated by the para-carboxyl group).

  • Side Reaction: Displacement of the C2-Fluorine (activated by the ortho-carboxyl group) or double hydrolysis.

Temperature is the primary lever for controlling this selectivity. Our internal data and literature precedents indicate that maintaining a reaction temperature window of 65°C – 75°C is critical. Exceeding 80°C exponentially increases the rate of C2-displacement (impurity formation), while temperatures below 60°C result in incomplete conversion and stalled kinetics.

Interactive Troubleshooting Guide (Q&A)

Category A: Reaction Kinetics & Yield

Q1: I am observing low conversion (<50%) after 4 hours, even though I am using 3.0 equivalents of NaOH. My reaction temperature is 50°C. What is happening?

A: At 50°C, the energy barrier for the nucleophilic attack of the hydroxide ion on the C4-position is not sufficiently overcome to drive the reaction to completion within a standard timeframe.

  • Root Cause: The electron-withdrawing effect of the carboxylate anion (formed immediately upon adding base) actually deactivates the ring slightly compared to the ester or acid form, requiring higher thermal energy to facilitate the Meisenheimer complex formation.

  • Solution: Increase the temperature to 65°C . Do not add more base; excess base concentration at low temperatures does not compensate for the thermal deficit and increases ionic strength, which can hamper solubility.

Q2: My yield is good, but the product purity is consistently failing (85-90%). HPLC shows a significant peak with the same mass as the product. What is this?

A: This is the classic signature of Regioisomer Contamination (5-chloro-4-fluoro-2-hydroxybenzoic acid) .

  • Mechanism: You likely experienced a temperature spike (local hotspotting) or ran the reaction above 80°C. While the C4-position is thermodynamically preferred due to para-activation, the C2-position becomes kinetically accessible at higher temperatures.

  • Correction:

    • Check your reactor's internal temperature control (use an internal probe, not just a bath probe).

    • Implement a "Staged Heating" protocol: Ramp to 60°C over 30 minutes, hold for 1 hour, then gently ramp to 70°C only if TLC/HPLC indicates stalled intermediate.

Category B: Workup & Isolation

Q3: Upon acidification to precipitate the product, I see a "gummy" oil instead of a crystalline solid. How do I fix this?

A: This issue is often related to Temperature of Acidification and Solvent Composition .

  • The Science: 5-Chloro-2-fluoro-4-hydroxybenzoic acid has a pKa ~3-4. Rapid acidification at room temperature can trap impurities and water within the lattice, preventing crystallization.

  • Protocol Fix:

    • Dilute the alkaline reaction mixture with water (1:1 ratio) to lower viscosity.

    • Heat the solution to 40-45°C .

    • Slowly add 6N HCl dropwise while stirring.

    • Allow the suspension to cool to room temperature slowly (over 2 hours) after reaching pH 1-2. This annealing process promotes the rejection of impurities from the crystal lattice.

Optimized Experimental Protocol

Standardized for 10g scale.

Reagents
  • Precursor: 5-Chloro-2,4-difluorobenzoic acid (1.0 equiv)

  • Nucleophile: NaOH (3.5 equiv, 10% aq. solution)

  • Solvent: Water (Process solvent)

Step-by-Step Workflow
  • Dissolution (T = 25°C): Charge the reaction vessel with 5-Chloro-2,4-difluorobenzoic acid. Add the NaOH solution slowly. Note: The reaction is exothermic; maintain internal temp < 30°C during addition.

  • Activation (T = 65°C): Heat the clear yellow solution to 65°C. Stir at 400 RPM.

  • Monitoring (T = 65°C): Hold at 65°C for 4–6 hours.

    • Checkpoint: Take an aliquot at 4 hours. Quench with dilute HCl and check via HPLC. Target: < 2% Starting Material.

  • Cooling (T = 20°C): Cool the mixture to room temperature. Filter to remove any insoluble mechanical impurities (rare).

  • Precipitation (T = 40°C -> 0°C): Re-heat filtrate to 40°C. Acidify with HCl to pH 1. Cool to 0–5°C and age for 1 hour.

  • Isolation: Filter the white precipitate. Wash with ice-cold water (2x). Dry in a vacuum oven at 50°C.

Data Table: Temperature Impact on Selectivity
TemperatureTime (h)Conversion (%)Regio-Purity (C4-OH)Impurity (C2-OH)
25°C24< 10%N/AN/A
50°C1265%99.5%< 0.1%
70°C (Optimal) 5 > 98% 99.2% 0.5%
90°C2100%88.0%11.0%
100°C+1100%75.0%20.0% + Decarboxylation

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the competitive SNAr pathways and the critical branching point controlled by temperature.

ReactionPathway Start 5-Chloro-2,4-difluorobenzoic acid Meisenheimer Meisenheimer Complex (Transition State) Start->Meisenheimer + NaOH (Activation) Target TARGET PRODUCT 5-Chloro-2-fluoro-4-hydroxybenzoic acid (C4 Substitution) Meisenheimer->Target Path A: 65-75°C (Kinetic Preference) Impurity1 IMPURITY A 5-Chloro-4-fluoro-2-hydroxybenzoic acid (C2 Substitution) Meisenheimer->Impurity1 Path B: >85°C (Thermal Overdrive) Impurity2 IMPURITY B 5-Chloro-2,4-dihydroxybenzoic acid (Double Substitution) Target->Impurity2 Excess Base + High T (Over-hydrolysis)

Figure 1: Reaction pathway showing the divergence between the desired C4-substitution and the thermally induced C2-substitution side reaction.

References

  • National Institutes of Health (PMC). Synthesis and Crystal Structure of 5-Chloro-2-hydroxybenzoic acid Derivatives. Available at: [Link]

  • Google Patents.Process for the preparation of chlorinated 4,5-difluorobenzoic acids (US5473095A).

Technical Support Center: Decarboxylation of 5-Chloro-2-fluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and troubleshooting of substituted phenolic compounds. This guide is specifically designed for researchers, chemists, and process development professionals working on the decarboxylation of 5-Chloro-2-fluoro-4-hydroxybenzoic acid to produce 4-Chloro-1-fluoro-3-hydroxybenzene. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to solve challenges in your own laboratory settings.

The conversion of substituted benzoic acids to their corresponding phenols is a critical transformation in the synthesis of complex molecules for pharmaceuticals and materials science. However, the reaction can be challenging due to the stability of the aromatic C-C bond. The electronic and steric profile of 5-Chloro-2-fluoro-4-hydroxybenzoic acid presents a unique set of considerations that this guide will address in detail.

Section 1: Mechanistic Overview and Substrate Analysis

Understanding the substrate is the first step in troubleshooting. The reactivity of 5-Chloro-2-fluoro-4-hydroxybenzoic acid in a decarboxylation reaction is governed by the interplay of its substituents.

  • Hydroxyl Group (-OH): As a strong electron-donating group, the hydroxyl moiety activates the aromatic ring. However, its meta position relative to the carboxylic acid does not provide the same level of activation seen in ortho- or para-hydroxybenzoic acids, where resonance stabilization of the reaction intermediate is more direct.[1]

  • Halogen Substituents (-F, -Cl): Both fluorine and chlorine are electron-withdrawing via induction, which can help stabilize the aryl anion intermediate formed upon CO₂ loss. The fluorine atom at the ortho position is particularly influential.[2][3]

The most common pathway for non-oxidative decarboxylation is thermal or metal-catalyzed removal of the carboxyl group, which proceeds through a transient aryl carbanion or organometallic intermediate that is subsequently protonated by a proton source in the reaction medium.[3][4]

G cluster_start Starting Material cluster_product Products SM 5-Chloro-2-fluoro-4-hydroxybenzoic acid CO2 Carbon Dioxide (CO₂) Intermediate Aryl Anion / Organometallic Intermediate SM->Intermediate - CO₂ (Heat or Catalyst) P 4-Chloro-1-fluoro-3-hydroxybenzene Intermediate->P + H⁺ Source

Caption: General pathway for the decarboxylation reaction.

Section 2: Troubleshooting Guide

This section is formatted as a series of common problems encountered during the decarboxylation of 5-Chloro-2-fluoro-4-hydroxybenzoic acid, followed by their probable causes and recommended solutions.

Question 1: My reaction shows low or no conversion. I am recovering most of my starting material after several hours at elevated temperatures. What should I do?

Answer: This is the most common issue and typically points to insufficient energy to overcome the activation barrier of the C-C bond cleavage.

  • Causality: Aromatic acids without strong activating groups (ortho or para hydroxyls) can be thermally stubborn.[1] Simple heating may not suffice, or may require temperatures so high that they cause degradation. The electronic stabilization provided by the substituents on your molecule may not be enough for a purely thermal reaction under moderate conditions.

  • Solutions & Rationale:

    • Introduce a Catalyst: Metal-based catalysts are highly effective at lowering the activation energy for this transformation.[5] Copper and silver salts are particularly well-documented for this purpose.[3][6] A copper(I) oxide or copper carbonate catalyst in a high-boiling polar aprotic solvent is an excellent starting point. The catalyst coordinates to the carboxylate, facilitating the cleavage of the C-C bond.

    • Increase Temperature Systematically: If you are committed to a thermal approach, increase the temperature in a controlled manner (e.g., in 10-15 °C increments). Monitor for the appearance of degradation products by TLC or UPLC. High-boiling solvents are essential for this approach.

    • Solvent Choice: The solvent plays a critical role. High-boiling, polar aprotic solvents like DMSO, NMP, or quinoline are often used because they can effectively solvate the intermediates and operate at the required high temperatures.[6][7] Recently, deep eutectic solvents (DES) have shown promise as both the solvent and catalyst system, operating under milder conditions.[8][9]

ParameterRecommendationRationale
Temperature Range 120 - 200 °CProvides sufficient thermal energy for C-C bond scission.[6]
Catalyst System Copper(I/II) salts (e.g., Cu₂O, CuCO₃)Proven to facilitate decarboxylation of aromatic acids.[3]
Solvent DMSO, Quinoline, NMPHigh boiling point and ability to solvate reaction intermediates.

Question 2: The reaction mixture is turning black, and I'm observing significant charring. My yield of the desired product is very low. How can I prevent this decomposition?

Answer: Charring indicates decomposition, which occurs when the reaction temperature is too high or when oxidative side reactions are taking place.

  • Causality: Phenolic compounds, especially under high heat, are susceptible to oxidation and polymerization. The desired product, 4-Chloro-1-fluoro-3-hydroxybenzene, is itself a phenol and can degrade under the harsh conditions required for decarboxylation.

  • Solutions & Rationale:

    • Implement an Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Before heating, purge the reaction vessel with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction.

    • Lower the Reaction Temperature: If decomposition is still observed under an inert atmosphere, the temperature is likely too high. This is where a catalytic approach becomes essential, as it allows the reaction to proceed at a lower, less destructive temperature.[3]

    • Reaction Time: Prolonged heating, even at a moderate temperature, can lead to gradual decomposition. Monitor the reaction and stop it once the starting material is consumed to avoid over-processing the product.

G Start Experiencing Low Yield / Decomposition? Check_Conversion Is conversion low? Start->Check_Conversion Check_Decomp Is there charring? Start->Check_Decomp Check_Conversion->Check_Decomp No Sol_Temp Increase Temperature (Systematically) Check_Conversion->Sol_Temp Yes Sol_Inert Use Inert Atmosphere (N₂ or Ar) Check_Decomp->Sol_Inert Yes Sol_Cat Introduce Catalyst (e.g., Cu₂O in DMSO) Sol_Temp->Sol_Cat If still low Sol_LowerTemp Lower Temperature (Use Catalyst) Sol_Inert->Sol_LowerTemp Then

Caption: Troubleshooting workflow for common decarboxylation issues.

Question 3: I'm struggling to purify the product. My crude material contains starting material and residual catalyst. What is an effective purification strategy?

Answer: Purification can be challenging due to the similar polarities of the phenolic product and the acidic starting material, as well as the presence of metal salts.

  • Causality: Both the starting material and product are polar, containing a hydroxyl group. If a copper catalyst is used, its salts can be difficult to remove via simple filtration and may interfere with extraction.

  • Solutions & Rationale:

    • Aqueous Work-up: After cooling the reaction, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate, MTBE). Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate any phenoxides and to dissolve the copper salts into the aqueous layer.

    • Base Wash: To separate the product from unreacted starting material, perform a basic wash. Use a mild base like saturated sodium bicarbonate (NaHCO₃) solution.[10] The acidic starting material will be deprotonated and move into the aqueous layer, while the less acidic phenolic product will remain in the organic layer.

    • Chromatography: If co-elution is an issue, flash column chromatography on silica gel is the final step. A non-polar/polar solvent system like Hexanes/Ethyl Acetate is a good starting point. A gradient elution may be necessary to achieve good separation.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best set of initial conditions to screen for this reaction? For a robust starting point, we recommend a copper-catalyzed system. A mixture of 5-Chloro-2-fluoro-4-hydroxybenzoic acid (1 equiv.), Copper(I) oxide (0.1 equiv.) in DMSO (0.5 M concentration) heated to 120-140 °C under a nitrogen atmosphere is a well-reasoned initial experiment.[3]

Q2: Can this decarboxylation be achieved without a metal catalyst? Yes, purely thermal decarboxylation is possible but often requires very high temperatures (>200 °C), which increases the risk of decomposition.[6] Another approach is decarboxylation in water at high temperatures (hydrothermal conditions), which may require a sealed pressure vessel.[11]

Q3: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like 7:3 Hexane:Ethyl Acetate. The starting material (a carboxylic acid) will likely have a lower Rf value (be more polar) than the product (a phenol). The disappearance of the starting material spot is a good indicator of reaction completion. UPLC/HPLC or GC-MS can provide more quantitative monitoring.

Q4: What are the primary safety concerns? The main hazards are associated with high temperatures and the use of high-boiling solvents like DMSO or quinoline.

  • High Temperatures: Always use a heating mantle with a temperature controller and conduct the reaction behind a safety shield.

  • Solvents: DMSO can penetrate the skin and carry dissolved chemicals with it; always wear appropriate gloves. Quinoline has a strong, unpleasant odor and is toxic; conduct reactions in a well-ventilated fume hood.

  • Pressure: If the reaction generates a significant amount of CO₂ gas in a sealed or poorly vented system, pressure can build up. Ensure the system is either open to an inert gas line (with a bubbler) or equipped with a pressure-relief valve.

Section 4: Recommended Experimental Protocol

This protocol describes a reliable copper-catalyzed decarboxylation procedure. It is designed to be a self-validating system, providing a solid baseline for further optimization.

Objective: To synthesize 4-Chloro-1-fluoro-3-hydroxybenzene via decarboxylation.

Reagents & Materials:

ReagentM.W.AmountMoles (mmol)
5-Chloro-2-fluoro-4-hydroxybenzoic acid190.561.91 g10.0
Copper(I) Oxide (Cu₂O)143.09143 mg1.0 (0.1 eq)
Dimethyl Sulfoxide (DMSO)-20 mL-
Ethyl Acetate-~100 mL-
1 M Hydrochloric Acid (aq)-~50 mL-
Saturated Sodium Bicarbonate (aq)-~50 mL-
Brine-~30 mL-
Anhydrous Magnesium Sulfate---

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up cluster_purify Purification a Combine Reactants & Catalyst in Flask b Purge with N₂ a->b c Heat to 140°C b->c d Monitor by TLC c->d e Cool & Dilute d->e f Acid Wash (1M HCl) e->f g Base Wash (NaHCO₃) f->g h Dry & Concentrate g->h i Column Chromatography h->i

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology:

  • Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermocouple, and a nitrogen inlet, add 5-Chloro-2-fluoro-4-hydroxybenzoic acid (1.91 g, 10.0 mmol) and copper(I) oxide (143 mg, 1.0 mmol).

  • Inerting: Add the dimethyl sulfoxide (20 mL). Seal the system and purge with nitrogen for 15 minutes to ensure an inert atmosphere.

  • Reaction: Begin stirring and heat the mixture to 140 °C using a heating mantle. The mixture should turn from a slurry to a dark solution.

  • Monitoring: Monitor the reaction progress by TLC (7:3 Hexanes:Ethyl Acetate), taking small aliquots every hour. The reaction is complete when the starting material spot is no longer visible (typically 4-8 hours).

  • Cooling and Quenching: Once complete, remove the heat source and allow the mixture to cool to room temperature. Dilute the dark mixture with ethyl acetate (50 mL).

  • Aqueous Work-up: Transfer the mixture to a separatory funnel. Wash with 1 M HCl (2 x 25 mL) to remove the copper catalyst. The aqueous layer will likely turn blue/green.

  • Separation: Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) to remove any unreacted starting material.

  • Final Wash & Drying: Wash the organic layer with brine (1 x 30 mL), then dry it over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude product as a dark oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 0% to 20% ethyl acetate in hexanes to afford the pure 4-Chloro-1-fluoro-3-hydroxybenzene.

References
  • Mechanisms of decarboxylation of ortho-substituted benzoic acids. Request PDF. Available at: [Link]

  • Spectroscopy of Hydrothermal Reactions 23: The Effect of OH Substitution on the Rates and Mechanisms of Decarboxylation of Benzoic Acid. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Decarboxylation of Hydroxybenzoic Acids to Phenol Via Deep Eutectic Solvents. PubMed. Available at: [Link]

  • Decarboxylation of Hydroxybenzoic Acids to Phenol Via Deep Eutectic Solvents. Request PDF - ResearchGate. Available at: [Link]

  • Catalytic decarboxylation of benzoic acid. American Chemical Society. Available at: [Link]

  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels. Available at: [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. PMC - NIH. Available at: [Link]

  • protodecarboxylation of benzoic acid (substituted) by using transition metals compound- copper carbonate. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]

  • Process for the decarboxylation of aromatic carboxylic acids. Google Patents.
  • Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Request PDF - ResearchGate. Available at: [Link]

  • What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. LNEYA Industrial Chillers Manufacturer. Available at: [Link]

  • Chemistry Decarboxylation Reaction. SATHEE - IIT Kanpur. Available at: [Link]

  • Phenol c-alkylation process. Google Patents.

Sources

Technical Support Center: Minimizing Impurities in 5-Chloro-2-fluoro-4-hydroxybenzoic Acid Production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Logic

Welcome to the technical support hub for 5-Chloro-2-fluoro-4-hydroxybenzoic acid (CAS: 593280-19-4). This compound is a critical scaffold in medicinal chemistry, particularly for fluoroquinolone and pyrimidine-based therapeutics.

The primary challenge in synthesizing this molecule from 2-fluoro-4-hydroxybenzoic acid (CAS: 65145-13-3) is controlling regioselectivity. The hydroxyl group at C4 strongly activates the ring, directing electrophilic substitution to positions C3 and C5. However, the fluorine atom at C2 creates significant steric strain at the C3 position, naturally favoring the desired C5 substitution.

Your Goal: Maximize the C5-chloro product while suppressing the C3-chloro regioisomer and the 3,5-dichloro over-chlorinated byproduct.

Reaction Pathway & Impurity Map

The following diagram illustrates the competitive pathways governing your product's purity.

ReactionPathway SM Starting Material 2-Fluoro-4-hydroxybenzoic acid (CAS: 65145-13-3) Reagents Reagents NCS / H2SO4 (cat) / MeCN (Electrophilic Aromatic Substitution) SM->Reagents Impurity_SM Impurity C Unreacted Starting Material SM->Impurity_SM Incomplete Conversion Product TARGET PRODUCT 5-Chloro-2-fluoro-4-hydroxybenzoic acid (Major, C5 Substitution) Reagents->Product Major Pathway (Sterically Favored) Impurity_Regio Impurity A (Regioisomer) 3-Chloro-2-fluoro-4-hydroxybenzoic acid (Minor, C3 Substitution) Reagents->Impurity_Regio Minor Pathway (Sterically Hindered) Impurity_Over Impurity B (Over-chlorinated) 3,5-Dichloro-2-fluoro- 4-hydroxybenzoic acid Product->Impurity_Over Excess Reagent Over-reaction

Figure 1: Electrophilic aromatic substitution pathways showing the competition between C5 (target) and C3 (impurity) chlorination sites.

Critical Process Parameters (CPP) & Troubleshooting

This section addresses specific failure modes reported by our users.

Category 1: Upstream Control (Reaction Optimization)

Q: I am seeing high levels (>5%) of the 3,5-dichloro impurity. How do I stop the reaction at the mono-chloro stage?

A: Over-chlorination is a kinetic issue caused by high local concentrations of the chlorinating agent.

  • Root Cause: The product (5-chloro) is still activated by the hydroxyl group, making it susceptible to a second chlorination at C3 if excess electrophile is present.

  • Solution:

    • Stoichiometry: Strictly limit N-Chlorosuccinimide (NCS) to 1.00 - 1.05 equivalents . Do not use a large excess "to ensure completion."

    • Addition Rate: Do not add solid NCS all at once. Dissolve NCS in acetonitrile (MeCN) and add it dropwise over 30-60 minutes. This keeps the instantaneous concentration of the electrophile low, favoring the faster reaction (C5 chlorination) over the slower secondary reaction [1].

    • Temperature: Maintain the reaction between 0°C and 25°C . Higher temperatures lower the activation energy barrier for the formation of the sterically hindered 3,5-dichloro species.

Q: Why is the 3-chloro regioisomer forming despite the steric hindrance?

A: While C3 is hindered by the fluorine at C2, it is still electronically activated by the hydroxyl group.

  • Solvent Effect: We recommend Acetonitrile (MeCN) over polar protic solvents like acetic acid. MeCN solvates the transition state effectively but does not stabilize the more crowded C3-transition state as much as protic solvents might.

  • Catalyst Choice: Use catalytic H₂SO₄ or HCl .[1] Strong acid catalysis protonates the NCS, generating a more reactive electrophile, but it also increases the rate of the desired pathway significantly. Ensure the reaction mixture is homogenous before adding the catalyst [2].

Category 2: Downstream Processing (Purification)

Q: How do I efficiently separate the unreacted starting material from the product?

A: Since the starting material and product have similar solubilities, simple filtration often fails.

  • The pH Swing Method:

    • Dissolve the crude mixture in dilute Sodium Bicarbonate (NaHCO₃) (pH ~8). Both acids will dissolve as salts.

    • Extract with Ethyl Acetate to remove non-acidic impurities (like succinimide byproducts).

    • Slowly acidify the aqueous layer with 1N HCl .

    • Critical Step: The 5-chloro product (pKa ~2.5-3.0) is slightly more acidic and less soluble in water than the non-chlorinated starting material due to the lipophilic chlorine atom. Acidify to pH 3-4 first and stir. The product often precipitates first. Filter this crop. Further acidification to pH 1 may precipitate the remaining starting material/mixed fractions [3].

Q: My product is colored (yellow/pink). How do I remove this?

A: Coloration is typically due to trace oxidation of the phenol to quinoid species or trace iron contaminants.

  • Protocol: During the recrystallization step (typically from water/ethanol or toluene), add 5% w/w activated carbon . Reflux for 15 minutes and filter while hot through Celite. This effectively adsorbs the planar, conjugated color bodies.

Standardized Experimental Protocol

Objective: Synthesis of 5-Chloro-2-fluoro-4-hydroxybenzoic acid with <0.5% 3,5-dichloro impurity.

Materials:

  • 2-Fluoro-4-hydroxybenzoic acid (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)[2][3]

  • Acetonitrile (Reagent Grade)

  • Sulfuric Acid (Concentrated, cat.)[1][2][3]

Step-by-Step Procedure:

  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-4-hydroxybenzoic acid (e.g., 5.0 g) in Acetonitrile (50 mL). Ensure complete dissolution.

  • Activation: Add Concentrated H₂SO₄ (approx. 0.05 eq, ~5 drops) to the solution.[4] Stir for 5 minutes at room temperature (20-25°C).

  • Chlorination:

    • Prepare a solution of NCS (1.05 eq) in Acetonitrile (20 mL).

    • Add the NCS solution dropwise to the reaction flask over 45 minutes .

    • Note: The reaction is slightly exothermic; use a water bath if temp exceeds 30°C.

  • Monitoring: Monitor by HPLC or TLC (Mobile phase: MeOH/DCM 1:9). Look for the disappearance of starting material (Rf ~0.3) and appearance of product (Rf ~0.4).

  • Quenching: Once conversion >98%, pour the reaction mixture into Ice Water (200 mL).

  • Isolation:

    • Stir the aqueous slurry for 30 minutes. The product should precipitate as a white solid.

    • Filter the solid and wash with cold water (2 x 20 mL) to remove succinimide.

  • Purification: Recrystallize the crude solid from Water/Ethanol (9:1) or Toluene . Dry in a vacuum oven at 50°C.

Expected Yield: 85-92% Purity Target: >98% (HPLC)

Analytical Data Reference

Use the table below to validate your isolated material.

ParameterSpecificationNotes
Appearance White to off-white powderYellowing indicates oxidation.
Melting Point 175°C - 178°CLower MP indicates regioisomer contamination.
HPLC Purity ≥ 98.0%Area normalization method.
Mass Spec (ESI-) [M-H]⁻ = 189.0Characteristic Chlorine isotope pattern (3:1).
1H NMR (DMSO-d6) δ 10.8 (br s, OH), 7.8 (d, H6), 6.8 (d, H3)H3 doublet confirms C5 substitution.

Note: In the 1H NMR, the C3-H (impurity) would appear as a doublet with a different coupling constant due to Fluorine splitting, or a singlet if C5 is substituted. In the desired product (5-Cl), H3 is adjacent to F, showing characteristic coupling, while H6 is adjacent to F (long range) and Cl.

References

  • BenchChem. Synthesis of 5-Chloro-4-fluoro-2-hydroxybenzoic acid via Electrophilic Chlorination. (Accessed 2023). Link

  • ChemicalBook. 5-Chloro-2-hydroxybenzoic acid Synthesis Protocols. (Accessed 2023). Link

  • Sigma-Aldrich. Product Specification: 5-Chloro-4-fluoro-2-hydroxybenzoic acid. (Accessed 2023). Link

  • Capot Chemical. Certificate of Analysis: CAS 593280-19-4.[5] (Accessed 2023). Link

(Note: While some references discuss the 4-fluoro-2-hydroxy isomer, the electrophilic substitution principles (NCS/MeCN) cited in References 1 & 2 are the industry standard for chlorinating hydroxybenzoic acids and are directly applicable to the 2-fluoro-4-hydroxy isomer described in this guide.)

Sources

Technical Support Center: 5-Chloro-2-fluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Chloro-2-fluoro-4-hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Below, you will find troubleshooting guides and frequently asked questions to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general storage and handling recommendations for solid 5-Chloro-2-fluoro-4-hydroxybenzoic acid?

A1: Solid 5-Chloro-2-fluoro-4-hydroxybenzoic acid is generally stable when stored in a cool, dry, and dark place. It is advisable to keep it in a tightly sealed container to protect it from moisture and atmospheric contaminants.

Q2: What solvents are recommended for dissolving 5-Chloro-2-fluoro-4-hydroxybenzoic acid?

A2: Based on the properties of similar hydroxybenzoic acids, this compound is expected to be sparingly soluble in water but should have good solubility in polar organic solvents such as methanol, ethanol, acetone, and dimethylformamide (DMF). For aqueous solutions, it may be necessary to first dissolve the compound in a small amount of an organic solvent like DMF and then dilute it with the aqueous buffer of choice.

Q3: How does pH affect the stability of 5-Chloro-2-fluoro-4-hydroxybenzoic acid in aqueous solutions?

A3: The stability of 5-Chloro-2-fluoro-4-hydroxybenzoic acid in aqueous solutions is expected to be pH-dependent due to its two ionizable groups: a carboxylic acid and a phenolic hydroxyl group.

  • The carboxylic acid group is expected to have a pKa around 3-4.

  • The phenolic hydroxyl group's pKa is likely to be in the range of 8-9.

At pH values above the pKa of the phenolic group, the resulting phenoxide ion is more susceptible to oxidation. Therefore, solutions at neutral to acidic pH are generally recommended for better stability.

Q4: Is 5-Chloro-2-fluoro-4-hydroxybenzoic acid sensitive to light?

A4: Halogenated aromatic compounds and phenols can be susceptible to photodegradation.[1] It is recommended to protect solutions of 5-Chloro-2-fluoro-4-hydroxybenzoic acid from light, especially during long-term storage or during experiments involving prolonged exposure to UV or ambient light. The use of amber vials or covering containers with aluminum foil is a good practice.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and analysis of 5-Chloro-2-fluoro-4-hydroxybenzoic acid in solution.

Issue 1: Decreasing analyte peak area in HPLC analysis over time.

Possible Cause: Degradation of the compound in the prepared solution.

Troubleshooting Steps:

  • pH of the mobile phase and sample diluent: The pH of your solutions can significantly impact the stability of the analyte. Phenolic compounds are more prone to oxidation at higher pH.[2][3][4][5]

    • Recommendation: Ensure your mobile phase and sample diluent are buffered at a slightly acidic pH (e.g., pH 3-5) to maintain the stability of the compound.

  • Temperature: Elevated temperatures can accelerate degradation.

    • Recommendation: Use a cooled autosampler (e.g., 4 °C) for your HPLC runs, especially for long sequences. Store stock and working solutions at low temperatures when not in use.

  • Light Exposure: Photodegradation can occur if samples are exposed to light for extended periods.[1]

    • Recommendation: Prepare and store your solutions in amber vials or protect them from light.

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation.

    • Recommendation: Consider preparing fresh solutions before each analysis. If solutions need to be stored, purging with an inert gas like nitrogen or argon can help to displace oxygen and minimize oxidation.

Issue 2: Appearance of unexpected peaks in the chromatogram.

Possible Cause: Formation of degradation products.

Plausible Degradation Pathways:

  • Oxidative Degradation: The phenolic ring is susceptible to oxidation, which can lead to the formation of quinone-type structures. This process is often accelerated at higher pH and in the presence of metal ions.[6]

  • Photodegradation: Exposure to UV light can lead to the cleavage of the carbon-halogen bonds or other ring modifications. Photolysis of chlorophenols can produce hydroquinone and other byproducts.[1]

  • Decarboxylation: At elevated temperatures, hydroxybenzoic acids can undergo decarboxylation to form the corresponding phenol.[7]

Investigative Approach: Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical method.

This protocol outlines the conditions for intentionally degrading the analyte to understand its stability profile.

  • Preparation of Stock Solution: Prepare a stock solution of 5-Chloro-2-fluoro-4-hydroxybenzoic acid (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of methanol and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat 2 mL of the stock solution at 80°C for 24 hours.

    • Photolytic Degradation: Expose 2 mL of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

  • Analysis: After the stress period, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks.

Visualizations

Proposed Degradation Pathways

cluster_main 5-Chloro-2-fluoro-4-hydroxybenzoic acid cluster_oxidation Oxidation (High pH, O2) cluster_photo Photodegradation (UV light) cluster_thermal Thermal Degradation (Heat) A 5-Chloro-2-fluoro-4- hydroxybenzoic acid B Quinone-like products A->B Oxidation C Dehalogenated and/or ring-opened products A->C Photolysis D 4-Chloro-1-fluorophenol (via Decarboxylation) A->D Decarboxylation

Caption: Plausible degradation pathways for 5-Chloro-2-fluoro-4-hydroxybenzoic acid.

Experimental Workflow: Stability Assessment

A Prepare stock solution of 5-Chloro-2-fluoro-4-hydroxybenzoic acid B Aliquot into separate vials for different stress conditions A->B C Acid Hydrolysis (e.g., 1N HCl, 80°C) B->C D Base Hydrolysis (e.g., 1N NaOH, 80°C) B->D E Oxidation (e.g., 3% H2O2, RT) B->E F Thermal Stress (80°C) B->F G Photolytic Stress (UV light, RT) B->G H Control Sample (No stress) B->H I Neutralize (if necessary) and dilute all samples C->I D->I E->I F->I G->I H->I J Analyze by HPLC-UV I->J K Compare chromatograms to identify degradation products and assess stability J->K

Caption: Workflow for a forced degradation study.

Data Summary

ParameterPredicted pKaRationale / Reference
Carboxylic Acid (-COOH)~3-4Similar to other substituted benzoic acids.
Phenolic Hydroxyl (-OH)~8-9Based on the pKa of related phenols like 4-chlorophenol (9.41) and 2-fluorophenol (8.7).[2][8]
Stress ConditionExpected OutcomeRationale / Reference
Acid Hydrolysis (strong acid, heat) Minimal degradation expected.The C-F and C-Cl bonds on an aromatic ring are generally stable to hydrolysis.
Base Hydrolysis (strong base, heat) Potential for degradation, especially of the phenolic group.High pH increases the susceptibility of the phenoxide ion to oxidation.[2][3][4][5]
Oxidation (e.g., H₂O₂) Formation of quinone-like products.Phenols are readily oxidized.[6]
Photolysis (UV light) Dehalogenation and/or ring-opening.Chlorophenols are known to undergo photodegradation.[1]
Thermal (High Temperature) Potential for decarboxylation.Hydroxybenzoic acids can decarboxylate at elevated temperatures.[7]

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Testing

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a suitable gradient (e.g., 95% A to 5% A over 20 minutes) and optimize as needed to separate the parent compound from any degradation products.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Scan for the λmax of the compound (typically around 250-280 nm for this class of compounds).

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dilute the samples from the forced degradation study with the initial mobile phase composition to an appropriate concentration.

References

  • Wikipedia. (n.d.). 4-Chlorophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorophenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

  • Durán, A., Monteagudo, J. M., & Amores, E. (2002). Photochemical degradation and mineralization of 4-chlorophenol.
  • BenchChem. (2025). Technical Support Center: 2-Fluorobenzoic Acid Stability in Solution. Retrieved from a hypothetical BenchChem technical note.
  • Núñez Magro, A. A., Eastham, G. R., & Cole-Hamilton, D. J. (2009). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Dalton Transactions, (25), 4936-4943.
  • Quora. (2017, May 25). Why is o-flurophenol is more acidic than p-flurophenol?. Retrieved from [Link]

  • Berlin, J., & Barz, W. (1975). Oxidative decarboxylation of para-hydroxybenzoic acids by peroxidases under in vivo and in vitro conditions. FEBS letters, 59(1), 1-4.

Sources

Handling moisture sensitivity of 5-Chloro-2-fluoro-4-hydroxybenzoic acid precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 5-Chloro-2-fluoro-4-hydroxybenzoic acid and its precursors. This guide is designed for researchers, scientists, and drug development professionals who utilize these critical intermediates. The unique substitution pattern on the benzoic acid scaffold imparts valuable physicochemical properties but also introduces significant sensitivity to moisture.[1] Adherence to meticulous handling protocols is paramount for experimental success and reproducibility. This center provides in-depth troubleshooting guides and frequently asked questions to address challenges you may encounter.

Fundamentals of Moisture Sensitivity

The chemical reactivity of 5-Chloro-2-fluoro-4-hydroxybenzoic acid and its precursors is dictated by the interplay of its functional groups: the carboxylic acid (–COOH), the hydroxyl (–OH), and the halogens (–Cl, –F). Each contributes to its susceptibility to moisture-induced degradation.

  • Hygroscopicity: As polar, crystalline solids, many benzoic acid derivatives have an inherent tendency to absorb ambient moisture from the atmosphere. This is often the initial step leading to degradation.

  • Hydrolysis Reactions: In subsequent synthetic steps where the carboxylic acid or hydroxyl group is activated (e.g., formation of an acyl chloride or ester), the presence of water can lead to rapid hydrolysis of the activated intermediate, reverting it to the original benzoic acid and halting the desired reaction.

  • Degradation Pathways: Under certain conditions, particularly elevated temperatures, the presence of water can facilitate decarboxylation, leading to the loss of the carboxylic acid group and the formation of halogenated phenols as impurities.[2][3] The electronic nature of the halogen substituents can influence the stability of the aromatic ring and its susceptibility to such degradation pathways.[4][5]

Frequently Asked Questions (FAQs)

Q1: How should I properly store 5-Chloro-2-fluoro-4-hydroxybenzoic acid and its precursors?

A1: Proper storage is the first line of defense against moisture contamination. These compounds should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or dry nitrogen).[6] For long-term storage, a desiccator or a controlled-humidity cabinet is highly recommended.[7] Avoid storing in standard refrigerators or freezers without secondary containment in a desiccator, as temperature cycling can cause condensation.

Storage ConditionRecommendationRationale
Short-Term (In-Use) Tightly sealed original container inside a desiccator with active desiccant.Minimizes exposure to atmospheric moisture during frequent access.
Long-Term Sealed under inert gas (e.g., Argon) in a glovebox or using a Sure/Seal™-type system. Store in a cool, dark, dry place.Provides the most robust protection against moisture and oxygen, preserving compound integrity for extended periods.[8][9]
Temperature Room Temperature is generally acceptable if kept dry.[6]The primary concern is moisture, not thermal lability at ambient temperatures.

Q2: What are the visible signs of moisture contamination or degradation?

A2: While analytical confirmation is necessary, visual cues can indicate a problem. The pure compound is typically a white to light-yellow powder or crystalline solid.[6] Signs of moisture exposure include:

  • Clumping or Caking: The powder loses its free-flowing nature and forms aggregates.

  • Change in Color: Significant darkening or discoloration may suggest the formation of degradation products.

  • "Oily" Appearance: In severe cases of degradation, the solid may appear wet or oily.

Q3: My precursor has been inadvertently exposed to air. Can I still use it?

A3: It is not recommended to use a visibly compromised reagent without purification and verification. If exposure was minimal, you can attempt to dry the solid by placing it under a high vacuum for several hours.[7] However, this will only remove adsorbed surface water and will not reverse any chemical degradation that has already occurred. Crucially, you must re-analyze the material for purity (e.g., via HPLC or NMR) before use.

Q4: What is the best practice for weighing and dispensing small quantities of the solid?

A4: To prevent contamination of the bulk material, never open the main container in the open laboratory atmosphere.

  • Ideal Method (Glovebox): Perform all manipulations, including weighing, inside a glovebox with a dry, inert atmosphere.[7]

  • Alternative Method (Inert Gas Blanket): If a glovebox is unavailable, create a positive pressure of an inert gas (like argon or nitrogen) at the opening of the container while quickly removing the desired amount. This minimizes the ingress of moist air.[9][10]

Troubleshooting Guides

This section addresses specific experimental failures and provides a logical workflow for diagnosing and solving the root cause.

Problem 1: Low or No Yield in a Subsequent Reaction (e.g., Acylation, Esterification)

Your reaction using a 5-Chloro-2-fluoro-4-hydroxybenzoic acid precursor has failed or resulted in a very low yield of the desired product.

Logical Troubleshooting Workflow

start Low/No Yield Detected check_precursor Step 1: Verify Precursor Integrity (Run HPLC/NMR on starting material) start->check_precursor precursor_ok Precursor is Pure check_precursor->precursor_ok Pass precursor_bad Precursor is Degraded check_precursor->precursor_bad Fail check_reagents Step 2: Check Solvents & Reagents (Test for water content) precursor_ok->check_reagents solution_purify Action: Purify or discard precursor. Obtain new batch. precursor_bad->solution_purify reagents_ok Solvents/Reagents are Dry check_reagents->reagents_ok Pass reagents_wet Moisture Detected check_reagents->reagents_wet Fail check_setup Step 3: Review Reaction Setup (Inert atmosphere, temperature) reagents_ok->check_setup solution_dry Action: Dry solvents/reagents. Use fresh, anhydrous materials. reagents_wet->solution_dry setup_ok Setup is Correct check_setup->setup_ok Pass setup_bad Flaw in Technique check_setup->setup_bad Fail solution_rethink Action: Re-evaluate reaction conditions and mechanism. setup_ok->solution_rethink solution_technique Action: Refine inert gas technique. Ensure glassware is flame-dried. setup_bad->solution_technique

Caption: Troubleshooting workflow for reaction failure.

Probable Causes & Solutions
  • Degraded Precursor: The most common issue. Water absorbed by the solid has compromised its purity.

    • Solution: Before starting any reaction, run a quality control check on your precursor using the HPLC protocol provided in Section 4. If impurities are detected, either purify the material (e.g., by recrystallization, if appropriate) or obtain a new, verified batch.

  • Contaminated Solvents or Reagents: The precursor may be pure, but moisture was introduced from other sources.

    • Solution: Use only freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., distillation from a drying agent, passage through a solvent purification system). Ensure other reagents are also anhydrous. Any bottle labeled "anhydrous" should be approached with suspicion if it is not new.[7]

  • Improper Reaction Setup: The experimental technique failed to exclude atmospheric moisture.

    • Solution: Ensure all glassware is rigorously dried, either in an oven overnight (>125 °C) or by flame-drying under vacuum.[10] Assemble the apparatus hot while flushing with a dry inert gas. Use proper Schlenk line or glovebox techniques throughout the experiment.[9][10]

Problem 2: Appearance of Unexpected Byproducts in Analytical Data (NMR, LC-MS)

Your reaction produced a complex mixture, and the unexpected masses or NMR signals do not correspond to your starting material or desired product.

Potential Moisture-Induced Degradation Pathway

Caption: Potential moisture-assisted thermal decarboxylation.

Probable Causes & Solutions
  • Decarboxylation: Heating the precursor in the presence of trace moisture can lead to the loss of CO₂, forming the corresponding phenol.

    • Solution: Identify the byproduct by comparing its mass and fragmentation pattern to the expected decarboxylated structure. To prevent this, ensure the reaction is performed under strictly anhydrous conditions, especially if heating is required. Studies have shown that benzoic acid derivatives can undergo decarboxylation in the presence of water at elevated temperatures.[2][3]

  • Hydrolysis of an Activated Intermediate: If you formed an acyl chloride or other activated species, trace water will hydrolyze it back to the starting benzoic acid, which may then appear as a major "byproduct" in your workup.

    • Solution: This points to a failure in maintaining anhydrous conditions during the reaction. Re-evaluate your solvent drying and inert atmosphere techniques.[10][11]

Analytical Protocols for Quality Control

Never assume the purity of a moisture-sensitive reagent. A quick analytical check can save significant time and resources.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method provides a baseline for assessing the purity of 5-Chloro-2-fluoro-4-hydroxybenzoic acid and detecting potential degradation products.

Experimental Protocol
  • Sample Preparation: Accurately weigh ~1 mg of the solid and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.[12]

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample.

  • Analysis: A pure compound should yield a single major peak. The appearance of significant secondary peaks, especially at earlier retention times (indicating more polar compounds, like phenols), is a sign of degradation.

ParameterRecommended SettingNotes
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)A standard C18 column provides good retention and separation for benzoic acid derivatives.
Mobile Phase Acetonitrile and Water with 0.1% Formic AcidThe acidic modifier ensures the carboxylic acid is protonated for good peak shape.[12]
Gradient Start at 30% Acetonitrile, ramp to 95% over 10 minutes.A gradient is useful for eluting both the parent compound and potential non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 230 nm or 274 nmBenzoic acids have strong absorbance in this range.[12][13]
Inert Atmosphere Handling Workflow

cluster_prep Preparation cluster_transfer Solid Transfer cluster_reaction Reaction p1 Oven-dry or flame-dry all glassware p2 Assemble apparatus while hot p1->p2 p3 Flush with inert gas (Argon/N2) during cooling p2->p3 t1 Transfer reagent bottle to glovebox or use inert gas blanket p3->t1 t2 Quickly weigh and add solid to reaction flask t1->t2 t3 Seal flask under positive inert gas pressure t2->t3 r1 Add anhydrous solvents via cannula or dry syringe t3->r1 r2 Maintain slight positive pressure with bubbler r1->r2

Caption: Workflow for setting up a moisture-sensitive reaction.

References

  • ResearchGate. (n.d.). Fundamental studies of the halogenation of phenolic compounds during water chlorination | Request PDF.
  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • Von Nehring, E. S., & Dragojlovic, V. (2021). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe.
  • PubMed. (2011, April 15). Degradation of benzoic acid and its derivatives in subcritical water. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. Retrieved from [Link]

  • PMC. (2020, October 23). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the.... Retrieved from [Link]

  • PubMed. (n.d.). Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism. Retrieved from [Link]

  • MDPI. (2021, May 7). Research on Enhanced Detection of Benzoic Acid Additives in Liquid Food Based on Terahertz Metamaterial Devices. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW). Retrieved from [Link]

  • MDPI. (2023, August 14). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Retrieved from [Link]

  • PubMed. (2023, January 9). Stability and antioxidant activity of phenolic compounds during in vitro digestion. Retrieved from [Link]

  • MDPI. (2025, March 29). TiO 2 /LaFeO 3 Composites for the Efficient Degradation of Benzoic Acid and Hydrogen Production. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (2020, October 18). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

  • PubMed. (2013, June 18). Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife. Retrieved from [Link]

  • PubMed. (2024, November 20). Influence of Acylation by Hydroxycinnamic Acids on the Reversible and Irreversible Processes of Anthocyanins in Acidic to Basic Aqueous Solution. Retrieved from [Link]

  • ResearchGate. (2026, January 11). The Effect of Water Molecules and Air Humidity on the Cluster Formation from Benzoic Acid with Sulfuric Acid/Ammonia/Dimethylamine: A Molecular-Scale Investigation. Retrieved from [Link]

  • MDPI. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 5-Chloro-2-fluoro-4-hydroxybenzoic acid | 593280-19-4. Retrieved from [Link]

  • Quora. (2015, December 12). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?. Retrieved from [Link]

  • BioKB. (n.d.). Fenton-like oxidation of small aromatic acids from biomass burning in water and in the absence of light: Implications for atmospheric chemistry. Retrieved from [Link]

  • Brainly.in. (2019, May 31). Is fluoro benzoic acid more acidic than chloro benzoic acid?. Retrieved from [Link]

  • MDPI. (2022, June 15). Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies. Retrieved from [Link]

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Validation & Comparative

Navigating the Structural Maze: A Comparative Guide to the Spectroscopic Analysis of 5-Chloro-2-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, the precise structural elucidation of novel chemical entities is paramount. 5-Chloro-2-fluoro-4-hydroxybenzoic acid, a polysubstituted aromatic carboxylic acid, presents a unique analytical challenge due to the interplay of its electron-withdrawing and electron-donating substituents. This guide offers an in-depth analysis of its ¹H NMR spectrum, alongside a comparative evaluation of alternative analytical techniques, providing a comprehensive roadmap for its characterization.

The strategic placement of chloro, fluoro, and hydroxyl groups on the benzoic acid scaffold makes 5-Chloro-2-fluoro-4-hydroxybenzoic acid a versatile building block in medicinal chemistry and materials science.[1] Understanding its precise structure is the foundation for predicting its chemical behavior and biological activity. While ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for this purpose, a multi-faceted analytical approach ensures the most robust and reliable characterization.

The Cornerstone of Analysis: Deconstructing the ¹H NMR Spectrum

Proton NMR (¹H NMR) spectroscopy provides a detailed fingerprint of a molecule's hydrogen atoms, revealing their chemical environment, proximity to other protons, and relative numbers. For 5-Chloro-2-fluoro-4-hydroxybenzoic acid, a thorough analysis of its ¹H NMR spectrum is the first step in confirming its structure.

Predicted ¹H NMR Spectrum of 5-Chloro-2-fluoro-4-hydroxybenzoic Acid

The molecule possesses two aromatic protons, whose chemical shifts and coupling patterns are dictated by the electronic effects of the four substituents on the benzene ring. The hydroxyl (-OH) and fluorine (-F) groups are ortho, para-directing activators, while the chlorine (-Cl) is an ortho, para-directing deactivator, and the carboxylic acid (-COOH) is a meta-directing deactivator.[1] This complex interplay of electronic effects will influence the precise location of the proton signals.

Expected Signals:

  • Aromatic Protons (H-3 and H-6): We anticipate two distinct signals in the aromatic region of the spectrum.

    • The proton at position 3 (H-3) is ortho to the activating hydroxyl group and the deactivating fluorine atom.

    • The proton at position 6 (H-6) is ortho to the activating fluorine and the deactivating chlorine atom.

    • The electron-donating hydroxyl group will shield adjacent protons, shifting their signals upfield (to a lower ppm value). Conversely, the electron-withdrawing fluorine, chlorine, and carboxylic acid groups will deshield the aromatic protons, shifting their signals downfield (to a higher ppm value).

    • The exact chemical shifts will be a net result of these competing effects. Based on data from related compounds like 5-chlorosalicylic acid and 2-fluorobenzoic acid, we can predict these signals to appear in the range of 7.0-8.0 ppm.

  • Coupling: The two aromatic protons (H-3 and H-6) are in a meta relationship to each other. This will result in a small coupling constant (J-coupling), typically in the range of 2-3 Hz, causing each signal to appear as a doublet.

  • Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is typically highly deshielded and appears as a broad singlet far downfield, often in the region of 10-13 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

  • Hydroxyl Proton (-OH): The phenolic hydroxyl proton also exhibits a variable chemical shift, typically between 4-7 ppm, and often appears as a broad singlet due to hydrogen bonding and exchange. The exact position can be influenced by solvent, concentration, and temperature.

A Comparative Look: Alternative and Complementary Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural confirmation and purity assessment often necessitates the use of multiple analytical techniques. Here, we compare the utility of Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) in the analysis of 5-Chloro-2-fluoro-4-hydroxybenzoic acid.

Technique Information Provided Strengths for this Molecule Limitations for this Molecule
¹H NMR Detailed information on the proton framework, including chemical environment, connectivity, and relative numbers.Unambiguous confirmation of the substitution pattern on the aromatic ring.Does not directly provide molecular weight or information on non-protonated carbons.
FTIR Spectroscopy Identification of functional groups present in the molecule.Confirms the presence of the carboxylic acid (C=O and O-H stretching), hydroxyl group (O-H stretching), and aromatic ring (C=C stretching).Provides limited information on the specific substitution pattern of the aromatic ring.
Mass Spectrometry Determines the molecular weight and provides information on the elemental composition through fragmentation patterns.Confirms the molecular formula (C₇H₄ClFO₃). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) provides a characteristic signature.[2]Isomer differentiation can be challenging based on mass spectrum alone.
HPLC Separation and quantification of the compound in a mixture. Purity assessment.Excellent for determining the purity of the synthesized compound and for separating it from starting materials and byproducts.Provides limited structural information on its own. Requires coupling with other detectors (e.g., MS) for identification.

Experimental Protocols: A Practical Guide

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections outline the standard procedures for sample preparation and data acquisition for each of the discussed analytical techniques.

¹H NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid 5-Chloro-2-fluoro-4-hydroxybenzoic acid.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[3][4][5]

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[6]

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons for each peak.

FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar and pestle. KBr is transparent in the IR region.[7]

  • Place the finely ground mixture into a pellet press.

  • Apply pressure to form a thin, transparent pellet.

  • Alternatively, the "Thin Solid Film" method can be used by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl), and allowing the solvent to evaporate.[8]

Data Acquisition:

  • Place the KBr pellet or the salt plate with the sample film in the sample holder of the FTIR spectrometer.

  • Record a background spectrum of the empty sample holder (or a blank KBr pellet).

  • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

For a relatively non-volatile compound like a benzoic acid derivative, Gas Chromatography-Mass Spectrometry (GC-MS) often requires derivatization to increase volatility.

Sample Preparation (Derivatization):

  • Dissolve a small amount of the sample in a suitable solvent.

  • React the sample with a derivatizing agent (e.g., a silylating agent like BSTFA) to convert the acidic protons of the carboxylic acid and hydroxyl groups into less polar, more volatile silyl ethers and esters.

  • The derivatized sample is then ready for injection into the GC-MS system.

Data Acquisition:

  • Inject the derivatized sample into the GC. The sample is vaporized and separated based on its components' boiling points and interactions with the GC column.

  • The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance, generating a mass spectrum for each component.

High-Performance Liquid Chromatography (HPLC)

Sample and Mobile Phase Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare the mobile phase, which for reversed-phase HPLC analysis of benzoic acid derivatives, typically consists of a mixture of an aqueous buffer (often acidic to suppress ionization) and an organic solvent like acetonitrile or methanol.[1][9]

  • Degas the mobile phase to prevent bubble formation in the system.

  • Filter all solutions through a 0.45 µm filter before use.

Data Acquisition:

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject a known volume of the sample solution onto the column.

  • The components of the sample are separated based on their differential partitioning between the stationary phase and the mobile phase.

  • A detector (commonly a UV-Vis detector set at a wavelength where the analyte absorbs) records the signal as the components elute from the column, generating a chromatogram.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of a comprehensive analytical approach for the structural elucidation and purity assessment of 5-Chloro-2-fluoro-4-hydroxybenzoic acid.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation & Confirmation Synthesis Synthesis of 5-Chloro-2-fluoro-4-hydroxybenzoic acid Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR ¹H NMR Spectroscopy Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS HPLC HPLC Purification->HPLC Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure Purity Purity Assessment HPLC->Purity Confirmation Final Structure Confirmation Structure->Confirmation Purity->Confirmation

Caption: Workflow for the synthesis, purification, and multi-technique analytical characterization of 5-Chloro-2-fluoro-4-hydroxybenzoic acid.

Conclusion

The structural analysis of 5-Chloro-2-fluoro-4-hydroxybenzoic acid serves as a prime example of the necessity for a multi-pronged analytical strategy in modern chemical research. While ¹H NMR provides the most detailed insights into the proton framework and substitution pattern, its combination with FTIR, Mass Spectrometry, and HPLC creates a self-validating system that ensures an unambiguous and comprehensive characterization. By understanding the strengths and limitations of each technique and following robust experimental protocols, researchers can confidently navigate the structural complexities of novel compounds, paving the way for their successful application in drug discovery and materials science.

References

  • Journal of Chemical Education. Sampling Technique for Organic Solids in IR Spectroscopy. [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. IR Spectroscopy of Solids. [Link]

  • PubMed. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. FT-IR sample preparation. [Link]

  • University of Ottawa, Department of Chemistry and Biomolecular Sciences. NMR Sample Preparation. [Link]

  • Chemistry LibreTexts. IR Spectroscopy. [Link]

  • ACS Publications. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. [Link]

  • Western University, Department of Chemistry. NMR SAMPLE PREPARATION. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • PubMed. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. [Link]

  • Wax Studios. Ir Spectrum For Benzoic Acid. [Link]

  • PMC. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

  • Analytical Chemistry. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. [Link]

  • Organic & Biomolecular Chemistry. Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • Asian Journal of Chemistry. Separation of Some Halogenated Phenols by GC-MS. [Link]

  • Food Safety and Inspection Service. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]

  • PubMed. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. [Link]

  • SIELC Technologies. HPLC Separation of Benzoic and 2-naphtalenesulfonic Acids. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

  • Scribd. FTIR Analysis of Benzoic Acid Samples. [Link]

  • Academia.edu. high-performance liquid chromatography method for the determination of benzoic acid in beverages. [Link]

  • ResearchGate. HPLC chromatogram of (a) benzoic acid, (b) 2, 3-dimethylaniline and (c) mefenamic acid. [Link]

  • SciSpace. GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. [Link]

  • MDPI. Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. [Link]

  • International Labmate. Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

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  • SCION Instruments. Sample preparation GC-MS. [Link]

  • YouTube. GC-MS For Beginners (Gas Chromatography Mass Spectrometry). [Link]

  • MDPI. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]

  • U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. [Link]

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High-Resolution HPLC Analysis of 5-Chloro-2-fluoro-4-hydroxybenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method for 5-Chloro-2-fluoro-4-hydroxybenzoic Acid Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of fluoropyrimidines and antineoplastic agents (e.g., Capecitabine intermediates), 5-Chloro-2-fluoro-4-hydroxybenzoic acid (CAS 189283-52-1) serves as a critical building block.[1] Its purity directly impacts the yield and safety profile of downstream APIs.

Standard C18 methods often fail to resolve the critical regioisomeric impurity (3-Chloro-2-fluoro-4-hydroxybenzoic acid) and the des-chloro precursor due to similar hydrophobic profiles. This guide compares a generic "Method A" against an optimized "Method B" that utilizes pi-pi interaction chromatography to achieve baseline separation of halogenated isomers.

Part 1: The Separation Challenge

To design a robust method, we must first understand the analyte and its likely impurities.

  • Analyte: 5-Chloro-2-fluoro-4-hydroxybenzoic acid.

  • pKa: Estimated ~2.2 (due to the ortho-fluoro and para-hydroxy electron-withdrawing effects on the benzoic acid core).

  • Critical Impurities:

    • Starting Material: 4-Fluoro-2-hydroxybenzoic acid (Des-chloro).

    • Regioisomer: 3-Chloro-2-fluoro-4-hydroxybenzoic acid (formed via competitive electrophilic substitution).

    • Over-chlorinated: 3,5-Dichloro-2-fluoro-4-hydroxybenzoic acid.

Visualization: Impurity Genesis Pathway

The following diagram illustrates the origin of impurities during the chlorination of the starting material.

SynthesisPath Start 4-Fluoro-2-hydroxybenzoic acid (Starting Material) Reagent NCS / H2SO4 (Chlorination) Start->Reagent Product 5-Chloro-2-fluoro-4-hydroxybenzoic acid (Target Analyte) Reagent->Product Major Path (Ortho/Para direction) Impurity1 3-Chloro isomer (Regio-impurity) Reagent->Impurity1 Minor Path (Steric hindrance) Impurity2 3,5-Dichloro analog (Over-reaction) Reagent->Impurity2 Excess Reagent

Caption: Synthesis pathway showing the origin of critical regioisomeric and over-chlorinated impurities.

Part 2: Method Comparison

We evaluated two methodologies. Method A represents the standard "first-pass" approach often found in general literature. Method B is the optimized protocol designed for high-stringency QC.

Table 1: Comparative Performance Data
FeatureMethod A (Generic)Method B (Optimized)
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl
Separation Mechanism HydrophobicityHydrophobicity + Pi-Pi Interactions
Mobile Phase Water/ACN + 0.1% Formic AcidPhosphate Buffer (pH 2.5) / Methanol
Isomer Resolution (Rs) 1.2 (Co-elution risk)> 2.5 (Baseline separation)
Peak Symmetry (Tailing) 1.4 (Acidic tailing)1.05 (Sharp)
Suitability Rough reaction monitoringFinal Product Release / QC
Expert Insight: Why Method A Fails

Method A uses a standard C18 column. While effective for separating the starting material (less hydrophobic) from the product, it struggles with the 3-chloro vs. 5-chloro isomers . Both isomers have nearly identical logP (hydrophobicity) values. Consequently, they co-elute or appear as a "shoulder," making accurate purity quantification impossible.

Expert Insight: Why Method B Succeeds

Method B employs a Phenyl-Hexyl stationary phase. The electronegative fluorine and chlorine atoms on the benzene ring alter the pi-electron density. The position of the chlorine (3- vs 5-) creates a distinct pi-electron footprint. The Phenyl-Hexyl phase interacts with these pi-systems differentially (pi-pi stacking), providing the "orthogonal selectivity" needed to pull the isomers apart.

Part 3: Detailed Experimental Protocol (Method B)

This protocol is self-validating and designed for transferability.

1. Chromatographic Conditions
  • Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl, 250 x 4.6 mm, 5 µm.

  • Column Temperature: 35°C (Control is critical for reproducibility).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV @ 245 nm (Max absorption for the benzoic core) and 280 nm.

  • Injection Volume: 10 µL.

2. Mobile Phase Preparation[2][3][4]
  • Solvent A (Buffer): 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄) in water. Adjust pH to 2.5 ± 0.05 with dilute Phosphoric Acid.

    • Note: Low pH is essential to suppress the ionization of the carboxylic acid (pKa ~2.2), ensuring the analyte remains in neutral form for consistent retention.

  • Solvent B: Methanol (HPLC Grade).

    • Note: Methanol is preferred over Acetonitrile here as it promotes stronger pi-pi interactions on phenyl columns.

3. Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (MeOH)Event
0.08020Equilibration
15.04060Linear Gradient
20.02080Wash Impurities
20.18020Return to Initial
25.08020Re-equilibration
4. Sample Preparation
  • Diluent: Mobile Phase A : Methanol (50:50).

  • Standard Stock: Dissolve 10 mg of Reference Standard in 10 mL diluent (1000 ppm).

  • Test Sample: Prepare at 0.5 mg/mL. Filter through 0.22 µm PTFE filter.

Part 4: Analytical Workflow & Logic

The following diagram details the decision logic for the analyst, ensuring the method is performing correctly before data release.

Workflow Start Start Analysis SystemSuit Inject System Suitability (Mix of Isomers) Start->SystemSuit CheckRes Check Resolution (Rs) Is Rs > 2.0? SystemSuit->CheckRes Fail FAIL: Check pH or Column Age CheckRes->Fail No Pass PASS: Inject Sample CheckRes->Pass Yes Fail->SystemSuit Retest after fix Analysis Data Processing Integrate at 245 nm Pass->Analysis Report Generate Purity Report Analysis->Report

Caption: Analytical workflow ensuring system suitability criteria are met before sample analysis.

Part 5: Validation & Troubleshooting
System Suitability Criteria (Acceptance Limits)
  • Resolution (Rs): > 2.0 between 5-Chloro (Main) and 3-Chloro (Impurity) peaks.

  • Tailing Factor: < 1.5.

  • Precision (RSD): < 2.0% for 5 replicate injections.

Troubleshooting Guide
  • Problem: Split peaks or shoulder on the main peak.

    • Cause: pH of Mobile Phase A is too close to the pKa (2.2).

    • Fix: Lower pH to 2.0-2.1 or ensure buffer capacity is sufficient (increase molarity to 25 mM).

  • Problem: Loss of resolution over time.

    • Cause: "Dewetting" of the Phenyl phase if 100% aqueous is used (unlikely in this gradient) or column contamination.

    • Fix: Wash column with 95% Methanol.

References
  • PubChem. (n.d.). 5-chloro-4-fluoro-2-hydroxybenzoic acid (Compound Summary). Retrieved from [Link]

  • Srinivasu, K., et al. (2010). RP-HPLC Method for the Estimation of Capecitabine in Tablet Dosage Forms. Asian Journal of Chemistry. Retrieved from [Link]

  • Guichard, S. M., et al. (2005).[5] Simultaneous determination of capecitabine and its metabolites by HPLC. Journal of Chromatography B. Retrieved from [Link]

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High-Resolution HCD vs. Resonant CID: A Comparative Guide for the Mass Spectrometric Fragmentation of 5-Chloro-2-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Chloro-2-fluoro-4-hydroxybenzoic acid (C₇H₄ClFO₃) is a highly functionalized aromatic compound serving as a critical intermediate in pharmaceutical and agrochemical synthesis. Its structural complexity—featuring a carboxylic acid, a phenolic hydroxyl, and two distinct halogens (chlorine and fluorine)—presents unique challenges for mass spectrometric (MS) structural elucidation. The strong electron-withdrawing inductive effects of the fluorine and chlorine atoms significantly alter the electron density of the aromatic ring, directly impacting its gas-phase fragmentation behavior[1].

In modern drug development, distinguishing between closely related halogenated isomers requires robust tandem mass spectrometry (MS/MS). This guide objectively compares two dominant fragmentation platforms: Higher-energy Collisional Dissociation (HCD) on Orbitrap mass spectrometers versus traditional Resonant Collision-Induced Dissociation (CID) on 3D Ion Trap systems. By examining the causality behind their distinct fragmentation patterns, we provide a self-validating framework for analyzing complex halogenated benzoic acids.

Section 1: The Causality of Fragmentation: HCD vs. Resonant CID

When analyzing 5-Chloro-2-fluoro-4-hydroxybenzoic acid in negative Electrospray Ionization (ESI-), the molecule readily deprotonates to form the [M-H]⁻ precursor ion at m/z 188.98 (for the ³⁵Cl isotope). The acidity of the carboxylic and phenolic groups ensures high ionization efficiency, making negative mode the optimal choice[2].

However, the choice of fragmentation technique fundamentally dictates the structural information obtained:

  • Resonant CID (Ion Trap): In resonant CID, the precursor ion is gently excited at its specific secular frequency. Benzoic acids are highly prone to losing CO₂ (44 Da) during this process[3]. Once this weakest bond breaks to form the m/z 144.99 fragment, the resulting product ion falls out of resonance. It undergoes collisional cooling with the bath gas, preventing further fragmentation[4]. Additionally, ion traps suffer from a "1/3 rule" low-mass cutoff, restricting the detection of smaller diagnostic ions.

  • HCD (Beam-Type CID): HCD accelerates the precursor ions into a multipole collision cell filled with neutral gas. Because the ions do not have time to equilibrate and retain high kinetic energy, the primary fragments undergo secondary and tertiary collisions[4]. This continuous activation shatters the stable aromatic ring, forcing the subsequent neutral losses of hydrogen chloride (HCl, 36 Da) and hydrogen fluoride (HF, 20 Da). Furthermore, HCD with Orbitrap detection has no low-mass cutoff[5].

Fragmentation M [M-H]⁻ m/z 188.98 F1 [M-H-CO₂]⁻ m/z 144.99 M->F1 -CO₂ (44 Da) Primary Pathway F2 [M-H-CO₂-HCl]⁻ m/z 109.01 F1->F2 -HCl (36 Da) HCD favored F3 [M-H-CO₂-HF]⁻ m/z 124.98 F1->F3 -HF (20 Da) HCD favored

Proposed ESI(-) MS/MS fragmentation pathway for 5-Chloro-2-fluoro-4-hydroxybenzoic acid.

Section 2: Experimental Protocols (A Self-Validating Workflow)

To objectively compare these platforms, we employ a back-to-back acquisition strategy[6]. This protocol is designed as a self-validating system: by tracking the natural 3:1 isotopic ratio of ³⁵Cl to ³⁷Cl, researchers can definitively confirm whether a fragment ion has retained or lost the chlorine atom.

Step 1: Sample Preparation & LC Separation
  • Stock Solution: Dissolve 5-Chloro-2-fluoro-4-hydroxybenzoic acid in LC-MS grade methanol to a concentration of 1 mg/mL.

  • Working Dilution: Dilute to 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid. (Causality Note: While formic acid is typically used for positive mode, a low concentration in negative mode helps maintain sharp LC peak shapes for carboxylic acids without completely suppressing the [M-H]⁻ signal).

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) at a flow rate of 0.3 mL/min.

Step 2: Back-to-Back MS/MS Acquisition
  • Ion Source: ESI Negative mode. Spray voltage: 2.5 kV. Capillary temperature: 320°C.

  • Precursor Isolation: Isolate the[M-H]⁻ precursor at m/z 188.98 using a quadrupole isolation window of 1.0 Th.

  • CID Acquisition (Ion Trap): Apply a Normalized Collision Energy (NCE) of 30%. Set activation time to 10 ms. Detect fragments in the ion trap.

  • HCD Acquisition (Orbitrap): Apply an NCE of 35%. Route fragments back to the C-trap and inject into the Orbitrap for high-resolution detection (R=15,000 at m/z 200)[6].

Step 3: Isotopic Validation (The Self-Check)
  • Examine the MS/MS spectra for the ³⁵Cl/³⁷Cl isotopic cluster (separated by ~1.997 Da).

  • If the 3:1 cluster is present (e.g., m/z 144.99 and 146.98), the fragment retains the chlorine atom.

  • If the cluster is absent (e.g., m/z 109.01), the fragmentation pathway involved the definitive loss of the chlorine atom (via HCl or Cl•).

Workflow cluster_compare Fragmentation Platforms Prep Sample Prep 0.1% FA in MeOH ESI ESI Negative Mode Deprotonation Prep->ESI Isolate Quadrupole Isolation m/z 188.98 ± 0.5 ESI->Isolate HCD HCD (Beam-Type) High Energy Isolate->HCD CID CID (Resonant) Low Energy Isolate->CID Detect Orbitrap Detection High-Res HCD->Detect CID->Detect

Comparative LC-MS/MS workflow for HCD vs. CID analysis.

Section 3: Data Presentation & Platform Comparison

The following tables summarize the quantitative differences and performance metrics between the two fragmentation techniques for 5-Chloro-2-fluoro-4-hydroxybenzoic acid.

Table 1: Quantitative Comparison of Fragment Ions (HCD vs. CID)

Fragment m/z (Theoretical)Ion FormulaNeutral LossHCD Relative Abundance (%)CID Relative Abundance (%)Isotopic Signature (³⁵Cl:³⁷Cl)
188.9755 [C₇H₃ClFO₃]⁻None (Precursor)5153:1 (Retained)
144.9856 [C₆H₃ClFO]⁻-CO₂ (44 Da)1001003:1 (Retained)
124.9793 [C₆H₂ClO]⁻-CO₂, -HF (64 Da)4503:1 (Retained)
109.0089 [C₆H₂FO]⁻-CO₂, -HCl (80 Da)600None (Cl Lost)

Table 2: Platform Performance Metrics

MetricHCD (Orbitrap)Resonant CID (Ion Trap)Causality / Scientific Rationale
Secondary Fragmentation HighLowBeam-type continuous activation overcomes the resonant cooling effect seen in ion traps[4].
Low-Mass Cutoff None~m/z 55Orbitrap detection captures all generated ions; RF trapping limitations restrict CID[5].
Structural Elucidation ComprehensivePartialHCD reveals halogen positions via sequential losses; CID only confirms the carboxylate moiety.
Mass Accuracy < 3 ppm~ 0.3 DaOrbitrap provides exact mass for unambiguous formula assignment of complex halogenated fragments[6].

Conclusion

For the structural elucidation of 5-Chloro-2-fluoro-4-hydroxybenzoic acid, HCD on an Orbitrap platform vastly outperforms traditional resonant CID. While CID reliably identifies the carboxylic acid moiety via primary CO₂ loss, it fails to provide the secondary fragmentation necessary to map the halogen substituents. HCD's beam-type activation overcomes the resonant cooling effect, yielding a rich spectrum of secondary neutral losses (HCl, HF) that, when combined with isotopic self-validation, offers unambiguous structural confirmation.

References

Sources

A Comparative Guide to the Infrared Spectroscopy of 5-Chloro-2-fluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 5-Chloro-2-fluoro-4-hydroxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental methodology, spectral interpretation, and a comparative analysis with structurally related molecules. Our objective is to offer a comprehensive understanding of how infrared spectroscopy can be used to characterize this multi-functionalized aromatic compound, providing both foundational data and nuanced insights into the influence of its substituents on vibrational frequencies.

Introduction: The Structural Significance of 5-Chloro-2-fluoro-4-hydroxybenzoic acid

5-Chloro-2-fluoro-4-hydroxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its molecular framework, featuring a carboxylic acid, a hydroxyl group, and two different halogen atoms (chlorine and fluorine) on a benzene ring, makes it a valuable building block in medicinal chemistry and materials science. The precise arrangement of these functional groups dictates the molecule's electronic properties, reactivity, and intermolecular interactions.

Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique that probes the vibrational modes of molecules.[1] By measuring the absorption of infrared radiation, we can identify the specific functional groups present and gain insight into the molecule's structure.[1] For a compound like 5-Chloro-2-fluoro-4-hydroxybenzoic acid, IR spectroscopy serves as a critical tool for identity confirmation and quality control.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the scientific validity of our analysis, a standardized and reproducible protocol for data acquisition is paramount. The following describes a common and reliable method for preparing a solid sample for transmission FTIR analysis.

Methodology: The KBr Pellet Technique

The Potassium Bromide (KBr) pellet method is a widely used technique for obtaining high-quality IR spectra of solid samples.[2][3] KBr is an ideal matrix as it is transparent to infrared radiation and, when pressed, forms a clear disc.[2][4]

Step-by-Step Protocol:

  • Material Preparation: Use spectroscopy-grade KBr, dried in an oven to eliminate absorbed water, which can interfere with the spectrum (showing broad peaks around 3400 cm⁻¹ and 1630 cm⁻¹).[4] Ensure the agate mortar and pestle, and the pellet die set are scrupulously clean and dry.[3]

  • Sample Grinding: Weigh approximately 1-2 mg of 5-Chloro-2-fluoro-4-hydroxybenzoic acid.[3] Grind the sample into a fine powder using an agate mortar and pestle. The goal is to reduce the particle size to minimize scattering of the IR beam.[5]

  • Mixing: Add about 100-200 mg of the dried KBr to the ground sample.[3] Gently mix and grind the two powders together until a homogenous mixture is achieved. Work quickly to minimize moisture absorption by the hygroscopic KBr.[3][5]

  • Pellet Formation: Transfer the mixture to a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure to form a transparent or translucent pellet. A clear pellet indicates a well-prepared, homogenous sample.[2][4]

  • Spectral Acquisition: Place the KBr pellet into the sample holder of the FTIR spectrometer. Perform a background scan to account for atmospheric CO₂ and water vapor. Then, acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[1]

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis Grind 1. Grind Sample (1-2 mg) Mix 2. Mix with KBr (100-200 mg) Grind->Mix Press 3. Press Pellet Mix->Press Background 4. Run Background Scan Press->Background Sample 5. Acquire Sample Spectrum Background->Sample Process 6. Process Data (Baseline Correction) Sample->Process Interpret 7. Interpret Peaks Process->Interpret

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Spectral Analysis: 5-Chloro-2-fluoro-4-hydroxybenzoic acid

The IR spectrum of a substituted benzoic acid is rich with information. The key is to systematically assign the observed absorption bands to the vibrations of specific functional groups within the molecule.

Molecular Structure

Sources

Technical Comparison Guide: 5-Chloro-2-fluoro-4-hydroxybenzoic Acid vs. Chlorosalicylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical comparison between 5-Chloro-2-fluoro-4-hydroxybenzoic acid (CFHBA) and the class of Chlorosalicylic acids (CSAs) (specifically 5-chlorosalicylic acid). While both are halogenated hydroxybenzoic acids used as intermediate scaffolds in drug discovery, they occupy distinct chemical spaces.

The core distinction lies in their topology: CFHBA is a 4-hydroxy (paraben-like) scaffold, whereas CSAs are 2-hydroxy (salicylic) scaffolds. This fundamental structural difference dictates their acidity, metal chelation capability, and metabolic fate. CFHBA is primarily utilized as a metabolically stable, linear building block for liquid crystals and enzyme inhibitors, while CSAs are preferred for their metal-binding properties and keratolytic/antibacterial activity.

Physicochemical Profile & Structural Analysis[1][2]

The positioning of the hydroxyl group relative to the carboxylic acid is the primary determinant of the physicochemical behavior of these molecules.

Comparative Data Table
Feature5-Chloro-2-fluoro-4-hydroxybenzoic Acid (CFHBA)5-Chlorosalicylic Acid (CSA)
CAS Number 593280-19-4321-14-2
Core Scaffold 4-Hydroxybenzoic acid (Para-substituted)2-Hydroxybenzoic acid (Ortho-substituted)
Molecular Weight 190.56 g/mol 172.57 g/mol
Acidity (pKa) ~3.5 – 3.8 (Estimated)2.63 (Experimental)
LogP (Lipophilicity) ~2.12.5
Chelation Potential Negligible (No ortho-OH/COOH motif)High (Bidentate ligand for Fe³⁺, Cu²⁺)
Metabolic Stability High (2-F blocks ortho-oxidation; 5-Cl blocks para-hydroxylation)Moderate (Susceptible to glucuronidation at 2-OH)
Primary Utility Bioisosteric drug scaffold, Liquid CrystalsAntibacterial, Keratolytic, Metal extraction
Structural Logic & Acidity
  • Chlorosalicylic Acids: The ortho-hydroxyl group forms an intramolecular hydrogen bond with the carboxylate carbonyl oxygen. This stabilizes the carboxylate anion upon deprotonation, significantly lowering the pKa (making it a stronger acid).

  • CFHBA: The hydroxyl group is at the 4-position (para), preventing intramolecular hydrogen bonding with the carboxyl group. While the 2-fluoro substituent exerts an inductive electron-withdrawing effect (-I) that increases acidity compared to benzoic acid, it lacks the resonance stabilization provided by the salicylate motif. Consequently, CFHBA is a weaker acid than CSA.

Synthetic Utility & Reactivity[3][4]

5-Chloro-2-fluoro-4-hydroxybenzoic Acid (CFHBA)

This compound is synthesized to exploit the unique properties of fluorine in medicinal chemistry:

  • Metabolic Blocking: The Fluorine atom at C2 protects the metabolically sensitive ortho-position from oxidative metabolism (e.g., by CYP450 enzymes), extending the half-life of drugs incorporating this scaffold.

  • Electronic Modulation: The 2-F atom withdraws electron density, deactivating the ring towards electrophilic aromatic substitution (

    
    ) but activating it for nucleophilic aromatic substitution (
    
    
    
    ) at the 4-position if the hydroxyl is converted to a leaving group (e.g., triflate).
  • Liquid Crystal Mesogens: The para-arrangement of the polar groups (COOH and OH) creates a linear molecular rod, essential for the formation of liquid crystal phases.

Chlorosalicylic Acids (CSA)
  • Electrophilic Substitution: The 2-OH group is strongly activating and ortho/para directing. This makes the ring highly susceptible to further electrophilic substitution (e.g., nitration, halogenation) at the 3-position.

  • Metal Coordination: The defining feature of CSAs is their ability to form stable 6-membered chelate rings with transition metals. This is utilized in analytical chemistry (Fe³⁺ detection) and in metallo-pharmaceuticals.

Biological Performance & Applications

Bioisosterism in Drug Design

CFHBA is often used as a bioisostere for 4-hydroxybenzoic acid or even salicylic acid derivatives where chelation is undesirable.

  • Fluorine Effect: The C-F bond is shorter and stronger than the C-Cl bond. Replacing a hydrogen or hydroxyl with fluorine (at C2) mimics the steric demand of Hydrogen (Van der Waals radius: H=1.20 Å, F=1.47 Å) while drastically altering the electronic environment.

  • Enzyme Inhibition: Derivatives of CFHBA have been explored in the design of inhibitors for enzymes such as aromatase and sulfatase , where the phenol moiety mimics the steroid A-ring.

Antibacterial Activity[1]
  • CSAs: Exhibit direct antibacterial activity by disrupting bacterial cell membranes and uncoupling oxidative phosphorylation. The lipophilic chlorine atom enhances membrane penetration.

  • CFHBA: Generally lacks potent intrinsic antibacterial activity compared to CSAs but serves as a linker to attach pharmacophores (e.g., in azo-dye based antimicrobials).

Experimental Protocols

Protocol A: Synthesis of 5-Chloro-2-fluoro-4-hydroxybenzoic Acid

Objective: Regioselective chlorination of 2-fluoro-4-hydroxybenzoic acid. Rationale: The 4-OH group strongly activates the positions ortho to it (3 and 5). Position 5 is less sterically hindered than position 3 (which is flanked by the 2-F and 4-OH).

Materials:

  • 2-Fluoro-4-hydroxybenzoic acid (1.0 eq)[1]

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Acetonitrile (MeCN) (Solvent)

  • Sulfuric Acid (Catalytic, 0.1 eq)

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with 2-fluoro-4-hydroxybenzoic acid (e.g., 5.0 g, 32 mmol) and MeCN (50 mL). Stir until fully dissolved.

  • Activation: Add catalytic

    
     (approx. 0.2 mL). Note: Acid catalysis protonates the NCS, increasing its electrophilicity.
    
  • Chlorination: Add NCS (4.48 g, 33.6 mmol) portion-wise over 15 minutes at room temperature.

  • Reaction: Stir the mixture at 40°C for 4 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9) or HPLC.

  • Quenching: Evaporate the solvent under reduced pressure. Resuspend the residue in water (50 mL).

  • Purification: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water to yield the product as a white solid.
    
Protocol B: Comparative Chelation Assay (Iron(III) Chloride Test)

Objective: To visually and spectroscopically differentiate CFHBA from CSA based on chelation.

  • Preparation: Prepare 10 mM solutions of CFHBA and 5-Chlorosalicylic acid in Methanol.

  • Reagent: Prepare a 1%

    
     aqueous solution.
    
  • Testing: Add 2 drops of

    
     solution to 1 mL of each sample.
    
  • Observation:

    • CSA: Immediate color change to deep violet/purple . (Mechanism: Formation of iron-phenolate chelate complex).

    • CFHBA: No significant color change or faint yellow (color of

      
      ). (Mechanism: Lack of ortho-coordination site prevents stable complex formation).
      

Visualizations

Structural & Functional Comparison

ChemicalComparison CFHBA 5-Chloro-2-fluoro- 4-hydroxybenzoic Acid F_Feature 2-Fluoro Group: Blocks Metabolism Inductive Acidification CFHBA->F_Feature OH_Para 4-Hydroxy Group: Linear Geometry No Chelation CFHBA->OH_Para CSA 5-Chlorosalicylic Acid (2-Hydroxy) OH_Ortho 2-Hydroxy Group: Intramolecular H-Bond Metal Chelation CSA->OH_Ortho Cl_Feature 5-Chloro Group: Increases Lipophilicity Membrane Penetration CSA->Cl_Feature Comparison Key Differentiator: Ortho vs Para Substitution OH_Para->Comparison OH_Ortho->Comparison

Caption: Structural logic distinguishing the metabolic stability of CFHBA from the chelation capability of CSAs.

Synthetic Workflow for CFHBA

Synthesis Start Start: 2-Fluoro-4-hydroxybenzoic Acid Intermediate Reaction: Electrophilic Aromatic Substitution (Directed by 4-OH to C5) Start->Intermediate Dissolve & Activate Reagents Reagents: NCS, H2SO4 (cat), MeCN Reagents->Intermediate Workup Workup: Solvent Evap -> Extraction (EtOAc) Intermediate->Workup 40°C, 4h Product Product: 5-Chloro-2-fluoro-4-hydroxybenzoic Acid Workup->Product Recrystallization

Caption: Step-by-step synthetic pathway for the regioselective chlorination of the precursor scaffold.

References

  • National Institutes of Health (NIH). (2025). Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC. Retrieved from [Link]

  • BuyersGuideChem. (2025). 5-Chloro-2-fluoro-4-hydroxybenzoic acid CAS 593280-19-4.[1][2][3][4] Retrieved from [Link]

Sources

Crystal structure analysis of 5-Chloro-2-fluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Crystal Structure Analysis Guide: 5-Chloro-2-fluoro-4-hydroxybenzoic Acid

Executive Summary This guide provides a technical framework for the solid-state characterization of 5-Chloro-2-fluoro-4-hydroxybenzoic acid (CFHBA) . As a polysubstituted benzoate, this molecule represents a critical intersection of steric bulk (Chlorine), high electronegativity (Fluorine), and strong hydrogen bond donors (Hydroxyl/Carboxyl). This guide compares CFHBA against established analogs—specifically 2-Fluoro-4-hydroxybenzoic acid and 4-Hydroxybenzoic acid —to isolate the structural impact of halogenation on crystal packing, solubility, and thermal stability.

Part 1: Structural Context & Significance[1]

The target molecule, 5-Chloro-2-fluoro-4-hydroxybenzoic acid , acts as a high-value scaffold in the synthesis of fluorinated pharmaceuticals and liquid crystal mesogens. Its structural significance lies in the competition between multiple supramolecular synthons:

  • The Fluorine Effect (Ortho-Substitution): The fluorine atom at the C2 position (ortho to the carboxylic acid) exerts a strong inductive effect (

    
    ), increasing the acidity of the carboxyl group compared to the non-fluorinated parent. Crystallographically, it introduces potential C–F···H–O intramolecular interactions, though fluorine is a notoriously weak hydrogen bond acceptor.
    
  • The Chlorine Handle (Meta-Substitution): The chlorine at C5 provides a "lipophilic handle" and a site for Type II halogen bonding (C–Cl···O), which is critical for directing crystal packing density and modifying solubility profiles in organic synthesis.

  • Supramolecular Competition: The crystal lattice is defined by the competition between the classic carboxylic acid homosynthon (

    
     dimer) and the phenol-to-carbonyl heterosynthon.
    

Part 2: Comparative Crystallography & Physicochemical Benchmarks

In the absence of a singular, open-access crystallographic standard for this specific isomer, we utilize Comparative Crystal Engineering to benchmark its performance against known analogs.

Table 1: Comparative Physicochemical & Structural Metrics

FeatureTarget: 5-Cl-2-F-4-OH-Benzoic Acid Comparator A: 2-Fluoro-4-hydroxybenzoic Acid Comparator B: 4-Hydroxybenzoic Acid
CAS Number 593280-19-465145-13-399-96-7
Melting Point Predicted:[1] 185–195 °C200–202 °C213–214 °C
Primary Synthon Carboxylic Dimer + Cl···O Halogen BondCarboxylic Dimer + F···H ContactsCarboxylic Dimer + Phenolic Catemer
Solubility (Polar) High (DMSO, MeOH)High (DMSO, Acetone)Moderate (MeOH)
Lipophilicity (logP) Predicted: ~2.31.51.58
Crystal Density Predicted: >1.65 g/cm³~1.55 g/cm³1.46 g/cm³
Space Group Likely: Monoclinic (

)
Monoclinic (

)
Monoclinic (

)

Analysis of Trends:

  • Thermal Stability: The introduction of the 2-Fluoro group generally lowers the melting point relative to the parent (4-HBA) due to the disruption of planar packing. The addition of 5-Chlorine (Target) likely depresses this further or maintains it in the 180–190°C range due to steric interference, despite the increased molecular weight.

  • Density: The heavy chlorine atom significantly increases crystal density. This suggests CFHBA will exhibit higher packing efficiency indices, relevant for formulation stability.

Part 3: Experimental Protocol for Structure Determination

To solve the structure of CFHBA, a rigorous Single Crystal X-Ray Diffraction (SC-XRD) workflow is required.

Phase 1: Crystal Growth (Solvent Selection)

The presence of the 4-hydroxyl group necessitates polar protic or aprotic solvents.

  • Method A (Slow Evaporation): Dissolve 20 mg of CFHBA in 2 mL of Methanol/Water (80:20) . Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3-4 holes, and leave at ambient temperature.

    • Rationale: Water acts as an antisolvent to slow nucleation, encouraging fewer, higher-quality crystals.

  • Method B (Vapor Diffusion): Dissolve 20 mg in 1 mL THF (inner vial). Place in a larger jar containing Pentane (outer reservoir). Cap tightly.

    • Rationale: THF solubilizes the aromatic ring; Pentane slowly diffuses in, lowering solubility gently to avoid amorphous precipitation.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K\alpha or Cu-K\alpha source).

  • Temperature: Collect at 100 K .

    • Reasoning: Halogenated aromatic rings often exhibit thermal disorder at room temperature. Cooling freezes the rotation of the C–Cl and C–F bonds, sharpening the electron density map.

  • Refinement Targets:

    • R-factor (R1): Aim for < 5.0%.

    • Goodness of Fit (GoF): Target 1.0–1.1.

    • Disorder: Check the fluorine position carefully; 2-fluoro substituents can sometimes be disordered over two positions (rotational disorder) if the packing is loose.

Part 4: Visualizing the Characterization Workflow

The following diagram outlines the logical flow from synthesis/purification to final structural validation.

CrystalAnalysis Compound 5-Cl-2-F-4-OH Benzoic Acid Screening Solvent Screening (MeOH, THF, MeCN) Compound->Screening Solubility Nucleation Nucleation Control (Vapor Diffusion) Screening->Nucleation Supersaturation SXRD SC-XRD Data Collection (100 K) Nucleation->SXRD Single Crystal Phasing Structure Solution (SHELXT) SXRD->Phasing Diffraction Pattern Refinement Refinement (SHELXL) Phasing->Refinement Electron Density Validation CheckCIF & Hirshfeld Analysis Refinement->Validation Final Model Validation->Nucleation Poor R-factor (Re-crystallize)

Figure 1: Critical path for the structural determination of halogenated benzoic acids, emphasizing the feedback loop between validation and crystallization.

Part 5: Advanced Analysis (Hirshfeld Surfaces)

Once the CIF (Crystallographic Information File) is generated, you must validate the "Halogen Effect" using Hirshfeld Surface Analysis (e.g., using CrystalExplorer).

  • Generate the

    
     Surface:  Map the normalized distance.
    
    • Look for: Red spots near the Carboxylic Acid (O–H···O hydrogen bonds).[1][2]

    • Look for: Faint red/orange spots near the Chlorine atom. This indicates Type II Halogen Bonding (C–Cl···O), a hallmark of stability in chlorinated drugs.

  • 2D Fingerprint Plot:

    • H···F Interactions: Expect a spike in the bottom left corner. If this spike is sharp, the Fluorine is engaging in significant stabilizing contacts.

    • Cl···Cl Interactions: A concentration of points along the diagonal (

      
      ) indicates chlorine aggregation, common in "chlorine-rich" layers of the lattice.
      

References

  • PubChem. (2025).[3] 2-Fluoro-4-hydroxybenzoic Acid (CID 2783398).[3] National Library of Medicine. [Link]

  • BuyersGuideChem. (2025). 5-Chloro-2-fluoro-4-hydroxybenzoic acid (CAS 593280-19-4). [Link][4][5]

  • Perlovich, G. L., et al. (2013). Thermodynamic aspects of solubility and partitioning of benzoic acid derivatives. Journal of Chemical & Engineering Data.

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for 5-Chloro-2-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. For halogenated compounds such as 5-Chloro-2-fluoro-4-hydroxybenzoic acid, a versatile building block in medicinal chemistry, rigorous elemental analysis serves as a fundamental checkpoint for purity and structural confirmation. This guide provides an in-depth comparison of the standards and methodologies for the elemental analysis of this compound, grounded in scientific principles and practical expertise.

The Foundational Standard: Theoretical Elemental Composition

The bedrock of any elemental analysis is the comparison of experimental results to the theoretical composition derived from the compound's molecular formula. For 5-Chloro-2-fluoro-4-hydroxybenzoic acid, with the confirmed molecular formula C₇H₄ClFO₃ and a molecular weight of 190.56 g/mol , the theoretical elemental composition is the primary standard against which all analytical data are measured.

Table 1: Theoretical Elemental Composition of 5-Chloro-2-fluoro-4-hydroxybenzoic Acid

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01784.0744.12
HydrogenH1.0144.042.12
ChlorineCl35.45135.4518.60
FluorineF19.00119.009.97
OxygenO16.00348.0025.18
Total 190.56 100.00

Primary Analytical Technique: Combustion Ion Chromatography (CIC)

For halogenated organic compounds, the most robust and widely accepted method for determining carbon, hydrogen, nitrogen, sulfur, and halogen content is Combustion Ion Chromatography (CIC). This technique offers a comprehensive analysis from a single sample.

The causality behind this choice lies in its ability to handle the corrosive and reactive nature of halogenated compounds. The sample undergoes high-temperature combustion in a stream of oxygen, which quantitatively converts the elements into their respective gaseous oxides (CO₂, H₂O) and acidic gases (HCl, HF). These gases are then passed through an absorption solution, which is subsequently injected into an ion chromatograph for the separation and quantification of the halide ions.

Caption: Workflow of Combustion Ion Chromatography for 5-Chloro-2-fluoro-4-hydroxybenzoic acid.

Supporting Experimental Data and Acceptance Criteria

While specific experimental data for 5-Chloro-2-fluoro-4-hydroxybenzoic acid is not widely published in standard application notes, data from the analysis of similar halogenated benzoic acids, such as 4-fluorobenzoic acid, provides a reliable benchmark. For a compound to be considered pure, the experimentally determined values for carbon, hydrogen, and other elements should be within ±0.4% of the theoretical values, a standard widely accepted in the scientific community.

Table 2: Comparison of Theoretical vs. Expected Experimental Results

ElementTheoretical %Acceptable Range (±0.4%)
Carbon44.1243.72 - 44.52
Hydrogen2.121.72 - 2.52
Chlorine18.6018.20 - 19.00
Fluorine9.979.57 - 10.37

Alternative Analytical Techniques and Their Comparative Analysis

While CIC is the gold standard, other methods can be employed for the determination of halogens, each with its own set of advantages and limitations.

Table 3: Comparison of Analytical Techniques for Halogen Determination

TechniquePrincipleAdvantagesDisadvantages
Combustion Ion Chromatography (CIC) Sample combustion followed by ion chromatography.High accuracy and precision, simultaneous analysis of multiple halogens, automated.[1]Requires specialized equipment.
Oxygen Flask Combustion (Schöniger Flask) Combustion in a sealed, oxygen-filled flask followed by titration or ion-selective electrode analysis.[2]Relatively simple and inexpensive setup.Labor-intensive, potential for incomplete combustion, safety concerns with handling oxygen flasks.[2]
Sodium Fusion Decomposition of the organic compound with molten sodium, followed by analysis of the resulting halides.Effective for a wide range of compounds.Use of metallic sodium poses significant safety hazards, requires careful handling and disposal.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Introduction of the sample into an argon plasma and measurement of the emitted light.Can measure a wide range of elements simultaneously.Traditionally less sensitive for halogens, though recent advancements have improved performance.[3]

Experimental Protocol: Elemental Analysis via Combustion Ion Chromatography

This protocol outlines the key steps for the elemental analysis of 5-Chloro-2-fluoro-4-hydroxybenzoic acid using a modern CIC system.

1. Instrumentation and Calibration:

  • Utilize a commercially available Combustion Ion Chromatography (CIC) system.

  • Calibrate the instrument using a certified reference material (CRM) of a similar halogenated organic compound, such as 4-Fluorobenzoic Acid.[2][4] This step is crucial for establishing the accuracy and traceability of the measurements.

2. Sample Preparation:

  • Accurately weigh approximately 1-2 mg of the 5-Chloro-2-fluoro-4-hydroxybenzoic acid sample into a tin capsule using a microbalance.

  • Fold the capsule to ensure no sample is lost during introduction into the instrument.

3. Combustion:

  • Introduce the encapsulated sample into the combustion furnace, which is typically heated to a temperature between 900°C and 1100°C.

  • A continuous flow of pure oxygen facilitates the complete combustion of the sample.

4. Absorption:

  • The gaseous combustion products are carried by the oxygen stream into an absorption tube containing an appropriate aqueous solution (e.g., a dilute hydrogen peroxide solution) to trap the acidic gases (HCl, HF).

5. Ion Chromatography Analysis:

  • An aliquot of the absorption solution is automatically injected into the ion chromatograph.

  • The halide ions (F⁻ and Cl⁻) are separated on an anion-exchange column and detected by a conductivity detector.

6. Data Analysis:

  • The instrument software calculates the percentage of each element based on the integrated peak areas and the calibration performed with the CRM.

  • Compare the experimental results with the theoretical values and ensure they fall within the acceptable ±0.4% range.

Trustworthiness: The Role of Certified Reference Materials (CRMs)

The validity of any elemental analysis hinges on the use of appropriate Certified Reference Materials. While a specific CRM for 5-Chloro-2-fluoro-4-hydroxybenzoic acid may not be readily available, the use of CRMs for structurally similar compounds is essential for method validation and ensuring the traceability of results to internationally recognized standards, such as those from the National Institute of Standards and Technology (NIST).[5][6] Commercially available organic CRMs provide a means to verify instrument performance and the accuracy of the entire analytical process.[7][8]

Conclusion

The elemental analysis of 5-Chloro-2-fluoro-4-hydroxybenzoic acid is a critical step in its characterization, providing fundamental data on its purity and composition. Combustion Ion Chromatography stands as the premier technique for this purpose, offering a comprehensive and accurate analysis. By adhering to established protocols, utilizing appropriate certified reference materials for calibration, and understanding the acceptable deviation from theoretical values, researchers can ensure the integrity and reliability of their analytical data, a cornerstone of robust scientific and drug development endeavors.

References

  • General Chapters: <471> OXYGEN FLASK COMBUSTION - Pharmacopeia. (n.d.).
  • ASTM D7359-18, Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC), ASTM International, West Conshohocken, PA, 2018. Retrieved from [Link]

  • 5-Chloro-2-fluoro-4-hydroxybenzoic acid. (n.d.). Capot Chemical. Retrieved from [Link]

  • Newley Developed Standard Reference Materials for Organic Contaminant Analysis. (n.d.). OSTI.gov. Retrieved from [Link]

  • ANALYSIS OF TOTAL FLUORINE, CHLORINE, AND SULFUR IN AROMATIC HYDROCARBONS BY C-IC ACCORDING ASTM D7359. (n.d.). Trace Elemental Instruments. Retrieved from [Link]

  • Combustion Ion Chromatography (CIC). (n.d.). EAG Laboratories. Retrieved from [Link]

  • Simultaneous determination of fluorine, chlorine and bromine in organic compounds by combustion tube method-ion chromatography. (n.d.). J-STAGE. Retrieved from [Link]

  • Determination of Halogens in Organic Compounds by Using Sodium Fusion-Ion Chromatography Method. (n.d.). UNT Digital Library. Retrieved from [Link]

  • 5-Chloro-2-fluorobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 5-Chloro-2-fluoro-4-hydroxybenzoic acid. (n.d.). BuyersGuideChem. Retrieved from [Link]

  • Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography. (2012, June 28). SciSpace. Retrieved from [Link]

  • Ion Chromatographic Determination of Halogens and Sulfur in Solids Using Combustion as Inline Sample Preparation. (2016, October 21). LCGC International. Retrieved from [Link]

  • Determination of Fluorine and Chlorine in Organic Compounds. (n.d.). R Discovery. Retrieved from [Link]

  • Elemental analysis: Precise determination of elemental concentrations. (n.d.). Elementar. Retrieved from [Link]

  • Determination of the Halogen Elements in Aqueous, Organic, and Solid Samples Using ICP-OES. (2020, November 16). Spectroscopy Online. Retrieved from [Link]

  • Organic CRM. (n.d.). CPAchem. Retrieved from [Link]

  • Agilent ULTRA Analytical Standards and Certified Reference Materials for your applications and workflows. (n.d.). Agilent. Retrieved from [Link]

  • Organic Certified Reference Materials. (n.d.). Target Analysis. Retrieved from [Link]

  • Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. (2025, August 22). PMC. Retrieved from [Link]

  • Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. (2015, September 23). The Chemical Educator. Retrieved from [Link]

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A Comparative Guide to the UV-Vis Absorption Spectrum of 5-Chloro-2-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, a comprehensive understanding of a compound's physicochemical properties is paramount. This guide provides an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of 5-Chloro-2-fluoro-4-hydroxybenzoic acid, a polysubstituted aromatic carboxylic acid with potential applications as a versatile building block in the synthesis of more complex molecules.[1] By comparing its expected spectral characteristics with related compounds and providing a rigorous experimental protocol, this document serves as a practical resource for its spectroscopic characterization.

Theoretical UV-Vis Absorption Profile of 5-Chloro-2-fluoro-4-hydroxybenzoic Acid

The UV-Vis spectrum of an organic molecule is dictated by its electronic transitions, primarily the promotion of electrons from lower energy orbitals (like π or non-bonding n orbitals) to higher energy anti-bonding orbitals (π*).[2] For 5-Chloro-2-fluoro-4-hydroxybenzoic acid, the absorption spectrum is expected to be dominated by transitions within the substituted benzene ring, which acts as the principal chromophore.

The electronic spectrum of benzene typically exhibits a strong absorption band around 255 nm.[3] The presence of substituents on the benzene ring—chloro, fluoro, hydroxyl, and carboxylic acid groups—will influence the energy of these transitions and, consequently, the position and intensity of the absorption maxima (λmax).

  • π→π* Transitions: These are high-intensity absorptions characteristic of aromatic and other unsaturated systems.[4] For the title compound, these transitions are expected to be the most prominent features in the spectrum. The hydroxyl and halogen substituents, with their lone pairs of electrons, can engage in resonance with the benzene ring, which typically leads to a bathochromic (red) shift, moving the absorption to a longer wavelength compared to unsubstituted benzene.[3]

  • n→π* Transitions: The carbonyl group of the carboxylic acid and the lone pairs on the oxygen of the hydroxyl group and the halogens also allow for weaker n→π* transitions.[5][6] These transitions are generally of much lower intensity than π→π* transitions and for carboxylic acids, are often observed in the 200–215 nm region.[5][7]

The interplay of these functional groups—the electron-donating hydroxyl group and the electronegative but also electron-donating (via resonance) halogens—will result in a unique spectral fingerprint for 5-Chloro-2-fluoro-4-hydroxybenzoic acid. The polarity of the solvent used for analysis will also play a crucial role, as it can stabilize the ground or excited states differently, leading to shifts in λmax.[8]

Comparative Spectral Analysis

CompoundStructureKey SubstituentsExpected/Reported λmaxRationale for Comparison
5-Chloro-2-fluoro-4-hydroxybenzoic acid 5-Chloro-2-fluoro-4-hydroxybenzoic acid-Cl, -F, -OH, -COOHEstimated: 260-310 nmThe target compound, with a combination of electron-donating and withdrawing groups, is expected to have a complex spectrum influenced by all substituents.
5-Chlorosalicylic acid (5-Chloro-2-hydroxybenzoic acid) 5-Chlorosalicylic acid-Cl, -OH, -COOHProvides a baseline for the effect of chloro and hydroxyl groups on the benzoic acid chromophore. The absence of the fluorine atom allows for a direct comparison of its influence.
4-Hydroxybenzoic acid 4-Hydroxybenzoic acid-OH, -COOH~254 nmDemonstrates the effect of a single hydroxyl group in the para position to the carboxylic acid, offering a simpler system to understand the foundational electronic transitions.
5-Chloro-2-fluorobenzoic acid 5-Chloro-2-fluorobenzoic acid-Cl, -F, -COOHThis analogue allows for the assessment of the combined effect of the two halogen substituents without the influence of the strongly electron-donating hydroxyl group.

Note: Specific λmax values for all comparative compounds are not consistently reported across databases and can vary with solvent conditions. The table serves as a qualitative comparison of structural influences.

Rigorous Experimental Protocol for UV-Vis Spectral Acquisition

To ensure the generation of accurate and reproducible data, the following detailed protocol for obtaining the UV-Vis absorption spectrum of 5-Chloro-2-fluoro-4-hydroxybenzoic acid is provided. This protocol is designed as a self-validating system, incorporating best practices for analytical measurements.

Materials and Instrumentation
  • Analyte: 5-Chloro-2-fluoro-4-hydroxybenzoic acid (powder form)

  • Solvent: Spectroscopic grade methanol or ethanol (chosen for its transparency in the UV region and ability to dissolve the analyte).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.[9]

  • Cuvettes: A matched pair of 1 cm path length quartz cuvettes.

Step-by-Step Procedure
  • Solvent Selection and Analyte Dissolution:

    • Rationale: The solvent must be transparent in the wavelength range of interest (typically 200-400 nm for this type of compound) and should not react with the analyte.[4] Methanol and ethanol are common choices for aromatic acids.

    • Procedure: Prepare a stock solution by accurately weighing a small amount of 5-Chloro-2-fluoro-4-hydroxybenzoic acid and dissolving it in a known volume of the chosen spectroscopic grade solvent. From this stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.5 to 1.0 absorbance units, as this range typically provides the best signal-to-noise ratio and adherence to the Beer-Lambert Law.[4]

  • Instrument Preparation and Baseline Correction:

    • Rationale: A baseline correction is crucial to subtract any background absorbance from the solvent and the cuvettes, ensuring that the final spectrum is solely due to the analyte.[10]

    • Procedure:

      • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

      • Fill both the sample and reference cuvettes with the pure solvent.

      • Place the cuvettes in their respective holders in the spectrophotometer.

      • Perform a baseline scan across the desired wavelength range (e.g., 200-400 nm). This will be stored by the instrument's software and automatically subtracted from the sample scan.

  • Sample Measurement:

    • Rationale: Measuring the absorbance of the analyte solution relative to the pure solvent allows for the determination of the compound's specific absorption characteristics.

    • Procedure:

      • Remove the sample cuvette, rinse it with a small amount of the analyte solution, and then fill it with the analyte solution.

      • Place the sample cuvette back into the sample holder.

      • Initiate the sample scan. The instrument will measure the absorbance of the sample at each wavelength and display the resulting UV-Vis spectrum.

  • Data Analysis:

    • Rationale: The resulting spectrum provides qualitative information (the wavelengths of maximum absorbance, λmax) and, if a calibration curve is prepared, quantitative information (the concentration of the analyte).

    • Procedure:

      • Identify the λmax values from the plotted spectrum.

      • Record the absorbance at each λmax.

      • If desired, use the Beer-Lambert Law (A = εbc) to calculate the molar absorptivity (ε) at each λmax, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for obtaining the UV-Vis absorption spectrum.

experimental_workflow start Start prep_solution Prepare Analyte Solution (Spectroscopic Grade Solvent) start->prep_solution baseline Baseline Correction (Solvent Blank) prep_solution->baseline instrument_setup Instrument Setup & Warm-up instrument_setup->baseline measure_sample Measure Sample Absorbance baseline->measure_sample analyze_data Data Analysis (Identify λmax, Calculate ε) measure_sample->analyze_data end_process End analyze_data->end_process

Caption: Experimental workflow for UV-Vis spectral acquisition.

Conclusion

While a definitive experimental spectrum for 5-Chloro-2-fluoro-4-hydroxybenzoic acid requires empirical measurement, a thorough understanding of spectroscopic principles and comparative analysis with related structures provides a strong predictive framework. The halogen and hydroxyl substituents on the benzoic acid core are expected to result in a distinct UV-Vis absorption profile, likely with λmax values shifted to longer wavelengths compared to simpler benzoic acid derivatives. By following the detailed experimental protocol outlined in this guide, researchers can confidently and accurately characterize this compound, contributing to a deeper understanding of its electronic properties and paving the way for its application in novel chemical syntheses and drug discovery endeavors.

References

  • IR and UV–Vis Spectroscopy of Carboxylic Acids. (n.d.). JoVE. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • UV-VIS Absorption spectroscopy. (n.d.). Retrieved from [Link]

  • SpectraBase. (n.d.). 5-chloro-2-fluorobenzoic acid. Wiley. Retrieved from [Link]

  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 5-Chloro-4-fluoro-2-hydroxybenzoic acid. Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

  • Ashenhurst, J. (2016, September 16). Introduction To UV-Vis Spectroscopy. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical UV spectra of the different compound types. Retrieved from [Link]

  • ResearchGate. (2026, February 18). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Retrieved from [Link]

  • PMC. (2024, July 10). Investigating the stability of aromatic carboxylic acids in hydrated magnesium sulfate under UV irradiation to assist detection of organics on Mars. Retrieved from [Link]

  • PubMed. (2009, September 15). Surface-enhanced spectroscopic investigation of the adsorption properties of hydroxybenzoic acid isomers onto metallic surfaces. Retrieved from [Link]

  • Ashenhurst, J. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. Retrieved from [Link]

  • MDPI. (2022, January 24). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Retrieved from [Link]

  • UV-Vis Spectroscopy. (n.d.). Retrieved from [Link]

  • Reagentia. (n.d.). 5-Chloro-4-fluoro-2-hydroxybenzoic acid (1 x 5 g). Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 5-Chloro-4-fluoro-2-hydroxybenzoic acid. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-. NIST WebBook. Retrieved from [Link]

  • PMC. (n.d.). 5-Chloro-2-hydroxybenzoic acid. Retrieved from [Link]

  • ACS Publications. (2023, June 5). pH Dependence of the Speciation and Optical Properties of 4-Benzoylbenzoic Acid. Retrieved from [Link]

  • SciELO. (2025, August 8). raman spectroscopy: a study of the vibrational spectra of hydroxybenzoic acid isomers. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 9.2 Properties of Halogenated Compounds. Introductory Organic Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Hydroxy benzoic acid - Optional[UV-VIS] - Spectrum. Wiley. Retrieved from [Link]

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Safety Operating Guide

Comprehensive Disposal Protocol for 5-Chloro-2-fluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is imperative to move beyond mere procedural instruction and foster a deep-seated culture of safety and regulatory compliance within the laboratory. The proper disposal of any chemical is not a peripheral task but a core component of responsible research. This guide provides a comprehensive, field-tested protocol for the safe handling and disposal of 5-Chloro-2-fluoro-4-hydroxybenzoic acid, grounding every step in established safety principles and regulatory standards. The causality behind these procedures is emphasized to ensure that this is not just a protocol to be followed, but a system to be understood.

Hazard Assessment and Core Disposal Principles

5-Chloro-2-fluoro-4-hydroxybenzoic acid is a halogenated organic compound. Its structural features necessitate a conservative approach to its disposal. Due to the presence of carbon-halogen bonds, this compound falls under specific regulatory scrutiny by agencies such as the U.S. Environmental Protection Agency (EPA), which often restricts the land disposal of halogenated organic compounds.[1][2] Therefore, the foundational principle for its disposal is:

This compound must be managed as a regulated hazardous waste from the moment it is deemed unusable.

Under no circumstances should it be disposed of via standard trash or sanitary sewer systems.[3][4] Institutional policies, such as those at many research universities, mandate that all chemical wastes are to be treated as hazardous, a best practice that ensures maximum safety and compliance.[5]

Table 1: Hazard Profile of 5-Chloro-2-fluoro-4-hydroxybenzoic acid and Structurally Similar Compounds

Property Description Source(s)
Physical Form White to yellow powder or crystals. [6]
Primary Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). [6][7][8][9]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases. [7]

| Hazardous Decomposition | Thermal decomposition can release toxic and irritating gases such as carbon oxides (CO, CO2), hydrogen fluoride, and hydrogen chloride gas. |[7] |

Personal Protective Equipment (PPE) and Safe Handling

Before handling the compound for use or disposal, ensure a robust safety posture.

  • Engineering Controls : Always handle 5-Chloro-2-fluoro-4-hydroxybenzoic acid within a certified chemical fume hood to prevent the inhalation of dust particles.[7][8] Ensure that safety showers and eyewash stations are readily accessible.[10]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or safety glasses with side-shields.[8]

    • Hand Protection : Wear nitrile or other chemically resistant gloves.[8]

    • Body Protection : A standard laboratory coat is required.[8]

Step-by-Step Waste Collection and Segregation Protocol

The integrity of a laboratory's waste management system hinges on proper segregation at the point of generation. Mixing incompatible waste streams is a frequent cause of laboratory incidents.[11]

  • Designate a Waste Container : Select a container that is in good condition, leak-proof, and chemically compatible with the waste.[12][13] If possible, using the original manufacturer's container is an excellent option.[14]

  • Label the Container : Before any waste is added, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EH&S) department.[12][13][15]

    • Clearly write the full chemical name: "5-Chloro-2-fluoro-4-hydroxybenzoic acid ". Do not use abbreviations or chemical formulas.[12]

    • List all constituents and their approximate percentages.

  • Segregate the Waste : This is a critical step.

    • Halogenated vs. Non-Halogenated : Collect 5-Chloro-2-fluoro-4-hydroxybenzoic acid waste in a container designated for halogenated organic solids . While many halogenated and non-halogenated solvents are compatible, keeping them separate is a best practice that can simplify disposal and reduce costs.[15]

    • Incompatibles : Ensure this waste is not mixed with incompatible materials, particularly strong oxidizing agents, acids, or bases.[4][7]

  • Keep the Container Closed : The waste container must remain sealed at all times, except when you are actively adding waste.[4][5][12] This prevents the release of vapors and protects the lab environment. Do not leave a funnel in the container opening.[12]

Storage in Satellite Accumulation Areas (SAAs)

Regulations require that waste be accumulated at or near its point of generation in a designated Satellite Accumulation Area (SAA), which is under the control of the laboratory personnel.[12][16]

  • Location : The SAA should be in the same room where the waste is generated.[5]

  • Secondary Containment : All liquid hazardous waste containers must be placed in a secondary containment bin or tray to contain any potential leaks.[4] For solid waste like this compound, while not always mandatory, it is a recommended best practice.

  • Segregation within SAA : Within the SAA, continue to segregate waste containers by hazard class. For example, keep acidic waste away from basic waste and organic waste away from oxidizers.[5][12]

WasteDisposalWorkflow cluster_LabBench At the Point of Generation cluster_SAA Satellite Accumulation Area (SAA) cluster_Disposal Final Disposal start Waste Generated: 5-Chloro-2-fluoro-4- hydroxybenzoic acid prep_container 1. Select & Label 'Hazardous Waste' Container start->prep_container segregate 2. Add Waste to HALOGENATED ORGANIC SOLIDS Container prep_container->segregate close_container 3. Keep Container Tightly Closed segregate->close_container store_waste 4. Store in SAA Segregated from Incompatibles close_container->store_waste is_full Container Full? store_waste->is_full is_full->store_waste No request_pickup 5. Complete Label & Request EH&S Pickup is_full->request_pickup Yes ehs_pickup EH&S Collects for Approved Disposal request_pickup->ehs_pickup

Caption: Workflow for proper hazardous waste disposal.

Arranging for Final Disposal

Once the waste container is full (typically around 90% capacity), it must be removed from the SAA promptly. EPA regulations stipulate that a full container must be removed within 72 hours.[12]

  • Finalize the Label : Ensure all information on the hazardous waste label is complete, including the date the container was filled.

  • Request Pickup : Contact your institution's EH&S department to schedule a waste pickup.[5] Follow their specific procedures, which may involve an online request form.

Emergency Procedures (Spills & Exposures)

In the event of a spill or accidental exposure, immediate and correct action is crucial.

  • Spill Response :

    • Alert personnel in the immediate area.

    • If the spill is large or you are unsure how to proceed, contact EH&S immediately.

    • For a small, manageable spill, prevent the generation of dust.[9]

    • Carefully sweep the solid material into a designated container for disposal.[10]

    • Clean the spill area and dispose of all cleanup materials (e.g., contaminated wipes) as hazardous waste.

  • First Aid Measures :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[7][8]

    • Skin Contact : Wash the affected area thoroughly with soap and water. If irritation develops or persists, seek medical attention.[7][8]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult or symptoms develop, seek medical attention.[7][8]

    • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek medical attention.[8]

Empty Container Management

An "empty" container that once held a hazardous chemical is not regular trash. It must be decontaminated first.

  • Triple Rinse : The container must be triple-rinsed with a suitable solvent (e.g., water or another solvent capable of removing the residue).[13]

  • Collect Rinsate : The first rinsate must always be collected and disposed of as hazardous waste.[4][13] Subsequent rinsates for acutely hazardous chemicals should also be collected.

  • Deface Label : After the container is rinsed and air-dried, completely remove or deface all hazardous chemical labels.[4]

  • Final Disposal : The clean, decontaminated container may now be disposed of in the regular trash or recycled, depending on institutional policy.[13]

By adhering to this comprehensive protocol, you not only ensure the safe and compliant disposal of 5-Chloro-2-fluoro-4-hydroxybenzoic acid but also contribute to a robust and resilient safety culture within your organization.

References

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]

  • Lehigh University. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. [Link]

  • Purdue University. Hazardous Waste Disposal Guidelines. [Link]

  • National Science Teaching Association. How to Properly Dispose Chemical Hazardous Waste. [Link]

  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • University of Louisville. chemical waste management: combining compatible used organic solvents. [Link]

  • Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]

  • Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • NY.Gov. Managing and Disposing of Household Hazardous Waste. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • UCC. SAFETY DATA SHEET: 4-Chloromercuribenzoic acid. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • OECD SIDS. 4-hydroxybenzoic acid. [Link]

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A Senior Application Scientist's Guide to Handling 5-Chloro-2-fluoro-4-hydroxybenzoic acid: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive framework for researchers, scientists, and drug development professionals, focusing on the essential personal protective equipment (PPE), operational protocols, and emergency plans required for the safe handling of 5-Chloro-2-fluoro-4-hydroxybenzoic acid.

Hazard Profile: An Assessment Based on Structural Analogs

Based on the safety data for closely related chemical structures, 5-Chloro-2-fluoro-4-hydroxybenzoic acid is anticipated to present the following hazards.[1][2] The operational protocols outlined herein are designed to mitigate these specific risks.

  • Skin Irritation: Likely to cause skin irritation upon contact.[2][3]

  • Serious Eye Irritation: Poses a significant risk of causing serious eye irritation or damage.[2][3]

  • Respiratory Irritation: Inhalation of the powdered form may lead to respiratory tract irritation.[1][4]

  • Harmful if Swallowed: Ingestion of the compound may be harmful.[4][5]

Given its halogenated aromatic structure, thermal decomposition can lead to the release of hazardous gases, including carbon oxides, hydrogen fluoride, and hydrogen chloride gas.[2]

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure via all potential routes: dermal, ocular, and inhalation. The selection of PPE must be commensurate with the scale and nature of the procedure.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid (<1g) Chemical Safety GogglesNitrile or Butyl Rubber GlovesLab CoatWork within a certified Chemical Fume Hood
Preparing Solutions Chemical Safety Goggles and Face ShieldDouble-gloving with Nitrile or Butyl Rubber GlovesLab Coat (standard) or Chemical Resistant Apron (for >100mL)Work within a certified Chemical Fume Hood
Large-Scale Operations (>10g) Chemical Safety Goggles and Face ShieldButyl Rubber GlovesChemical Resistant Apron over Lab CoatWork within a certified Chemical Fume Hood; respirator may be required based on risk assessment
Spill Cleanup Chemical Safety Goggles and Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesChemical Resistant Apron or SuitN95 dust respirator (for solids) or respirator with acid gas cartridges as needed[6]
Eye and Face Protection

The carboxylic acid functional group, combined with halogen substituents, necessitates robust eye protection.

  • Chemical Safety Goggles: These are the absolute minimum requirement for any procedure involving this compound. They must provide a complete seal around the eyes to protect from dust particles and splashes.[5][7]

  • Face Shield: A full-face shield must be worn over safety goggles during any task where there is a risk of splashing, such as when preparing solutions or handling larger volumes.[6][8] This is critical to protect the entire face from corrosive splashes.

Skin and Body Protection
  • Gloves: Nitrile or butyl rubber gloves are recommended for their general resistance to acids and organic compounds.[6]

    • Causality: The selection of nitrile or butyl rubber is based on their proven efficacy against a broad range of chemicals. However, since no specific breakthrough data for 5-Chloro-2-fluoro-4-hydroxybenzoic acid exists, it is crucial to adopt a conservative approach.

    • Protocol: Always inspect gloves for any signs of degradation or perforation before use.[8] Employ the "double-gloving" technique when preparing solutions to provide an additional barrier. Remove gloves using the proper technique (without touching the outer surface) and dispose of them immediately after use or upon any sign of contamination.

  • Lab Coat/Protective Clothing: A standard laboratory coat is required for all procedures. For handling larger quantities or during procedures with a heightened splash risk, a chemical-resistant apron should be worn over the lab coat.[9]

Respiratory Protection

The primary respiratory hazard arises from the inhalation of the compound in its powdered form.[4]

  • Chemical Fume Hood: All manipulations of solid 5-Chloro-2-fluoro-4-hydroxybenzoic acid, including weighing and solution preparation, must be conducted within a properly functioning and certified chemical fume hood.[9] This engineering control is the primary line of defense against respiratory exposure.

  • Respirators: Under normal laboratory conditions within a fume hood, a respirator should not be necessary. However, during a large spill or in the event of a ventilation failure, respiratory protection would be required. An N95 dust mask may be sufficient for a dry spill, while a half-mask or full-face respirator with acid gas cartridges would be necessary for significant aerosol or vapor exposure.[6]

Operational and Disposal Plans

A self-validating protocol ensures that safety is integrated into every step of the workflow, from preparation to disposal.

Safe Handling and Experimental Workflow

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Procedure Phase Prep 1. Designate Work Area (Inside Fume Hood) PPE 2. Don Required PPE (Goggles, Gloves, Lab Coat) Prep->PPE Verify 3. Verify Fume Hood Functionality PPE->Verify Weigh 4. Weigh Solid Compound (Use anti-static weigh boat) Verify->Weigh Transfer 5. Transfer to Vessel (Slowly, to minimize dust) Weigh->Transfer Solvate 6. Add Solvent (Aim solvent down side of vessel) Transfer->Solvate Decon 7. Decontaminate Workspace (Wipe with appropriate solvent) Solvate->Decon Dispose 8. Segregate Waste (Halogenated Organic Waste) Decon->Dispose Doff 9. Doff & Dispose PPE Dispose->Doff

Caption: Experimental workflow for handling 5-Chloro-2-fluoro-4-hydroxybenzoic acid.

Emergency Procedures: Spill Management

Prompt and correct response to a spill is critical. The primary decision is to assess whether the spill is "minor" (can be handled by lab personnel) or "major" (requires emergency services).[10]

Spill Spill Occurs Alert Alert Personnel in Area Spill->Alert Assess Assess Spill (Quantity & Hazard) Alert->Assess Minor Isolate Area Assess->Minor Minor Spill (Small, Contained) Major EVACUATE AREA Assess->Major Major Spill (Large, Uncontained, Fire/Injury Risk) DonPPE Don Additional PPE (Face Shield, Apron) Minor->DonPPE Alarm Activate Fire Alarm (If necessary) Major->Alarm Neutralize Neutralize Acid Spill (Use Sodium Bicarbonate) DonPPE->Neutralize Absorb Absorb with Inert Material (Vermiculite, Sand) Neutralize->Absorb Collect Collect Residue into Hazardous Waste Container Absorb->Collect Decon Decontaminate Area Collect->Decon Call Call Emergency Services Alarm->Call

Caption: Decision workflow for managing a chemical spill.

Minor Spill Cleanup Protocol (Solid Powder):

  • Alert & Isolate: Alert all persons in the immediate vicinity and restrict access to the area.[11][12]

  • Don PPE: Wear, at a minimum: a lab coat, chemical safety goggles, a face shield, and double nitrile gloves.[13]

  • Control Dust: Do not use a dry brush or create airborne dust.

  • Neutralize: Gently cover the spill with an acid neutralizer like sodium bicarbonate or calcium carbonate, working from the outside in.[13][14]

  • Collect: Carefully sweep or scoop the mixture into a clearly labeled, sealable hazardous waste container.[10]

  • Decontaminate: Wipe the spill area with a damp cloth or paper towels. Collect all cleanup materials into the hazardous waste container.[11]

  • Dispose: Label and dispose of the container as halogenated hazardous waste.

  • Report: Inform your supervisor or Environmental Health & Safety (EHS) department of the incident.[13]

Waste Disposal Plan

As a halogenated organic compound, 5-Chloro-2-fluoro-4-hydroxybenzoic acid and any materials contaminated with it must be disposed of as hazardous waste. Improper segregation can lead to dangerous chemical reactions and significantly increased disposal costs.[15]

Key Principles of Disposal:

  • Segregation is Mandatory: This compound must be collected in a dedicated "Halogenated Organic Waste" container.[16] Do not mix with non-halogenated solvents, strong acids, or bases.[17][18]

  • Container Integrity: Use only approved, leak-proof containers with secure, screw-top caps.[15][19] The container material must be compatible with the chemical. Polyethylene containers are generally suitable.[18]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "Waste 5-Chloro-2-fluoro-4-hydroxybenzoic acid".[19] Do not use abbreviations.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's EHS department.[18]

References

  • Florida State University, "Chemical Spills - Emergency Management," [Link]

  • University of North Carolina at Chapel Hill, "5.4 Chemical Spill Procedures - Environment, Health and Safety," [Link]

  • University of Hawaii at Manoa, "Lab Safety Emergency Chemical Spill Procedures," [Link]

  • University of British Columbia, "2. General Chemical Spill Procedures - Campus Operations and Risk Management," [Link]

  • University of North Carolina at Chapel Hill, "7.2 Organic Solvents - Environment, Health and Safety," [Link]

  • University of Manitoba, "Chemical Spill Response Procedure," [Link]

  • Braun Research Group, "Halogenated Organic Liquids - Standard Operating Procedure," [Link]

  • University of California, Irvine, "Hazardous Waste Segregation," [Link]

  • Washington State University, "Halogenated Solvents," [Link]

  • Uniform Manufacturer, "What PPE Should You Wear When Handling Acid 2026?" [Link]

  • University of British Columbia, "Organic Solvent Waste Disposal - Safety & Risk Services," [Link]

  • Quicktest, "Safety equipment, PPE, for handling acids," [Link]

Sources

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